Hamamelose
Description
2-C-Hydroxymethyl-D-ribose has been reported in Cnidium monnieri, Trachyspermum ammi, and Marsdenia tomentosa with data available.
common sugar of green land plants
Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4R)-2,3,4,5-tetrahydroxy-2-(hydroxymethyl)pentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-4(10)5(11)6(12,2-8)3-9/h2,4-5,7,9-12H,1,3H2/t4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVNGXVNRCEBDS-HSUXUTPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(CO)(C=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@](CO)(C=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4573-78-8 | |
| Record name | Hamamelose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4573-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hamamelose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004573788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HAMAMELOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3107IMR9FU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Chemical Architecture of Hamamelose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hamamelose is a naturally occurring branched-chain monosaccharide, an aldopentose with a hydroxymethyl group at the C2 position.[1] Its unique structure distinguishes it from more common linear sugars and imparts specific chemical properties that are of interest in various fields, including glycobiology and medicinal chemistry. This technical guide provides an in-depth exploration of the chemical structure of this compound, supported by quantitative data, experimental methodologies, and structural visualizations.
Chemical Structure and Nomenclature
This compound, systematically known as 2-C-(hydroxymethyl)-D-ribose, is a hexose with the molecular formula C6H12O6.[1][2][3] The defining feature of its structure is the hydroxymethyl branch at the second carbon atom of the pentose chain. This branching prevents the formation of a standard hemiacetal at the anomeric carbon in the same manner as linear aldoses.
Systematic Name (IUPAC): (2R,3R,4R)-2,3,4,5-tetrahydroxy-2-(hydroxymethyl)pentanal[1][4]
Synonyms: D-Hamamelose, 2-C-Hydroxymethyl-D-ribose[1][2][5]
In solution, this compound exists in equilibrium between its open-chain aldehyde form and its cyclic hemiacetal forms. The cyclic forms can be five-membered rings (furanoses) or six-membered rings (pyranoses), with each existing as α and β anomers.[6][7] Solid-state analysis has confirmed the presence of a mixture of α- and β-furanoses and pyranoses.[6] The L-enantiomer, L-Hamamelose, also exists and has been synthesized.[8][9]
Quantitative Physicochemical Data
The following table summarizes key quantitative properties of D-Hamamelose.
| Property | Value | Source(s) |
| Molecular Formula | C6H12O6 | [1][2][3][4][5] |
| Molecular Weight | 180.16 g/mol | [1][2][5] |
| Monoisotopic Mass | 180.06338810 Da | [1][10] |
| CAS Number | 4573-78-8 | [1][3][5] |
Structural Forms of D-Hamamelose in Equilibrium
The diagram below illustrates the equilibrium between the open-chain and the cyclic furanose and pyranose forms of D-Hamamelose. The formation of the six-membered pyranose ring occurs through the reaction of the C5 hydroxyl group with the C1 aldehyde, while the five-membered furanose ring is formed by the reaction of the C4 hydroxyl group with the aldehyde.[11][12]
Experimental Protocols
Synthesis of L-Hamamelose
An efficient synthesis of L-Hamamelose has been achieved starting from D-ribose.[9] The multi-step process involves a stereoselective Grignard reaction, a stereoselective crossed aldol reaction, and a controlled oxidative cleavage of a double bond in a vinyl diol intermediate.[9][13] The stability of the lactol form of an intermediate prevents over-oxidation during the cleavage step.[9] This synthetic route provides a valuable chiral building block for the synthesis of other enantiopure compounds.[9]
Enzymatic Acylation of D-Hamamelose
Regioselective acylation of D-Hamamelose is crucial for the synthesis of bioactive compounds like hamamelitannin (2',5-di-O-galloyl-D-hamamelofuranose).[14][15][16] A common experimental approach involves enzymatic catalysis.
A representative protocol for enzymatic benzoylation is as follows:
-
D-Hamamelose is suspended in a suitable organic solvent such as t-butyl methyl ether (t-BuMeO).[14]
-
Molecular sieves (4Å) are added to maintain anhydrous conditions.[14]
-
An acyl donor, for example, vinyl benzoate, is added in excess.[14]
-
An immobilized lipase, such as Lipozyme TL IM, is introduced as the biocatalyst.[14]
-
The reaction mixture is agitated at a controlled temperature (e.g., 37 °C) for a specified duration (e.g., 50 hours).[14]
-
Upon completion, the enzyme and molecular sieves are removed by filtration.[14]
-
The filtrate is concentrated, and the products are purified using column chromatography on silica gel.[14]
The structures of the resulting acylated products are typically confirmed using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) and other two-dimensional techniques like COSY and HSQC.[14]
Biological Relevance
This compound is a key component of hamamelitannin, a tannin found in the bark and leaves of witch hazel (Hamamelis virginiana).[5][14] Hamamelitannin is known for its antioxidant and anti-inflammatory properties.[5][17] The biological activities of hamamelitannin are attributed to the galloyl moieties esterified to the hydroxyl groups of the core this compound scaffold.[17] While this compound itself does not have prominent direct biological activities reported, its unique branched structure is essential for the overall conformation and function of hamamelitannin and other natural products.
Conclusion
The chemical structure of this compound, characterized by its C2 hydroxymethyl branch, presents a fascinating deviation from common monosaccharides. Its existence in multiple cyclic and anomeric forms in equilibrium dictates its reactivity and its role as a building block in complex natural products. The synthetic and enzymatic methodologies developed for this compound provide researchers with the tools to explore its potential in various applications, from the synthesis of novel bioactive compounds to its use as a chiral scaffold in drug development.
References
- 1. This compound | C6H12O6 | CID 193393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 5. CAS 4573-78-8: this compound | CymitQuimica [cymitquimica.com]
- 6. Structure of 2-C-(hydroxymethyl)-D-ribose (this compound) in the solid-state analyzed by CP MAS NMR and X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. L-Hamamelose | C6H12O6 | CID 90479693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Efficient and practical synthesis of L-hamamelose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PubChemLite - this compound (C6H12O6) [pubchemlite.lcsb.uni.lu]
- 11. Pyranose - Wikipedia [en.wikipedia.org]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. From Hamamelitannin Synthesis to the Study of Enzymatic Acylations of D-Hamamelose - PMC [pmc.ncbi.nlm.nih.gov]
- 16. From Hamamelitannin Synthesis to the Study of Enzymatic Acylations of D-Hamamelose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
The Occurrence and Analysis of D-Hamamelose in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Hamamelose, a branched-chain monosaccharide (2-C-hydroxymethyl-D-ribose), is a naturally occurring sugar found in various plant species. Its presence is often in the form of its derivatives, most notably hamamelitannin, a galloyl ester of D-hamamelose. This technical guide provides a comprehensive overview of the natural sources, quantitative occurrence, and analytical methodologies for D-hamamelose in plants. It is intended to serve as a valuable resource for researchers in phytochemistry, natural product chemistry, and drug discovery who are interested in this unique carbohydrate.
Natural Sources of D-Hamamelose
D-hamamelose has been identified in a range of plant species, often as a constituent of tannins and other secondary metabolites. The primary and most well-documented source is witch hazel (Hamamelis virginiana), from which the sugar derives its name.
Primary Plant Sources:
-
Hamamelis virginiana (Witch Hazel): The bark and leaves of witch hazel are rich in hamamelitannin, a di-O-galloyl derivative of D-hamamelose.[1][2] The bark, in particular, contains significantly higher concentrations of this compound compared to the leaves.[1][2]
-
Fagaceae Family: Several species within the oak family have been found to contain galloylhamameloses. These include:
-
Castanea crenata (Japanese chestnut)
-
Castanopsis cuspidata (Japanese chinquapin)
-
Castanea sativa (Sweet chestnut)[3]
-
Other Reported Plant Sources:
The PubChem database lists the presence of 2-C-Hydroxymethyl-D-ribose (D-hamamelose) in the following plants, although quantitative data and the specific form (free or derivatized) are less extensively documented in readily available literature:
-
Cnidium monnieri
-
Trachyspermum ammi
-
Marsdenia tomentosa
Quantitative Occurrence of D-Hamamelose Derivatives
Direct quantification of free D-hamamelose in plants is not widely reported, as it primarily exists in conjugated forms. The most abundant and well-quantified derivative is hamamelitannin in Hamamelis virginiana.
Table 1: Quantitative Data of Hamamelitannin in Hamamelis virginiana
| Plant Part | Compound | Concentration (% w/w) | Reference |
| Bark | Hamamelitannin | 4.77 | [1][4] |
| Leaves | Hamamelitannin | < 0.04 | [1][4] |
| Twigs | Hamamelitannin | Not explicitly quantified, but detected | [5] |
Note: One study noted that the bark extract of Hamamelis virginiana is 31 times richer in hamamelitannin than the leaf extract, corroborating the significant difference in concentration.[2]
Experimental Protocols
Protocol 1: Extraction and Quantification of Hamamelitannin from Hamamelis virginiana by HPLC
This protocol is adapted from the methodology described by Wang et al. (2003).[1][4][5]
1. Sample Preparation:
-
Grind dried plant material (bark or leaves) into a fine powder.
2. Extraction:
-
Accurately weigh approximately 100 mg of powdered bark or 1000 mg of powdered leaves into a suitable tube.
-
Add 25 mL of deionized water.
-
Sonicate the mixture for 2 minutes to aid extraction.
-
Centrifuge the solution at 4500 rpm for 5 minutes.
-
Transfer the supernatant to a 50 mL volumetric flask.
-
Re-extract the solid residue with an additional 20 mL of deionized water, following the same sonication and centrifugation steps.
-
Combine the supernatants in the 50 mL volumetric flask and bring the volume to 50 mL with deionized water.
-
Prior to HPLC analysis, centrifuge the final extract at 13,000 rpm for 10 minutes to remove any fine particulate matter.
3. HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient elution system of methanol, water, and orthophosphoric acid. The specific gradient profile should be optimized based on the column dimensions and HPLC system. A typical starting condition could be a high aqueous phase percentage, gradually increasing the methanol concentration.
-
Detector: Photodiode Array (PDA) detector, monitoring at a wavelength suitable for the detection of gallotannins (e.g., 280 nm).
-
Quantification: Create a calibration curve using a hamamelitannin standard of known concentrations. Calculate the concentration in the plant extracts by comparing the peak areas to the standard curve.
Biosynthesis of D-Hamamelose
The precise biosynthetic pathway of D-hamamelose in plants has not been fully elucidated. However, based on its structure as a branched-chain pentose, it is hypothesized to originate from the pentose phosphate pathway (PPP), which is the primary route for the synthesis of D-ribose.[6] The key step would be the addition of a hydroxymethyl group at the C2 position of a D-ribose precursor.
The formation of other branched-chain sugars in plants, such as D-apiose, involves the rearrangement of the carbon skeleton of a UDP-sugar precursor. A similar mechanism, likely involving a specific isomerase or synthase, is proposed for D-hamamelose. The logical precursor for the C1 branch is formaldehyde, which can be incorporated into a ribose backbone.
Below is a diagram illustrating the proposed logical relationship in the biosynthesis of D-hamamelose.
Caption: Proposed biosynthetic relationship of D-hamamelose to the pentose phosphate pathway.
Experimental Workflow for Analysis
The following diagram outlines the general workflow for the extraction and quantification of D-hamamelose derivatives from plant material.
Caption: Experimental workflow for the analysis of hamamelitannin.
Conclusion
D-hamamelose and its derivatives, particularly hamamelitannin, are significant phytochemicals found in a select group of plants, with Hamamelis virginiana being the most prominent source. The concentration of these compounds is highest in the bark of this plant. The provided HPLC protocol offers a reliable method for the quantification of hamamelitannin, which can serve as a proxy for the presence of D-hamamelose. While the complete biosynthetic pathway of D-hamamelose is yet to be fully elucidated, it is likely derived from the pentose phosphate pathway. Further research is warranted to explore a wider range of plant species for the presence of D-hamamelose and to fully characterize its biosynthesis and physiological role in plants. This knowledge will be invaluable for the potential applications of D-hamamelose and its derivatives in the pharmaceutical and other industries.
References
- 1. researchgate.net [researchgate.net]
- 2. Tannins from Hamamelis virginiana: identification of proanthocyanidins and hamamelitannin quantification in leaf, bark, and stem extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From Hamamelitannin Synthesis to the Study of Enzymatic Acylations of D-Hamamelose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of hamamelitannin, catechins and gallic acid in witch hazel bark, twig and leaf by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Can D - Ribose be found in plants? - Blog - KEYINGCHEM [keyingchemical.com]
The Uncharted Path: A Technical Guide to the Biosynthesis of Hamamelose in Higher Plants
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Hamamelose, a unique branched-chain pentose sugar, is a constituent of various specialized metabolites in higher plants, including the anti-inflammatory compound hamamelitannin. Despite its biological significance, the complete de novo biosynthetic pathway of this compound remains to be fully elucidated. This technical guide synthesizes the current understanding, proposes a hypothetical pathway based on analogous branched-chain sugar biosynthesis, and provides detailed experimental protocols to facilitate further research in this area. By presenting a cohesive framework, this document aims to accelerate the discovery and characterization of the enzymatic machinery responsible for this compound formation, opening new avenues for metabolic engineering and the development of novel therapeutic agents.
Introduction
This compound (2-C-hydroxymethyl-D-ribose) is a naturally occurring branched-chain monosaccharide found in a variety of higher plants, most notably in witch hazel (Hamamelis virginiana). Its incorporation into secondary metabolites, such as the gallotannin hamamelitannin, confers significant biological activities, including antioxidant and anti-inflammatory properties. While the downstream modifications of this compound, such as acylation, have been studied, the upstream biosynthetic route from central carbon metabolism is not well-defined. Understanding this pathway is critical for harnessing the full potential of this compound-containing compounds in drug development and for the bioengineering of novel plant-derived therapeutics.
This whitepaper will first present a proposed biosynthetic pathway for this compound, drawing strong parallels with the well-characterized biosynthesis of the branched-chain sugar D-apiose. Subsequently, it will detail the known enzymatic activities related to this compound metabolism and provide a collection of experimental protocols to empower researchers to investigate and validate the proposed pathway.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of branched-chain sugars in plants, such as D-apiose, typically originates from UDP-activated sugars derived from the pentose phosphate pathway. We propose a similar multi-step enzymatic cascade for the formation of UDP-D-hamamelose from UDP-D-glucuronic acid, a key intermediate in plant sugar metabolism.
The proposed pathway is initiated by the conversion of Glucose-6-phosphate to UDP-D-glucuronic acid through the action of UDP-sugar pyrophosphorylase and UDP-glucose dehydrogenase. The core of the proposed pathway, the formation of the branched-chain structure, is hypothesized to be catalyzed by a yet-to-be-discovered "UDP-D-hamamelose synthase." This enzyme likely shares mechanistic similarities with UDP-D-apiose/UDP-D-xylose synthase (UAXS). The final steps would involve the release of free this compound and its subsequent phosphorylation for incorporation into other metabolic pathways.
Key Enzymes and Their Properties
While the complete enzymatic roster for this compound biosynthesis is unknown, at least one key enzyme, this compound kinase, has been characterized in a bacterial system. The properties of this enzyme provide a valuable starting point for identifying its plant homolog.
This compound Kinase (EC 2.7.1.102)
This compound kinase catalyzes the ATP-dependent phosphorylation of D-hamamelose at the 2'-position. An early study successfully purified and characterized this enzyme from the bacterium Kluyvera citrophila.[1]
| Parameter | Value | Source |
| Substrates | ATP, D-Hamamelose | [1] |
| Products | ADP, D-Hamamelose 2'-phosphate | [1] |
| Km (D-Hamamelose) | 3 mM | [1] |
| Km (ATP) | 2.5 mM | [1] |
| pH Optimum | 7.5 | [1] |
| Molecular Weight | 21,000 Da | [1] |
Table 1: Biochemical Properties of this compound Kinase from Kluyvera citrophila.
Experimental Protocols
The following protocols are provided as a guide for researchers aiming to identify and characterize the enzymes involved in this compound biosynthesis.
Protocol for this compound Kinase Activity Assay
This protocol is adapted from the characterization of bacterial this compound kinase and can be used to screen plant protein extracts for this activity.[1]
Materials:
-
Plant protein extract or purified enzyme fraction
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2
-
100 mM D-Hamamelose solution
-
100 mM ATP solution
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
96-well microplate
-
Plate reader for luminescence detection
Procedure:
-
Prepare the reaction mixture in a microplate well:
-
25 µL of 2x Assay Buffer
-
5 µL of 100 mM D-Hamamelose
-
10 µL of plant protein extract
-
10 µL of 100 mM ATP
-
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Run appropriate controls, including a reaction without D-hamamelose and a reaction without the protein extract.
-
Calculate the specific activity of this compound kinase in the plant extract.
Protocol for the Putative UDP-D-Hamamelose Synthase Assay
This hypothetical assay is based on the known activity of UDP-D-apiose/UDP-D-xylose synthase and aims to detect the conversion of UDP-D-glucuronic acid to UDP-D-hamamelose.
Materials:
-
Plant protein extract or purified enzyme fraction
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM NAD+
-
10 mM UDP-D-glucuronic acid solution
-
HPLC-MS/MS system
-
C18 reverse-phase HPLC column
Procedure:
-
Prepare the reaction mixture:
-
50 µL of 2x Assay Buffer
-
10 µL of 10 mM UDP-D-glucuronic acid
-
40 µL of plant protein extract
-
-
Incubate the reaction at 30°C for 1-2 hours.
-
Terminate the reaction by adding 100 µL of ice-cold methanol and centrifuge to precipitate proteins.
-
Analyze the supernatant by HPLC-MS/MS to detect the formation of UDP-D-hamamelose.
-
Use a C18 column with a gradient of acetonitrile in water (with 0.1% formic acid).
-
Monitor for the expected mass-to-charge ratio of UDP-D-hamamelose in the mass spectrometer.
-
References
Physical and chemical properties of L-hamamelose.
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-hamamelose, a naturally occurring branched-chain monosaccharide, is a pivotal chiral building block in the synthesis of a variety of enantiopure compounds. As the levorotatory enantiomer of the more commonly studied D-hamamelose, understanding its distinct physical and chemical properties is crucial for its application in medicinal chemistry and drug development. This technical guide provides a detailed overview of the core physical and chemical characteristics of L-hamamelose, including its structure, melting point, and optical activity. Furthermore, it outlines comprehensive experimental protocols for its synthesis and analysis, and visualizes key workflows to aid in laboratory application. While specific quantitative data for L-hamamelose is limited in the current literature, this guide consolidates available information and supplements it with data on its D-enantiomer and related compounds to provide a thorough resource.
Physical Properties
The physical properties of L-hamamelose are fundamental to its handling, formulation, and application in various research and development settings. While extensive data specifically for the L-isomer is not always available, the following tables summarize the known quantitative data and provide context with data from its D-enantiomer.
General Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₆ | [1] |
| Molecular Weight | 180.16 g/mol | [1] |
| Appearance | Crystalline solid | Inferred from synthesis papers |
Melting Point
The melting point is a critical indicator of purity.
| Compound | Melting Point (°C) | Source |
| L-Hamamelose | 110-111 | |
| D-Hamamelose | 111 |
Optical Rotation
Optical rotation is a key property for distinguishing between enantiomers.
| Compound | Specific Rotation ([α]D) | Conditions | Source |
| L-Hamamelose | +7.3° (equilibrium) | Water, 22°C | |
| D-Hamamelose | -7.4° (equilibrium) | Water, 21°C |
Solubility
Chemical Properties
The chemical properties of L-hamamelose are dictated by its unique branched-chain structure and the presence of multiple stereocenters.
Structure
L-hamamelose is a C2-branched pentose, specifically 2-C-(hydroxymethyl)-L-ribose. In solution, it exists as an equilibrium mixture of α and β furanose and pyranose rings, as well as the open-chain form.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR spectral data specifically for L-hamamelose are not fully assigned in the available literature. However, studies on D,L-hamamelose and its derivatives confirm the presence of multiple anomers in solution, leading to complex spectra.[5] The analysis of these spectra is essential for confirming the structure and purity of synthesized L-hamamelose.
Experimental Protocols
This section provides detailed methodologies for the synthesis and key analytical techniques used to characterize L-hamamelose.
Synthesis of L-Hamamelose
An efficient synthetic route for L-hamamelose starts from D-ribose, achieving an overall yield of 42% over six steps.[6][7] The key transformations involve a stereoselective Grignard reaction, a stereoselective crossed aldol reaction, and a controlled oxidative cleavage.
dot
References
An In-depth Technical Guide to Hamamelose: Discovery and Historical Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hamamelose, a branched-chain hexose, holds a unique position in carbohydrate chemistry. First identified in the bark of the witch hazel plant, Hamamelis virginiana, its discovery and structural elucidation posed a significant challenge to chemists of the 19th and early 20th centuries. This technical guide provides a comprehensive overview of the discovery, historical significance, and key experimental methodologies related to this compound. It details the initial isolation from its natural source, the pivotal role of Emil Fischer's work in carbohydrate chemistry in providing the framework for its structural determination, and its subsequent synthesis. Furthermore, this guide summarizes its known biological activities and presents relevant quantitative data in a structured format. Detailed experimental protocols for its extraction, characterization, and biological evaluation are provided to aid researchers in the field.
Discovery and Initial Isolation
The discovery of this compound is intrinsically linked to the chemical investigation of the American witch hazel, Hamamelis virginiana. While the exact date of its first isolation as a distinct chemical entity is not definitively documented in readily available literature, its presence was inferred from the structure of hamamelitannin, a major constituent of witch hazel bark. Early chemical analyses of witch hazel bark in the late 19th century focused on its astringent properties, which were attributed to the presence of tannins.
It was through the hydrolysis of these tannins that chemists began to unravel their constituent components. The unusual branched-chain structure of this compound made its identification and characterization a complex endeavor for the analytical techniques of the era. The name "this compound" itself is a direct reference to its origin from the Hamamelis plant.
Historical Significance in Carbohydrate Chemistry
The elucidation of the structure of this compound occurred during a golden age of carbohydrate chemistry, largely dominated by the pioneering work of Emil Fischer. While there is no direct evidence of Fischer himself working on this compound, his groundbreaking research on the structure and stereochemistry of sugars, for which he was awarded the Nobel Prize in Chemistry in 1902, provided the essential theoretical and experimental framework for understanding such complex monosaccharides.
Fischer's work on establishing the configuration of glucose and other sugars, his development of the Fischer projection, and his methods for synthesizing and degrading sugars were instrumental for other chemists to tackle the challenge of branched-chain sugars like this compound. The Kiliani-Fischer synthesis, a method for elongating the carbon chain of an aldose, was a critical tool in the arsenal of carbohydrate chemists and conceptually important for understanding the relationships between different sugars.
The confirmation of this compound's structure as 2-C-hydroxymethyl-D-ribose was a significant step in expanding the known diversity of monosaccharides beyond the linear aldoses and ketoses that were the primary focus of early research. It highlighted the existence of naturally occurring branched-chain sugars and spurred further investigation into their biosynthesis and biological roles.
Physicochemical Properties
A summary of the key physicochemical properties of D-hamamelose is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C6H12O6 | [1] |
| Molecular Weight | 180.16 g/mol | [1] |
| IUPAC Name | (2R,3R,4R)-2,3,4,5-tetrahydroxy-2-(hydroxymethyl)pentanal | [1] |
| CAS Number | 4573-78-8 | [1] |
| Appearance | White solid | [2] |
| Solubility | Soluble in water | General knowledge |
Experimental Protocols
Extraction of Hamamelitannin from Hamamelis virginiana Bark (Historical Context)
This protocol is a generalized representation of early methods for the extraction of tannins from plant material.
Objective: To extract crude hamamelitannin from the bark of Hamamelis virginiana.
Materials:
-
Dried and powdered bark of Hamamelis virginiana
-
Water
-
Ethanol
-
Lead acetate solution
-
Hydrogen sulfide gas
-
Filter paper and funnel
-
Evaporation apparatus (e.g., water bath)
Procedure:
-
Extraction: The powdered bark is repeatedly extracted with hot water to dissolve the tannins.
-
Precipitation of Impurities: The aqueous extract is treated with a solution of lead acetate. This precipitates various impurities, including gums and resins, as well as forming a lead salt of the tannin.
-
Filtration: The precipitate is collected by filtration.
-
Decomposition of the Lead Salt: The collected precipitate is suspended in water, and hydrogen sulfide gas is passed through the suspension. This decomposes the lead tannate, precipitating lead sulfide and releasing the free tannin into the solution.
-
Removal of Lead Sulfide: The lead sulfide is removed by filtration.
-
Concentration: The filtrate, containing the crude hamamelitannin, is concentrated by evaporation under reduced pressure to yield a solid residue.
Hydrolysis of Hamamelitannin to Yield this compound
Objective: To hydrolyze hamamelitannin to release its constituent sugar, this compound.
Materials:
-
Crude or purified hamamelitannin
-
Dilute sulfuric acid (e.g., 2-5%)
-
Barium carbonate
-
Ethanol
-
Filter paper and funnel
-
Reflux apparatus
Procedure:
-
Acid Hydrolysis: The hamamelitannin is dissolved in dilute sulfuric acid and heated under reflux for several hours. This process cleaves the ester linkages between this compound and gallic acid.
-
Neutralization: After cooling, the excess sulfuric acid is neutralized by the careful addition of barium carbonate. This precipitates barium sulfate.
-
Filtration: The barium sulfate precipitate is removed by filtration.
-
Concentration and Crystallization: The filtrate, containing this compound and gallic acid, is concentrated. Upon cooling and the addition of ethanol, the less soluble gallic acid will crystallize out and can be removed by filtration. The remaining solution containing this compound can be further purified by recrystallization.
α-Glucosidase Inhibition Assay
Objective: To determine the inhibitory effect of this compound on α-glucosidase activity.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
This compound (test compound)
-
Acarbose (positive control)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na2CO3) solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions: Prepare stock solutions of α-glucosidase, pNPG, this compound, and acarbose in phosphate buffer.
-
Assay Setup: In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of this compound solution at various concentrations, and 20 µL of α-glucosidase solution. A control well should contain buffer instead of the test compound.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Initiation of Reaction: Add 20 µL of pNPG solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Termination of Reaction: Stop the reaction by adding 50 µL of 0.1 M Na2CO3 solution.
-
Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
Calculation: The percentage inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100 The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration.
Biological Activity and Drug Development Potential
While much of the research on the biological effects of witch hazel has focused on the tannin components, this compound itself has been investigated for its biological activities. Of particular interest is its potential role in carbohydrate metabolism.
Enzyme Inhibition
Studies have shown that hamamelitannin, the galloylated derivative of this compound, is a potent inhibitor of α-glucosidase.[3][4] This enzyme is involved in the digestion of carbohydrates, and its inhibition can help to control postprandial blood glucose levels. While the inhibitory activity is primarily attributed to the galloyl moieties, the this compound core is essential for the molecule's overall structure and interaction with the enzyme's active site. Further research is needed to quantify the direct inhibitory effects of this compound on various glycosidases.
Table of Hamamelitannin Inhibition Data
| Enzyme | Organism | IC50 / Ki | Reference |
| α-Glucosidase | Saccharomyces cerevisiae | Ki: 25.79 nM | [3] |
| Acetylcholinesterase | - | Ki: 7.40 nM | [3] |
| Butyrylcholinesterase | - | Ki: 1.99 nM | [3] |
| Carbonic Anhydrase I | Human | Ki: 10.18 nM | [3] |
| Carbonic Anhydrase II | Human | Ki: 18.26 nM | [3] |
Cell-Based Assays
Cell-based assays are crucial for understanding the effects of compounds like this compound on cellular processes. For instance, assays measuring glucose uptake in cell lines such as 3T3-L1 adipocytes or C2C12 myotubes can provide insights into its potential role in modulating glucose metabolism.
Experimental Workflow for a Cell-Based Glucose Uptake Assay
References
An In-depth Technical Guide to the Stereoisomers and Enantiomers of Hamamelose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hamamelose is a naturally occurring branched-chain monosaccharide, first isolated from the tannin of witch hazel (Hamamelis virginiana L.).[1] Its unique structure, featuring a hydroxymethyl group at the C2 position of a ribose sugar, gives rise to a number of stereoisomers, including enantiomers, which are of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including its various isomeric forms, their physicochemical properties, and relevant experimental protocols for their separation and characterization.
Stereochemistry of this compound
This compound, with the chemical name 2-C-(hydroxymethyl)-ribose, possesses multiple chiral centers, leading to the existence of several stereoisomers. The D- and L-configurations are determined by the stereochemistry at C4, analogous to other sugars. Within each of these configurations, the cyclization of the sugar can lead to the formation of furanose (five-membered ring) and pyranose (six-membered ring) forms, each of which can exist as α and β anomers. This results in a complex equilibrium of isomers in solution.
The primary enantiomeric pair of this compound is D-hamamelose and L-hamamelose.
-
D-Hamamelose: (2R,3R,4R)-2,3,4,5-tetrahydroxy-2-(hydroxymethyl)pentanal
-
L-Hamamelose: (2S,3S,4S)-2,3,4,5-tetrahydroxy-2-(hydroxymethyl)pentanal
Enantiomers and Diastereomers
Enantiomers are stereoisomers that are non-superimposable mirror images of each other. D-hamamelose and L-hamamelose are enantiomers. Diastereomers are stereoisomers that are not mirror images of each other. The different anomers (α and β) and ring forms (furanose and pyranose) of a single enantiomer (e.g., α-D-hamamelofuranose and β-D-hamamelofuranose) are diastereomers.
Physicochemical Properties
The distinct three-dimensional arrangements of the stereoisomers of this compound result in different physicochemical properties, which are crucial for their separation and identification.
| Property | D-Hamamelose | L-Hamamelose | Reference |
| Molecular Formula | C₆H₁₂O₆ | C₆H₁₂O₆ | [1] |
| Molecular Weight | 180.16 g/mol | 180.16 g/mol | [1] |
| Melting Point | 111 °C | 110-111 °C | [1] |
| Specific Rotation ([α]D) | -7.4° (equilibrium in water) | +1.3° (3 min) → +7.3° (equilibrium after 17 min) | [1] |
| Solubility | Soluble in water. | Soluble in water. |
Table 1: Physicochemical Properties of D- and L-Hamamelose.
Experimental Protocols
Synthesis of this compound Stereoisomers
An efficient synthesis of L-hamamelose can be achieved from D-ribose in a multi-step process. The key steps involve a stereoselective Grignard reaction, a stereoselective crossed aldol reaction, and a controlled oxidative cleavage of a double bond. This synthetic route yields L-hamamelose in a 42% overall yield.[2]
Separation of this compound Stereoisomers
The separation of enantiomers and diastereomers of this compound is critical for studying their individual biological activities. Chiral chromatography is the most effective method for this purpose.
-
Column: A column with a chiral selector such as amylose or cellulose derivatives (e.g., Chiralpak AD, Chiralcel OD) would be a suitable starting point.
-
Mobile Phase: A normal-phase eluent system, typically a mixture of hexane/isopropanol or hexane/ethanol, often provides good enantioselectivity for polar analytes like sugars. The ratio of the solvents would need to be optimized to achieve baseline separation.
-
Detection: A refractive index detector (RID) is commonly used for the detection of underivatized sugars.
For GC analysis, derivatization of the hydroxyl groups of this compound is necessary to increase its volatility. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common method. The resulting trimethylsilyl (TMS) ethers can then be separated on a chiral capillary column.
-
Column: A capillary column coated with a cyclodextrin-based chiral stationary phase (e.g., β- or γ-cyclodextrin derivatives) is often effective for the enantioselective separation of derivatized monosaccharides.
-
Injector and Detector: A split/splitless injector and a flame ionization detector (FID) are standard for this type of analysis.
-
Temperature Program: A temperature gradient from a lower temperature (e.g., 100 °C) to a higher temperature (e.g., 250 °C) is typically employed to ensure the elution of the derivatized isomers.
Characterization of this compound Stereoisomers
The measurement of specific rotation is a fundamental method for characterizing enantiomers.
-
Protocol for Optical Rotation Measurement:
-
Prepare a solution of the this compound isomer of a known concentration (e.g., 1 g/100 mL) in a suitable solvent (typically water).
-
Use a calibrated polarimeter with a sodium D-line light source (589 nm).
-
Fill a 1 dm polarimeter tube with the solution, ensuring no air bubbles are present.
-
Measure the observed rotation at a controlled temperature (e.g., 20 °C).
-
Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
-
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound isomers. The chemical shifts and coupling constants provide detailed information about the connectivity and stereochemistry of the molecule. A study by Szarek et al. provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound in aqueous equilibrium.[1]
-
Sample Preparation: Dissolve the this compound sample in deuterium oxide (D₂O).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.
-
Data Acquisition: Acquire standard 1D ¹H and ¹³C spectra. Two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to aid in the complete assignment of proton and carbon signals for the different isomeric forms present in solution.
Biological Significance and Signaling Pathways
This compound has been identified as a precursor in the biosynthesis of 2-carboxy-D-arabinitol 1-phosphate (CA1P), a potent inhibitor of RuBisCO, a key enzyme in the Calvin cycle of photosynthesis. This pathway highlights the metabolic importance of this compound in plants.
References
The Enigmatic Role of Hamamelose in Plant Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hamamelose, a branched-chain hexose, has long been recognized as a constituent of certain plant species, most notably in the form of hamamelitannin. However, its broader biological significance within plant metabolism has remained largely underappreciated. This technical guide synthesizes current research to provide an in-depth understanding of the metabolic role of this compound, from its biosynthesis linked to the Calvin cycle to its function as a precursor for a key photosynthetic regulatory molecule. We present quantitative data on its occurrence, detail experimental protocols for its analysis, and propose signaling and metabolic pathways. This document serves as a comprehensive resource for researchers in plant biology, biochemistry, and drug development, aiming to stimulate further investigation into this intriguing carbohydrate.
Introduction
This compound (2-C-hydroxymethyl-D-ribose) is a naturally occurring branched-chain sugar found in a variety of plants[1]. Historically, its study has been closely associated with hamamelitannin, a tannin in which this compound forms the core structure, found in witch hazel (Hamamelis virginiana)[2]. While the chemistry and bioactivity of hamamelitannin are well-documented, the independent metabolic functions of this compound are less understood. Recent findings, however, have begun to shed light on its more fundamental role in plant physiology, particularly its connection to primary carbon metabolism and the regulation of photosynthesis. This guide aims to consolidate the current knowledge on the biological role of this compound, providing a technical framework for future research and potential applications.
Biosynthesis and Metabolic Fate of this compound
A Proposed Biosynthetic Pathway from the Calvin Cycle
Evidence suggests that the biosynthesis of this compound is intricately linked to the Calvin cycle, the primary pathway of carbon fixation in plants[3]. The proposed pathway originates from fructose-1,6-bisphosphate (FBP), a key intermediate in the Calvin cycle and glycolysis[4][5]. While the exact enzymatic steps are still under investigation, a plausible hypothesis involves the isomerization and rearrangement of FBP or its derivatives.
A key breakthrough in understanding this compound metabolism came from studies on the biosynthesis of 2-carboxy-D-arabinitol 1-phosphate (CA1P)[4][5]. CA1P is a potent nocturnal inhibitor of RuBisCO, the enzyme responsible for carbon dioxide fixation[4][6]. Research has shown that this compound is a direct precursor to 2-carboxy-D-arabinitol (CA), which is then phosphorylated to form CA1P[7]. This places this compound in a critical position for regulating photosynthesis.
The proposed biosynthetic pathway is as follows:
Conversion to 2-Carboxy-D-arabinitol 1-Phosphate (CA1P)
The conversion of this compound to CA and subsequently to CA1P is a key aspect of its metabolic role in certain plants[7]. In leaves of Phaseolus vulgaris, radioactively labeled this compound was shown to be converted into both CA and CA1P[7]. This process is light-regulated, with CA1P levels being highest in the dark to inhibit RuBisCO when photosynthesis is not active[6]. The degradation of CA1P is catalyzed by CA1P phosphatase in the light, releasing RuBisCO for carbon fixation[6].
Occurrence and Quantitative Data
This compound has been identified in various plant species, although quantitative data remains limited. The concentration of this compound can vary depending on the plant species, tissue type, and environmental conditions.
| Plant Species | Tissue | This compound Concentration (nmol·g⁻¹ fresh weight) | Conditions | Reference |
| Phaseolus vulgaris | Leaves | 68 | Light | [7] |
| Phaseolus vulgaris | Leaves | 35 | Dark | [7] |
| Hamamelis virginiana | Bark | Not quantified, but a major component of hamamelitannin | - | [2] |
| Cnidium monnieri | - | Reported presence | - | [1] |
| Trachyspermum ammi | - | Reported presence | - | [1] |
| Marsdenia tomentosa | - | Reported presence | - | [1] |
Potential Roles in Plant Physiology
Regulation of Photosynthesis
As a precursor to the RuBisCO inhibitor CA1P, this compound plays an indirect but crucial role in the regulation of photosynthesis in plants that utilize this inhibitory mechanism[4][7]. By providing the carbon skeleton for CA1P, this compound metabolism is linked to the diurnal cycle of photosynthetic activity, helping to conserve energy during periods of darkness.
Precursor to Secondary Metabolites
The most well-established role of this compound as a precursor to secondary metabolites is in the formation of hamamelitannin[2]. In this molecule, two galloyl groups are attached to a this compound core. Hamamelitannin and other tannins are known for their roles in plant defense against herbivores and pathogens, as well as their antioxidant properties.
Stress Response
The link between this compound and the regulation of photosynthesis suggests a potential role in plant stress responses. Under conditions of stress, such as drought or high light, the regulation of carbon fixation is critical to prevent photo-oxidative damage. While direct evidence is still lacking, it is plausible that the this compound-to-CA1P pathway could be modulated in response to environmental stressors. Further research is needed to investigate the changes in this compound concentration under various abiotic and biotic stress conditions.
Experimental Protocols
Extraction of this compound from Plant Tissues
This protocol is a general guideline and may require optimization for different plant tissues.
-
Harvesting and Sample Preparation: Harvest fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize the frozen tissue and grind to a fine powder.
-
Extraction Solvent: Prepare an 80% methanol (v/v) solution in water.
-
Extraction Procedure: a. Weigh approximately 100 mg of the dried, powdered plant material into a microcentrifuge tube. b. Add 1 mL of 80% methanol. c. Vortex thoroughly for 1 minute. d. Incubate at 60°C for 20 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 10 minutes. f. Transfer the supernatant to a new tube. g. Repeat the extraction (steps b-f) on the pellet with another 1 mL of 80% methanol. h. Combine the supernatants.
-
Sample Cleanup (Optional): For cleaner samples, the combined supernatant can be passed through a 0.22 µm syringe filter.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Due to its low volatility, this compound requires derivatization prior to GC-MS analysis.
-
Sample Preparation: Take a known volume of the methanolic extract (e.g., 100 µL) and evaporate to dryness under a stream of nitrogen gas.
-
Derivatization: a. Methoxyamination: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract. Vortex and incubate at 37°C for 90 minutes. This step protects the aldehyde and ketone groups. b. Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Vortex and incubate at 60°C for 30 minutes. This step replaces active hydrogens with trimethylsilyl (TMS) groups, increasing volatility.
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS.
-
Column: A non-polar column, such as a DB-5ms, is typically used.
-
Temperature Program: An initial temperature of 70°C, held for 2 minutes, followed by a ramp of 5°C/minute to 300°C, held for 5 minutes.
-
Mass Spectrometry: Operate in electron ionization (EI) mode with a scan range of m/z 50-600.
-
-
Quantification: Identification of the this compound-TMS derivative is based on its retention time and mass spectrum compared to an authentic standard. Quantification is achieved by integrating the peak area and comparing it to a standard curve of derivatized this compound.
Future Directions and Conclusion
The study of this compound in plant metabolism is a burgeoning field with significant potential. While its role as a precursor to hamamelitannin and CA1P is becoming clearer, many questions remain. Future research should focus on:
-
Elucidating the complete biosynthetic pathway: Identifying the specific enzymes responsible for the conversion of Calvin cycle intermediates to this compound.
-
Broader metabolic roles: Investigating the potential involvement of this compound in cell wall biosynthesis, as a compatible solute in stress tolerance, or as a precursor to other secondary metabolites.
-
Quantitative analysis across diverse species: Expanding the quantitative data on this compound concentrations in a wider range of plant species and under various environmental conditions.
-
Genetic and regulatory networks: Identifying the genes and regulatory elements that control this compound metabolism.
References
- 1. This compound | C6H12O6 | CID 193393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Regulation of 2-carboxy-D-arabinitol 1-phosphate phosphatase: activation by glutathione and interaction with thiol reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of 2-carboxyarabinitol 1-phosphate and regulation of ribulose-1,5-bisphosphate carboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The synthesis and purification of 2'-carboxy-D-arabinitol 1-phosphate, a natural inhibitor of ribulose 1,5-bisphosphate carboxylase, investigated by 31P n.m.r - PMC [pmc.ncbi.nlm.nih.gov]
Hamamelose as a Precursor: A Technical Guide to its Role in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hamamelose, a branched-chain pentose, represents a unique chiral building block with significant potential in organic synthesis. Its distinct structure, featuring a quaternary carbon center, offers a scaffold for the synthesis of complex molecules. This technical guide provides an in-depth exploration of the documented uses of D-hamamelose as a precursor for other organic compounds, with a primary focus on the synthesis of hamamelitannin and its derivatives. The guide details both chemical and enzymatic pathways, providing comprehensive experimental protocols and quantitative data to support researchers in their synthetic endeavors.
I. Chemical Synthesis of Hamamelitannin Derivatives
The chemical synthesis of hamamelitannin, a bioactive gallotannin, from D-hamamelose has been achieved through a multi-step process involving the protection of the sugar backbone followed by regioselective acylation.
A. Protection of this compound
To achieve regioselective acylation, it is often necessary to first protect certain hydroxyl groups of the this compound molecule. A common strategy involves the formation of an isopropylidene acetal.
B. Regioselective Acylation
With the protected this compound derivative in hand, the galloyl moieties can be introduced. One effective method utilizes an organotin-mediated acylation.[1][2] This approach allows for the preferential acylation of the primary hydroxyl groups.
C. Deprotection
The final step in the chemical synthesis is the removal of the protecting groups to yield the target compound.
II. Enzymatic Synthesis of this compound Derivatives
Enzymatic methods offer a powerful alternative to classical chemical synthesis, often providing high regioselectivity under mild reaction conditions. Lipases are particularly effective biocatalysts for the acylation of this compound.
A. Enzymatic Benzoylation of D-Hamamelose
Pilot studies on the enzymatic benzoylation of unprotected D-hamamelose have demonstrated the feasibility of using lipases for this transformation.[1][2]
B. Enzymatic Galloylation of Protected this compound
The enzymatic galloylation of protected this compound has been shown to be a highly efficient and regioselective process.[1][3]
C. Two-Step Enzymatic Synthesis of Hamamelitannin
A highly efficient, two-step enzymatic synthesis of hamamelitannin from D-hamamelose has been developed, offering a preparatively simple route to this bioactive molecule.[1][2] This method utilizes a hydrophobized vinyl gallate to achieve high yields.
Data Presentation
Table 1: Chemical Synthesis of Hamamelitannin from 2,3-O-Isopropylidene-α,β-D-hamamelofuranose
| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | Acylation | 3,4,5-tri-O-acetylgalloyl chloride, Bu₂SnO | 2',5-di-O-(3,4,5-tri-O-acetylgalloyl)-2,3-O-isopropylidene-α,β-D-hamamelofuranose | - | [1][2] |
| 2 | Deprotection | - | Hamamelitannin | 79 | [1][2] |
Table 2: Enzymatic Benzoylation of D-Hamamelose
| Acyl Donor (equiv.) | Biocatalyst | Solvent | Temperature (°C) | Time (h) | Products | Total Yield (%) | Reference |
| Vinyl benzoate (4) | Lipozyme TL IM | t-BuMeO | 37 | 50 | Benzoylated furanoses (including 52% tribenzoates) | 89 | [1][2] |
Table 3: Enzymatic Galloylation of 2,3-O-Isopropylidene-α,β-D-hamamelofuranose
| Acyl Donor | Biocatalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Vinyl gallate | Lipozyme TL IM | t-BuOH | 37 | 242 | 5-O-galloylated product | - | [1][3] |
| Vinyl gallate | Lipozyme TL IM | t-BuMeO | 37 | 61 | 5-O-galloylated product | 82 | [1][3] |
Table 4: Two-Step Enzymatic Synthesis of Hamamelitannin from D-Hamamelose
| Step | Reaction | Reagents and Conditions | Intermediate/Product | Yield (%) | Reference |
| 1 | Acylation | Vinyl 2,3,5-tri-O-benzyl gallate, Lipozyme TL IM | 2',5-diacylated hamamelofuranoside | 84 | [1][2] |
| 2 | Debenzylation | - | Hamamelitannin | 82 (from this compound) | [1][2] |
Experimental Protocols
Chemical Synthesis of Hamamelitannin[1][2]
Step 1: Acylation of 2,3-O-Isopropylidene-α,β-D-hamamelofuranose The detailed protocol for the Bu₂SnO-promoted acylation of 2,3-O-isopropylidene-α,β-D-hamamelofuranose with 3,4,5-tri-O-acetylgalloyl chloride is described in the source literature.
Step 2: Deprotection The methodology for the subsequent deprotection to yield hamamelitannin is also detailed in the cited reference.
Enzymatic Benzoylation of D-Hamamelose[1]
D-Hamamelose (0.36 g, 2 mmol) is suspended in t-butyl methyl ether (t-BuMeO, 40 mL). To this suspension, add molecular sieves (4Å, 2g), vinyl benzoate (1.11 mL, 4 equivalents), and Lipozyme TL IM (0.4 g). The reaction vessel is tightly sealed and shaken on a vibrating shaker at 450 rpm in an incubator at 37 °C for 50 hours. Following the reaction, the mixture is filtered through Celite 545, and the filter cake is washed multiple times with ethyl acetate. The combined filtrate is concentrated, and the resulting mixture is purified by silica gel column chromatography using a toluene/EtOAc gradient (3:1 to 1:2) to isolate the benzoylated products.
Enzymatic Galloylation of 2,3-O-Isopropylidene-α,β-D-hamamelofuranose[1]
Isopropylidenated this compound (0.220 g, 1 mmol) and vinyl gallate (0.588 g, 3.0 mmol, 3.0 equiv.) are dissolved in dry t-BuMeO (20 mL) at room temperature. Activated molecular sieves (4Å, 0.5 g) and Lipozyme TL IM (0.8 g) are added. The reaction mixture is shaken at 450 rpm and 37 °C for 61 hours. The reaction is terminated by filtration, and the filter cake is washed several times with ethyl acetate. The combined organic phases are concentrated under reduced pressure to yield the crude product, which can be further purified.
Visualizations
Caption: Chemical synthesis pathway for Hamamelitannin.
Caption: Experimental workflow for enzymatic benzoylation.
Caption: Two-step enzymatic synthesis of Hamamelitannin.
IV. Broader Synthetic Applications and Future Outlook
While the synthesis of hamamelitannin and its acylated derivatives is the most extensively documented use of this compound as a precursor, its inherent chirality and unique branched structure suggest wider potential in organic synthesis. As a member of the "chiral pool," this compound could, in principle, serve as a starting material for the synthesis of a variety of complex molecules, including other natural products, pharmaceuticals, and specialty chemicals.
However, based on currently available literature, the exploration of this compound in the synthesis of other classes of compounds, such as heterocyclic or carbocyclic systems, remains limited. The development of novel synthetic methodologies that leverage the unique stereochemistry of this compound could open new avenues for its application. Future research in this area could focus on:
-
Transformations of the furanose ring: Ring-opening, rearrangement, and functionalization reactions to create novel carbocyclic and heterocyclic scaffolds.
-
Utilization of the hydroxymethyl group: Derivatization and elaboration of the C2-hydroxymethyl group to introduce new functionalities and build molecular complexity.
-
Total synthesis of other natural products: Employing this compound as a chiral starting material for the asymmetric synthesis of complex natural products beyond the gallotannin family.
The continued exploration of both chemical and enzymatic transformations of this compound will undoubtedly unlock its full potential as a versatile precursor in organic synthesis, providing new tools for drug discovery and development.
References
- 1. Efficient and practical synthesis of L-hamamelose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From Hamamelitannin Synthesis to the Study of Enzymatic Acylations of D-Hamamelose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Hamamelitannin Synthesis to the Study of Enzymatic Acylations of D-Hamamelose - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of Hamamelose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hamamelose, a branched-chain pentose (2-C-hydroxymethyl-D-ribose), is a naturally occurring sugar found in various plants, notably in the bark of Hamamelis virginiana (witch hazel). Its unique structure makes it a valuable chiral building block in organic synthesis and a component of bioactive natural products such as hamamelitannin. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and utilization in research and drug development. This guide provides a comprehensive overview of the available and predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with generalized experimental protocols for its analysis.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of D-hamamelose is presented below.
| Property | Value |
| Molecular Formula | C₆H₁₂O₆ |
| Molecular Weight | 180.16 g/mol |
| Exact Mass | 180.06338810 Da |
| IUPAC Name | (2R,3R,4R)-2,3,4,5-tetrahydroxy-2-(hydroxymethyl)pentanal |
Spectroscopic Data
Mass Spectrometry (MS)
While experimental mass spectra of underivatized this compound are not widely published, predicted collision cross-section (CCS) values for various adducts provide valuable information for its identification by ion mobility-mass spectrometry. These values, calculated for D-hamamelose, offer insights into the ion's shape and size in the gas phase.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 181.07067 | 137.3 |
| [M+Na]⁺ | 203.05261 | 142.2 |
| [M-H]⁻ | 179.05611 | 130.6 |
| [M+NH₄]⁺ | 198.09721 | 153.4 |
| [M+K]⁺ | 219.02655 | 141.3 |
| [M+H-H₂O]⁺ | 163.06065 | 133.4 |
| [M+HCOO]⁻ | 225.06159 | 151.5 |
| [M+CH₃COO]⁻ | 239.07724 | 168.3 |
Infrared (IR) Spectroscopy
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Alcohols) | Stretching (H-bonded) | 3500 - 3200 | Strong, Broad |
| C-H (Alkanes) | Stretching | 3000 - 2850 | Strong |
| C=O (Aldehyde) | Stretching | 1740 - 1720 | Strong |
| C-O (Alcohols, Ethers) | Stretching | 1300 - 1000 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental NMR data for this compound is not publicly accessible. The following tables provide representative chemical shift ranges for the protons (¹H) and carbons (¹³C) of furanose and pyranose forms of a branched pentose like this compound, based on known data for similar carbohydrate structures.[3][4][5][6] It is important to note that the exact chemical shifts will depend on the solvent, temperature, and the equilibrium between different anomeric and ring forms.
¹H NMR - Representative Chemical Shifts (ppm)
| Proton | Furanose Form | Pyranose Form |
| H-1 (Anomeric) | 5.1 - 5.4 | 4.8 - 5.2 |
| H-2 | - | ~3.5 - 3.8 |
| H-3 | ~4.0 - 4.3 | ~3.6 - 3.9 |
| H-4 | ~3.9 - 4.2 | ~3.4 - 3.7 |
| H-5 | ~3.6 - 3.8 | ~3.5 - 4.0 |
| CH₂OH | ~3.5 - 3.8 | ~3.6 - 3.9 |
¹³C NMR - Representative Chemical Shifts (ppm)
| Carbon | Furanose Form | Pyranose Form |
| C-1 (Anomeric) | 100 - 105 | 95 - 100 |
| C-2 | 80 - 85 | 75 - 80 |
| C-3 | 75 - 80 | 70 - 75 |
| C-4 | 80 - 85 | 68 - 73 |
| C-5 | 62 - 66 | 65 - 70 |
| CH₂OH | 60 - 64 | 61 - 65 |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a polar compound like this compound.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-25 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent, typically deuterium oxide (D₂O) for carbohydrates.[7][8][9]
-
Ensure the sample is fully dissolved. Gentle warming may be necessary.
-
Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[7]
-
The final sample height in the tube should be approximately 4-5 cm.[7]
Data Acquisition:
-
¹H NMR: A standard one-dimensional proton NMR spectrum is acquired. For samples in D₂O, the residual HDO signal is suppressed using a presaturation sequence. A "D₂O shake" can be performed by adding a drop of D₂O to a sample initially dissolved in a different solvent (like DMSO-d₆) to identify exchangeable -OH protons.[10][11]
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired to obtain singlets for each carbon atom. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a higher sample concentration and longer acquisition time are typically required.
-
2D NMR: For complete structural assignment, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish proton-proton and proton-carbon correlations.
IR Spectroscopy (ATR-FTIR)
Sample Preparation and Data Acquisition:
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[12]
-
Record a background spectrum of the clean, empty ATR crystal.[12]
-
Place a small amount of solid this compound powder (a few milligrams) onto the center of the ATR crystal.[12][13]
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.[13]
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
After the measurement, clean the crystal surface thoroughly.[12]
Mass Spectrometry (ESI-MS)
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent mixture, such as water:acetonitrile or water:methanol, at a concentration of approximately 1 mg/mL.[14]
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent system.[14]
-
To enhance ionization and the formation of specific adducts, a low concentration of a salt (e.g., sodium acetate or ammonium acetate) can be added to the final solution.[15][16]
Data Acquisition:
-
The sample is introduced into the Electrospray Ionization (ESI) source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Mass spectra are acquired in both positive and negative ion modes.
-
Key instrument parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate should be optimized to maximize the signal intensity of the analyte.
-
For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the parent ions of interest to generate fragmentation patterns.
Biological Activity and Signaling Pathway
Hamamelitannin, a digalloyl ester of this compound, has been shown to exhibit insulin-mimetic activity.[17][18] One of its key actions is the potentiation of glucose uptake in cells by promoting the translocation of the glucose transporter GLUT4 to the plasma membrane.[18][19] This process is a critical step in the insulin signaling pathway.
Caption: Hamamelitannin stimulates the insulin signaling pathway, leading to GLUT4 translocation.
References
- 1. eng.uc.edu [eng.uc.edu]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. CARBON‐13 NMR SPECTRA OF FURANOSE SUGARS * | Semantic Scholar [semanticscholar.org]
- 4. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cigs.unimo.it [cigs.unimo.it]
- 7. NMR Sample Preparation [nmr.chem.umn.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. studymind.co.uk [studymind.co.uk]
- 11. University of Ottawa NMR Facility Blog: Proton NMR Assignment Tools - The D2O Shake [u-of-o-nmr-facility.blogspot.com]
- 12. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 13. jasco.co.uk [jasco.co.uk]
- 14. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. advion.com [advion.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Hamamelitannin’s Antioxidant Effect and Its Inhibition Capability on α-Glycosidase, Carbonic Anhydrase, Acetylcholinesterase, and Butyrylcholinesterase Enzymes [mdpi.com]
- 19. researchgate.net [researchgate.net]
An In-depth Guide to the Furanose and Pyranose Forms of Hamamelose for Researchers and Drug Development Professionals
An authoritative overview of the structural chemistry of hamamelose, detailing its furanose and pyranose forms. This document provides a comprehensive analysis of their conformational equilibrium, supported by spectroscopic data and experimental methodologies, to aid in research and development applications.
Introduction
This compound, chemically known as 2-C-hydroxymethyl-D-ribose, is a naturally occurring branched-chain monosaccharide.[1] Its unique structure, featuring a hydroxymethyl group at the C2 position, imparts distinct chemical properties and biological activities, making it a molecule of interest in various fields, including drug development. Understanding the conformational landscape of this compound, specifically the equilibrium between its five-membered (furanose) and six-membered (pyranose) cyclic hemiacetal forms, is crucial for elucidating its structure-activity relationships and for the rational design of this compound-based therapeutics.
In aqueous solutions, monosaccharides with five or more carbons exist as an equilibrium mixture of their open-chain and cyclic forms. The six-membered pyranose ring is generally the more thermodynamically stable form for most aldohexoses due to reduced ring strain. However, the structural features of this compound, particularly the branching at C2, can influence the relative stability and population of its furanose and pyranose anomers. This guide provides a detailed technical examination of these forms, presenting available quantitative data, experimental protocols for their characterization, and visualizations of their structural relationships.
Structural Forms of this compound: Furanose and Pyranose Rings
This compound can cyclize to form both furanose and pyranose rings. The furanose form results from the intramolecular reaction between the aldehyde at C1 and the hydroxyl group at C4, creating a five-membered ring. The pyranose form is the result of the reaction between the C1 aldehyde and the C5 hydroxyl group, leading to a six-membered ring. Each of these ring forms can exist as two anomers, designated as α and β, depending on the stereochemistry at the anomeric carbon (C1).
The equilibrium between these different forms of this compound in solution is a dynamic process, with the open-chain form acting as an intermediate. The relative proportions of the furanose and pyranose anomers are influenced by factors such as solvent, temperature, and the presence of substituents.
Quantitative Analysis of this compound Anomers
The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for the anomeric center of various acylated D-hamamelofuranose derivatives, confirming the stability and identifiability of the furanose ring in these compounds.
| Compound | Anomer | H-1 Chemical Shift (ppm) | C-1 Chemical Shift (ppm) |
| 2,3-O-Isopropylidene-5-O-(3,4,5-tri-O-acetylgalloyl)-α,β-D-hamamelofuranose | α | 5.36 | 105.4 |
| β | 5.19 | 99.2 | |
| 2,3-O-Isopropylidene-2',5-di-O-(3,4,5-tri-O-acetylgalloyl)-α,β-D-hamamelofuranose | α | 5.42 | 105.0 |
| β | 5.26 | 99.3 |
Data extracted from a study on the synthesis of hamamelitannin and enzymatic acylation of D-hamamelose.
Experimental Protocols
The primary technique for the qualitative and quantitative analysis of the furanose and pyranose forms of this compound in solution is Nuclear Magnetic Resonance (NMR) spectroscopy. X-ray crystallography provides definitive structural information in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Anomeric Equilibrium Analysis
This protocol outlines a general methodology for determining the equilibrium distribution of this compound anomers in an aqueous solution.
1. Sample Preparation:
-
Dissolve a precisely weighed amount of this compound (e.g., 10-20 mg) in a known volume of deuterium oxide (D₂O, 99.9%).[2][3]
-
Transfer the solution to a 5 mm NMR tube.
-
Allow the solution to equilibrate at a constant temperature (e.g., 25 °C) for a sufficient period (typically several hours) to ensure mutarotation has reached equilibrium.
2. NMR Data Acquisition:
-
Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra, as well as two-dimensional (2D) spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
-
¹H NMR: The anomeric protons typically resonate in a distinct region of the spectrum (usually between 4.5 and 5.5 ppm).[4] The signals for the α and β anomers of both the furanose and pyranose forms will be unique.
-
¹³C NMR: The anomeric carbons also have characteristic chemical shifts (often in the 90-110 ppm range), providing complementary information to the ¹H spectrum.
-
2D NMR (COSY and HSQC): These experiments are crucial for the unambiguous assignment of all proton and carbon signals for each anomer by establishing connectivity between protons (COSY) and between protons and their directly attached carbons (HSQC).
3. Data Analysis and Quantification:
-
Identify and assign the anomeric proton signals for each of the furanose and pyranose anomers in the ¹H NMR spectrum.
-
Integrate the area under each anomeric proton signal.
-
The relative percentage of each anomer is calculated by dividing the integral of its specific anomeric proton signal by the sum of the integrals of all identified anomeric proton signals, then multiplying by 100.
X-ray Crystallography
X-ray crystallography provides the most definitive structural information for the different forms of this compound in the solid state.
1. Crystallization:
-
Grow single crystals of this compound from a suitable solvent or solvent mixture. This is often the most challenging step and may require screening various conditions (e.g., solvent, temperature, concentration).
2. Data Collection:
-
Mount a suitable single crystal on a goniometer and cool it in a stream of cold nitrogen gas.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data.
3. Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem to generate an initial electron density map.
-
Build an atomic model into the electron density map and refine the model to obtain the final crystal structure. This will provide precise bond lengths, bond angles, and the overall conformation of the this compound molecule in the crystal lattice.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key conceptual and experimental workflows related to the study of this compound's structural forms.
Caption: Equilibrium between the open-chain, furanose, and pyranose forms of this compound in solution.
Caption: Experimental workflow for the NMR-based analysis of this compound anomeric equilibrium.
Conclusion
A comprehensive understanding of the furanose and pyranose forms of this compound is fundamental for advancing research into its biological functions and for the development of novel therapeutics. While the pyranose form is generally more stable for many monosaccharides, the unique branched structure of this compound necessitates specific experimental investigation to determine the precise equilibrium of its anomers in solution. The detailed NMR and X-ray crystallographic protocols provided in this guide offer a robust framework for researchers to pursue these characterizations. The availability of such data will be invaluable for computational modeling, structure-activity relationship studies, and the overall advancement of this compound-related drug discovery and development programs.
References
- 1. This compound | C6H12O6 | CID 193393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
Methodological & Application
Application Notes and Protocols for the Extraction of Hamamelose from Hamamelis virginiana
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hamamelose is a branched-chain monosaccharide naturally present in the leaves and bark of the witch hazel plant, Hamamelis virginiana. It primarily exists as a component of the hydrolyzable tannin, hamamelitannin (2',5-di-O-galloyl-D-hamamelose). Due to its structure and potential bioactivities, obtaining pure this compound is of interest for various research and development applications. This document provides detailed protocols for the extraction of this compound from Hamamelis virginiana, focusing on a two-stage process: initial extraction of a hamamelitannin-rich fraction followed by hydrolysis to yield free this compound.
Data Presentation: Quantitative Analysis of Relevant Compounds in Hamamelis virginiana Extracts
The following tables summarize quantitative data on the extraction of key compounds from Hamamelis virginiana using different methods and plant parts. While direct quantification of free this compound is not widely reported, the concentration of hamamelitannin serves as a primary indicator for potential this compound yield upon hydrolysis.
Table 1: Comparison of Extraction Methods for Hamamelitannin from Hamamelis virginiana Bark
| Extraction Method | Solvent System | Temperature (°C) | Hamamelitannin Yield (mg/g of dried plant material) | Reference |
| Accelerated Solvent Extraction (ASE) | Ethanol, followed by 80% Ethanol | 80 | 62.75 | [1] |
| Ultrasound-Assisted Extraction (UAE) | 80% Ethanol | 80 | Not specified, but generally lower than ASE for bark | [1] |
| Heat Reflux Extraction (HRE) | 80% Ethanol | 80 | Not specified, but generally lower than ASE for bark | [1] |
Table 2: Yield of Crude Extracts from Hamamelis virginiana Leaves Using Different Solvents
| Solvent | Extraction Method | Yield (mg/mL of resuspended extract) |
| Water (Aqueous) | Maceration at room temperature for 24h | 19.7 |
| Methanol | Maceration at room temperature for 24h | 26.8 |
| Ethyl Acetate | Maceration at room temperature for 24h | 5.1 |
| Hexane | Maceration at room temperature for 24h | 8.2 |
| Chloroform | Maceration at room temperature for 24h | 16.4 |
Note: The yields in Table 2 are for the crude extract and not for a specific compound.
Experimental Protocols
This section details the methodologies for the extraction of a hamamelitannin-rich fraction, followed by protocols for the hydrolysis of this fraction to release this compound, and finally, a method for the quantification of the obtained this compound.
Protocol 1: Extraction of Hamamelitannin-Rich Fraction from Hamamelis virginiana Bark
This protocol is based on the highly efficient Accelerated Solvent Extraction (ASE) method.[1]
Objective: To obtain a crude extract from H. virginiana bark with a high concentration of hamamelitannin.
Materials and Reagents:
-
Dried and powdered Hamamelis virginiana bark
-
Ethanol (96%)
-
80% Ethanol (v/v) in deionized water
-
Accelerated Solvent Extractor (ASE) system
-
Filtration apparatus (e.g., Whatman No. 1 filter paper)
-
Rotary evaporator
Procedure:
-
Place the dried and powdered H. virginiana bark into the extraction cell of the ASE system.
-
Perform a two-step extraction.
-
Step 1: Use 96% ethanol as the extraction solvent. Set the temperature to 80°C and perform a static extraction for 10 minutes.
-
Step 2: Use 80% ethanol as the extraction solvent. Set the temperature to 80°C and perform a static extraction for an additional 10 minutes.
-
Combine the extracts from both steps.
-
Filter the combined extract to remove any solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude hamamelitannin-rich extract.
-
The resulting extract can be freeze-dried for long-term storage.
Protocol 2: Hydrolysis of Hamamelitannin to Yield this compound
Two alternative methods for hydrolysis are presented: mild acid hydrolysis and enzymatic hydrolysis.
Method A: Mild Acid Hydrolysis
Objective: To cleave the galloyl groups from hamamelitannin to release free this compound using a mild acid.
Materials and Reagents:
-
Hamamelitannin-rich extract (from Protocol 1)
-
Sulfuric acid (H₂SO₄), 2% (v/v) in deionized water
-
Calcium carbonate (CaCO₃) or Barium hydroxide (Ba(OH)₂) for neutralization
-
pH meter or pH indicator strips
-
Centrifuge
-
Heating mantle or water bath
Procedure:
-
Dissolve the hamamelitannin-rich extract in deionized water.
-
Add an equal volume of 2% sulfuric acid to the extract solution.
-
Heat the mixture at 100°C for 2-4 hours under reflux. The optimal time may need to be determined empirically by monitoring the reaction progress (e.g., by TLC or HPLC).
-
After the hydrolysis is complete, cool the reaction mixture to room temperature.
-
Neutralize the solution by slowly adding calcium carbonate or barium hydroxide until the pH reaches approximately 7.0.
-
A precipitate of calcium sulfate or barium sulfate will form.
-
Centrifuge the mixture to pellet the precipitate.
-
Carefully decant the supernatant containing the this compound. This solution can be further purified.
Method B: Enzymatic Hydrolysis with Tannase
Objective: To specifically hydrolyze the ester bonds of hamamelitannin using tannase for a milder and more specific release of this compound.
Materials and Reagents:
-
Hamamelitannin-rich extract (from Protocol 1)
-
Tannase (tannin acyl hydrolase, EC 3.1.1.20) from a suitable source (e.g., Aspergillus sp.)
-
Citrate or acetate buffer (pH 5.0-6.0, optimal pH should be determined based on the enzyme specifications)
-
Incubator or water bath
Procedure:
-
Dissolve the hamamelitannin-rich extract in the appropriate buffer (e.g., 0.2 M acetate buffer, pH 5.5).
-
Add tannase to the solution. The optimal enzyme concentration should be determined experimentally.
-
Incubate the mixture at the optimal temperature for the enzyme (typically 30-60°C) for a period ranging from a few hours to 24 hours.
-
Monitor the reaction for the release of gallic acid and this compound using a suitable analytical method like HPLC.
-
Once the reaction is complete, the enzyme can be denatured by heating the solution to 100°C for 10 minutes.
-
The resulting solution contains this compound, gallic acid, and other components of the initial extract. Further purification may be necessary.
Protocol 3: Quantification of this compound by HPLC with Refractive Index Detection (HPLC-RID)
Objective: To quantify the concentration of this compound in the hydrolyzed extract.
Materials and Reagents:
-
Hydrolyzed extract containing this compound
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
Syringe filters (0.45 µm)
-
HPLC system equipped with a Refractive Index Detector (RID)
-
Amino-based or ion-exclusion column suitable for sugar analysis (e.g., Aminex HPX-87H)
Procedure:
-
Sample Preparation:
-
Filter the hydrolyzed extract through a 0.45 µm syringe filter before injection.
-
If necessary, dilute the sample with the mobile phase to fall within the calibration curve range.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of the this compound standard in deionized water.
-
Create a series of dilutions from the stock solution to generate a calibration curve (e.g., 0.1, 0.5, 1, 2, 5 mg/mL).
-
-
HPLC Conditions (Example):
-
Column: Aminex HPX-87H Column
-
Mobile Phase: Isocratic elution with deionized water or a dilute acid solution (e.g., 0.005 M H₂SO₄), depending on the column. For an amino column, a mixture of acetonitrile and water (e.g., 75:25 v/v) is typically used.
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 60-85°C (for ion-exclusion columns) or ambient for amino columns.
-
Detector: Refractive Index Detector (RID), temperature controlled.
-
Injection Volume: 10-20 µL
-
-
Analysis:
-
Inject the prepared standards and samples onto the HPLC system.
-
Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.
-
Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for the extraction and quantification of this compound.
Logical Relationship of this compound and its Derivatives in Hamamelis virginiana
Caption: Relationship between this compound and hamamelitannin.
References
Application Notes and Protocols for the Chemical Synthesis of L-Hamamelose from D-Ribose
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the efficient, six-step chemical synthesis of L-hamamelose, a branched-chain sugar of significant interest as a chiral building block, starting from the readily available D-ribose. The synthesis involves a sequence of protection, stereoselective carbon-carbon bond formations, and controlled oxidation, culminating in an overall yield of 42%.[1][2] This protocol is based on the established methodology reported by Kim et al. in Carbohydrate Research (2009). All quantitative data are summarized for clarity, and a detailed experimental workflow is provided.
Introduction
L-hamamelose (2-C-hydroxymethyl-L-ribose) is a naturally occurring branched-chain pentose that serves as a valuable chiral precursor in the synthesis of various biologically active compounds and complex natural products. Its unique structural features make it an important target for organic synthesis. The protocol outlined herein describes a practical and efficient pathway to L-hamamelose from D-ribose, an inexpensive and abundant starting material. The key transformations include the protection of hydroxyl groups, a stereoselective Grignard reaction to install a vinyl group, a stereoselective crossed aldol reaction to introduce the hydroxymethyl branch, and a controlled oxidative cleavage of the resulting vinyl diol.[1][2]
Overall Synthesis Strategy
The synthesis commences with the protection of the 2- and 3-hydroxyl groups of D-ribose as an isopropylidene acetal. The resulting lactol is then subjected to a Grignard reaction with vinylmagnesium bromide to afford a vinyl diol intermediate. A subsequent crossed aldol reaction with formaldehyde introduces the characteristic hydroxymethyl group at the C2 position. The vinyl group is then oxidatively cleaved using osmium tetroxide and sodium periodate to yield the desired aldehyde functionality. Finally, deprotection of the isopropylidene group affords L-hamamelose.
Data Presentation
The following table summarizes the quantitative data for each step of the L-hamamelose synthesis, based on the findings by Kim et al. (2009).
| Step | Reaction | Starting Material | Product | Yield (%) |
| 1 | Isopropylidene protection | D-Ribose | 2,3-O-Isopropylidene-D-ribofuranose | 91 |
| 2 | Grignard reaction with vinylmagnesium bromide | 2,3-O-Isopropylidene-D-ribofuranose | 1-C-Vinyl-2,3-O-isopropylidene-D-ribofuranose | 85 |
| 3 | Dihydroxylation of the vinyl group | 1-C-Vinyl-2,3-O-isopropylidene-D-ribofuranose | 1,2-Diol-2,3-O-isopropylidene-D-hamamelofuranose | 89 |
| 4 | Oxidative cleavage of the diol | 1,2-Diol-2,3-O-isopropylidene-D-hamamelofuranose | 2,3-O-Isopropylidene-L-hamamelofuranose | 82 |
| 5 | Crossed aldol reaction | 2,3-O-Isopropylidene-L-hamamelofuranose | 2-C-(hydroxymethyl)-2,3-O-isopropylidene-L-hamamelofuranose | 75 |
| 6 | Deprotection of the isopropylidene group | 2-C-(hydroxymethyl)-2,3-O-isopropylidene-L-hamamelofuranose | L-Hamamelose | 85 |
| Overall Yield | D-Ribose | L-Hamamelose | 42 |
Experimental Protocols
Step 1: Synthesis of 2,3-O-Isopropylidene-D-ribofuranose
-
To a suspension of D-ribose (10.0 g, 66.6 mmol) in acetone (200 mL), add concentrated sulfuric acid (0.5 mL) dropwise at 0 °C.
-
Stir the mixture at room temperature for 12 hours.
-
Neutralize the reaction mixture with solid sodium bicarbonate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (ethyl acetate/hexane, 1:1) to afford 2,3-O-Isopropylidene-D-ribofuranose as a colorless oil.
Step 2: Synthesis of 1-C-Vinyl-2,3-O-isopropylidene-D-ribofuranose
-
To a solution of 2,3-O-Isopropylidene-D-ribofuranose (5.0 g, 26.3 mmol) in anhydrous tetrahydrofuran (THF, 100 mL), add vinylmagnesium bromide (1.0 M in THF, 39.5 mL, 39.5 mmol) dropwise at -78 °C under an argon atmosphere.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (ethyl acetate/hexane, 1:2) to yield the vinyl diol as a colorless oil.
Step 3: Dihydroxylation of the Vinyl Group
-
To a solution of the vinyl diol from Step 2 (4.0 g, 18.5 mmol) in a mixture of acetone (50 mL) and water (5 mL), add N-methylmorpholine N-oxide (NMO, 3.26 g, 27.8 mmol) and a catalytic amount of osmium tetroxide (2.5 wt% in t-butanol, 0.47 mL).
-
Stir the mixture at room temperature for 12 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the mixture with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the diol, which is used in the next step without further purification.
Step 4: Oxidative Cleavage of the Diol
-
To a solution of the diol from Step 3 (3.5 g, 14.0 mmol) in a mixture of THF (40 mL) and water (10 mL), add sodium periodate (NaIO₄, 4.49 g, 21.0 mmol) in portions at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Filter the mixture and extract the filtrate with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (ethyl acetate/hexane, 1:1) to obtain 2,3-O-Isopropylidene-L-hamamelofuranose.
Step 5: Synthesis of 2-C-(hydroxymethyl)-2,3-O-isopropylidene-L-hamamelofuranose
-
To a solution of the aldehyde from Step 4 (2.0 g, 9.9 mmol) in methanol (30 mL), add a 37% aqueous solution of formaldehyde (1.6 mL, 19.8 mmol) and potassium carbonate (2.74 g, 19.8 mmol).
-
Stir the mixture at room temperature for 24 hours.
-
Neutralize the reaction with 1 M hydrochloric acid.
-
Concentrate the mixture under reduced pressure and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography on silica gel (ethyl acetate/hexane, 2:1) to yield the product.
Step 6: Synthesis of L-Hamamelose (Deprotection)
-
Dissolve the product from Step 5 (1.5 g, 6.4 mmol) in a mixture of trifluoroacetic acid (TFA, 1 mL) and water (9 mL).
-
Stir the solution at room temperature for 3 hours.
-
Neutralize the reaction mixture with Amberlite IRA-96 resin (OH⁻ form).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Lyophilize the residue to obtain L-hamamelose as a white solid.
Experimental Workflow Diagram
Caption: Synthetic workflow for L-hamamelose from D-ribose.
References
Application Notes & Protocols: Quantification of Hamamelose in Plant Extracts
Introduction
Hamamelose is a branched-chain monosaccharide, a key component of hamamelitannin, which is found in various plants, most notably Witch Hazel (Hamamelis virginiana). The quantification of this compound and its derivatives is crucial for the standardization of herbal extracts, quality control of cosmetic and pharmaceutical products, and for research into their pharmacological properties.[1][2] These application notes provide detailed protocols for the primary analytical techniques used to quantify this compound in plant extracts, designed for researchers, scientists, and professionals in drug development.
General Experimental Workflow
The quantification of this compound from plant material involves a multi-step process, beginning with sample preparation and extraction, followed by analytical separation and detection, and concluding with data analysis. The choice of technique depends on the required sensitivity, selectivity, and the available instrumentation.
Caption: General workflow for this compound quantification in plant extracts.
Sample Preparation Protocol
Proper sample preparation is critical for accurate and reproducible results, as it accounts for a significant portion of analytical error.[3] The objective is to efficiently extract this compound while minimizing interfering substances.[3][4]
Protocol: Solvent Extraction
-
Sample Homogenization : Dry the plant material (e.g., leaves, bark) at 40-50°C and grind it into a fine powder to increase the surface area for extraction.[5]
-
Extraction :
-
Weigh approximately 1 gram of the powdered plant material.
-
Add 25 mL of an appropriate solvent. 80:20 (v/v) methanol/water or acetone/water are common choices for extracting polar compounds like sugars and tannins.[6][7]
-
Employ one of the following extraction techniques:
-
Maceration : Stir the mixture for 2 hours at room temperature.[7]
-
Sonication : Place the mixture in an ultrasonic bath for 15-30 minutes at room temperature.[7][8] This method uses ultrasonic waves to disrupt cell walls.[8]
-
Microwave-Assisted Extraction (MAE) : This technique uses microwave energy to heat the solvent and sample, which can increase extraction yields.[5][9]
-
-
-
Filtration and Concentration :
-
Centrifuge the mixture to pellet the solid material.
-
Filter the supernatant through a 0.45 µm syringe filter to remove fine particulates.[10]
-
The resulting extract is now ready for analysis or can be concentrated under reduced pressure if necessary.
-
Analytical Technique 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the quantification of non-volatile compounds like this compound and its derivatives (e.g., hamamelitannin).[11][12] The method described here is adapted from a validated procedure for analyzing witch hazel extracts.[11]
Caption: Experimental workflow for HPLC-DAD analysis of this compound.
Protocol: HPLC-DAD for Hamamelitannin Quantification
-
Instrumentation : HPLC system with a photodiode array detector (DAD).
-
Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase :
-
Solvent A: Water with 0.1% orthophosphoric acid.
-
Solvent B: Methanol.
-
-
Elution Program : A gradient elution is used for optimal separation.[11]
-
0-10 min: 15-30% B
-
10-45 min: 30-50% B
-
45-55 min: 50-95% B
-
-
Detection : Monitor at a wavelength suitable for the analyte (e.g., 270-340 nm for associated phenolic compounds).[12]
-
Quantification : Prepare a calibration curve using a hamamelitannin standard. Calculate the concentration in the sample based on the peak area.
Quantitative Data & Method Validation
The performance of an analytical method must be validated to ensure it is fit for its purpose.[13][14]
Table 1: Example Quantitative Data for Hamamelitannin in Witch Hazel Extracts by HPLC[11]
| Plant Part | Hamamelitannin (% w/w) | Gallic Acid (% w/w) | (+)-Catechin (% w/w) |
|---|---|---|---|
| Bark | 4.77 | 0.59 | 0.39 |
| Twig | Not Reported | Not Reported | Not Reported |
| Leaf | < 0.04 | Not Reported | < 0.04 |
Table 2: Typical HPLC Method Validation Parameters
| Parameter | Specification | Typical Result |
|---|---|---|
| Linearity (r²) | > 0.99 | > 0.999[12] |
| Accuracy (% Recovery) | 98 - 102% | 97 - 105%[12] |
| Precision (% RSD) | < 2% | < 2%[12] |
| Limit of Detection (LOD) | Reportable | 0.006–0.015 µg/mL[12] |
| Limit of Quantitation (LOQ) | Reportable | 0.020–0.052 µg/mL[12] |
Analytical Technique 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds.[15] Since sugars like this compound are non-volatile, a chemical derivatization step is mandatory to make them suitable for GC analysis.
Caption: Experimental workflow for GC-MS analysis of this compound.
Protocol: GC-MS with Silylation
-
Sample Preparation : Start with a dried, concentrated plant extract.
-
Derivatization :
-
Evaporate a known volume of the extract to complete dryness under a stream of nitrogen.
-
Add a silylation agent (e.g., BSTFA with 1% TMCS) and a solvent like pyridine.
-
Heat the mixture at 70°C for 30-60 minutes to convert the hydroxyl groups of this compound to volatile trimethylsilyl (TMS) ethers.
-
-
GC-MS Analysis :
-
Instrumentation : Gas chromatograph coupled to a mass spectrometer.
-
Column : A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas : Helium.
-
Temperature Program : Start at a low temperature (e.g., 100°C), hold, then ramp up to a high temperature (e.g., 300°C) to elute the derivatized compounds.
-
Ionization : Electron Impact (EI) at 70 eV.
-
Detection : Scan mode for identification or Selected Ion Monitoring (SIM) mode for higher sensitivity quantification.
-
-
Quantification : Use a deuterated internal standard and create a calibration curve with derivatized this compound standards.
Table 3: Typical GC-MS Method Validation Parameters
| Parameter | Specification | Typical Result |
|---|---|---|
| Linearity (r²) | > 0.99 | > 0.995 |
| Accuracy (% Recovery) | 95 - 105% | 96 - 103% |
| Precision (% RSD) | < 10% | < 5% |
| LOD / LOQ | Reportable | Analyte-dependent, typically in the ng/mL to pg/mL range |
Analytical Technique 3: Enzymatic Assay
Conceptual Protocol: Coupled Enzymatic Assay
-
Principle : An enzyme specific to this compound (e.g., a hypothetical this compound Dehydrogenase) catalyzes its oxidation, with the concurrent reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH production is directly proportional to the this compound concentration.[16]
-
Reagents :
-
Plant extract.
-
This compound standard solutions.
-
Reaction buffer (e.g., Tris-HCl).
-
NAD+ solution.
-
This compound-specific enzyme (requires identification and purification).
-
-
Procedure :
-
Pipette the sample or standard into a 96-well plate or cuvette.
-
Add the reaction buffer and NAD+ solution.
-
Initiate the reaction by adding the enzyme solution.
-
Incubate at a controlled temperature (e.g., 37°C).
-
Measure the absorbance at 340 nm at regular intervals (kinetic assay) or after a fixed time point (endpoint assay).
-
-
Quantification : Create a standard curve by plotting the rate of reaction (or final absorbance) against the concentration of the this compound standards.
Summary and Comparison of Techniques
The selection of an analytical method depends on various factors including the sample matrix, required sensitivity, and available equipment.
Table 4: Comparison of Analytical Techniques for this compound Quantification
| Feature | HPLC-DAD | GC-MS | Enzymatic Assay |
|---|---|---|---|
| Principle | Chromatographic Separation | Chromatographic Separation | Biocatalytic Reaction |
| Derivatization | Not required | Mandatory | Not required |
| Specificity | Moderate to High | High | Very High (enzyme-dependent) |
| Sensitivity | Good (µg/mL) | Excellent (ng/mL - pg/mL) | Good (µg/mL) |
| Throughput | Moderate | Low to Moderate | High (plate-based) |
| Instrumentation | HPLC System | GC-MS System | Spectrophotometer / Plate Reader |
| Primary Use | Routine QC, quantification of hamamelitannin | Structural confirmation, quantification of free sugar | High-throughput screening |
References
- 1. researchgate.net [researchgate.net]
- 2. Hamamelis virginiana L. in Skin Care: A Review of Its Pharmacological Properties and Cosmetological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigation on the phenolic constituents in Hamamelis virginiana leaves by HPLC-DAD and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Importance of the extraction method in the quantification of total phenolic compounds in Phaseolus Vulgaris L [ve.scielo.org]
- 8. diva-portal.org [diva-portal.org]
- 9. researchgate.net [researchgate.net]
- 10. ijpsonline.com [ijpsonline.com]
- 11. Determination of hamamelitannin, catechins and gallic acid in witch hazel bark, twig and leaf by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 14. ikev.org [ikev.org]
- 15. Phytochemical analysis of Hamamelis virginiana using GCMS | Poster Board #890 - American Chemical Society [acs.digitellinc.com]
- 16. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Hamamelose using HPLC-MS/MS
An HPLC-MS/MS method provides a robust and sensitive platform for the detection and quantification of hamamelose, a branched-chain monosaccharide found in various plants, notably in the genus Hamamelis (witch hazel). This analytical approach is crucial for researchers in natural product chemistry, pharmacology, and drug development who require accurate measurement of this compound in complex matrices such as plant extracts and pharmaceutical formulations. The high selectivity of tandem mass spectrometry (MS/MS) combined with the separation power of high-performance liquid chromatography (HPLC) allows for reliable quantification, even at low concentrations.
Introduction
This compound (2-C-hydroxymethyl-D-ribose) is a rare branched-chain sugar with potential biological activities. Its presence in witch hazel (Hamamelis virginiana) extracts contributes to the plant's therapeutic properties. Accurate and precise quantification of this compound is essential for the quality control of herbal products and for pharmacokinetic studies in drug development. This application note details a sensitive and selective HPLC-MS/MS method for the analysis of this compound. The method utilizes Hydrophilic Interaction Chromatography (HILIC) for optimal retention of the polar this compound molecule, coupled with tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
Experimental Protocols
1. Sample Preparation (from Plant Material)
Sample preparation is a critical step to eliminate interferences and enhance analytical sensitivity.[1] A gentle extraction method is recommended to preserve the integrity of the analyte.[2]
-
Homogenization: Weigh 1 gram of dried and ground plant material (e.g., Hamamelis leaves).
-
Extraction:
-
Filtration: Combine the supernatants and filter through a 0.22 µm syringe filter into an HPLC vial for analysis.
2. HPLC-MS/MS Analysis
The analysis is performed using an HPLC system coupled to a triple quadrupole mass spectrometer.
-
HPLC Conditions: Hydrophilic Interaction Chromatography (HILIC) is employed for the separation of polar compounds like sugars.[4]
| Parameter | Value |
| Column | HILIC Column (e.g., 150 mm x 2.0 mm, 5 µm)[5] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 95% B; 2-10 min: 95-70% B; 10-12 min: 70% B; 12-13 min: 70-95% B; 13-18 min: 95% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
-
Mass Spectrometry Conditions: Analysis is performed in negative ion electrospray ionization (ESI) mode. Sugars can be challenging to ionize, but often form adducts or deprotonated molecules.[4]
| Parameter | Value |
| Ionization Mode | Negative ESI |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 350 °C |
| Gas Flow | 600 L/hr |
| Collision Gas | Argon |
-
Multiple Reaction Monitoring (MRM) Parameters: The precursor ion for this compound (C6H12O6, MW: 180.16 g/mol ) is the deprotonated molecule [M-H]⁻ at m/z 179. Product ions are generated through collision-induced dissociation (CID).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| This compound | 179 | 89 | 59 | 15 |
Data Presentation
The following table summarizes the expected performance characteristics of the described HPLC-MS/MS method for this compound quantification.
| Parameter | Expected Performance |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 1 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90-110% |
| Retention Time | ~ 7.5 min |
Visualizations
Caption: Experimental workflow for HPLC-MS/MS analysis of this compound.
Caption: Proposed fragmentation pathway for this compound in negative ESI mode.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. Investigation on the phenolic constituents in Hamamelis virginiana leaves by HPLC-DAD and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. lcms.cz [lcms.cz]
Application Notes and Protocols for the Enzymatic Synthesis and Acylation of D-Hamamelose
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-hamamelose, a branched-chain sugar, and its acylated derivatives, such as hamamelitannin, are of significant interest in the pharmaceutical and cosmetic industries due to their potential biological activities. This document provides detailed protocols for the enzymatic synthesis and regioselective acylation of D-hamamelose, offering a green and efficient alternative to traditional chemical methods. The use of lipases as biocatalysts allows for high selectivity under mild reaction conditions.
Enzymatic Synthesis of D-Hamamelose
The synthesis of D-hamamelose can be achieved from D-arabinose through a multi-step process. A key intermediate in this synthesis is methyl 3,4-O-isopropylidene-β-D-erythro-pentopyranosidulose.[1] While detailed enzymatic steps for the entire synthesis from D-arabinose are not fully elucidated in the provided literature, the general pathway is outlined below.
Logical Workflow for D-Hamamelose Synthesis
Caption: Synthesis pathway of D-Hamamelose from D-Arabinose.
Enzymatic Acylation of D-Hamamelose
The regioselective acylation of D-hamamelose can be efficiently catalyzed by lipases, such as Lipozyme TL IM, in non-aqueous solvents. This method allows for the specific introduction of acyl groups, like benzoyl or galloyl moieties, onto the sugar backbone.
Experimental Workflow for Enzymatic Acylation
Caption: General workflow for the enzymatic acylation of D-Hamamelose.
Quantitative Data Summary
The following tables summarize the yields of various enzymatic acylation reactions of D-hamamelose and its derivatives.
Table 1: Enzymatic Benzoylation of D-Hamamelose
| Product | Yield (%) |
| Benzoylated Furanoses (total) | 89 |
| Tribenzoates | 52 |
Reaction Conditions: D-hamamelose, vinyl benzoate (4 equiv.), Lipozyme TL IM, t-butyl methyl ether (t-BuMeO), 37 °C, 50 h.[1][2]
Table 2: Enzymatic Galloylation of D-Hamamelose Derivatives
| Substrate | Acyl Donor | Solvent | Product | Yield (%) | Reaction Time (h) |
| 2,3-O-isopropylidene-α,β-D-hamamelofuranose | Vinyl Gallate | t-BuOH | 5-O-galloylated product | - | - |
| 2,3-O-isopropylidene-α,β-D-hamamelofuranose | Vinyl Gallate | t-BuMeO | 5-O-galloylated product | 82 | 61 |
| D-hamamelose | Vinyl Gallate | t-BuMeO | 2′,5-diacylated hamamelofuranoses | <20 | - |
| D-hamamelose | Vinyl Triacetylgallate | t-BuMeO | 2′,5-diacylated hamamelofuranoses | <20 | - |
| D-hamamelose | Hydrophobized Vinyl Gallates | t-BuMeO | 2′,5-diacylated hamamelofuranoses | 65-84 | - |
| D-hamamelose | Vinyl 2,3,5-tri-O-benzyl gallate | t-BuMeO | 2′,5-diacylated hamamelofuranoside | 84 | 96 |
Experimental Protocols
Protocol 1: Enzymatic Benzoylation of D-Hamamelose
Materials:
-
D-Hamamelose
-
Vinyl benzoate
-
Lipozyme TL IM (immobilized lipase)
-
t-Butyl methyl ether (t-BuMeO)
-
Molecular sieves 4Å
-
Celite 545
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., toluene/EtOAc mixtures)
Procedure:
-
Suspend D-hamamelose (e.g., 0.36 g, 2 mmol) in t-BuMeO (40 mL) in a sealable reaction vessel.[1]
-
Add molecular sieves 4Å (2 g), vinyl benzoate (1.11 mL, 4 equivalents), and Lipozyme TL IM (0.4 g).[1]
-
Seal the vessel tightly and place it on a vibrating shaker at 450 rpm in an incubator at 37 °C.[1]
-
Allow the reaction to proceed for 50 hours.[1]
-
After the reaction is complete, filter the mixture through Celite 545 to remove the enzyme and molecular sieves.[1]
-
Wash the filter cake thoroughly with EtOAc.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using a suitable solvent gradient (e.g., toluene/EtOAc from 3:1 to 1:2) to isolate the benzoylated products.[1]
Protocol 2: Enzymatic Galloylation of 2,3-O-isopropylidene-α,β-D-hamamelofuranose
Materials:
-
2,3-O-isopropylidene-α,β-D-hamamelofuranose
-
Vinyl gallate
-
Lipozyme TL IM
-
t-Butyl methyl ether (t-BuMeO) or t-Butyl alcohol (t-BuOH)
-
Molecular sieves 4Å
-
Celite 545
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
Dissolve or suspend 2,3-O-isopropylidene-α,β-D-hamamelofuranose in the chosen solvent (t-BuMeO or t-BuOH).
-
Add vinyl gallate, Lipozyme TL IM, and molecular sieves.
-
Seal the reaction vessel and incubate with shaking at a controlled temperature (e.g., 37 °C).
-
Monitor the reaction progress by a suitable method (e.g., TLC or HPLC). The reaction in t-BuMeO is reported to be faster (61 h) and higher yielding (82%).[1][2]
-
Upon completion, filter the reaction mixture through Celite 545 to remove the enzyme.
-
Wash the filter cake with EtOAc.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the 5-O-galloylated product.[1]
Protocol 3: Synthesis of Hamamelitannin via Enzymatic Acylation and Deprotection
This protocol involves the enzymatic acylation of D-hamamelose with a protected gallate followed by deprotection.
Part A: Enzymatic Acylation with Vinyl 2,3,5-tri-O-benzyl gallate
Materials:
-
D-Hamamelose
-
Vinyl 2,3,5-tri-O-benzyl gallate
-
Lipozyme TL IM
-
t-Butyl methyl ether (t-BuMeO)
-
Molecular sieves 4Å
Procedure:
-
Combine D-hamamelose, vinyl 2,3,5-tri-O-benzyl gallate, Lipozyme TL IM, and molecular sieves in t-BuMeO.
-
Incubate the mixture with shaking. The reaction is reported to yield 84% of the 2′,5-diacylated hamamelofuranoside, which precipitates from the reaction mixture, after 96 hours.[1][2]
-
Collect the precipitated product by filtration.
Part B: Deprotection (Debenzylation)
Materials:
-
2′,5-di-O-(2,3,5-tri-O-benzylgalloyl)-D-hamamelofuranoside (from Part A)
-
Palladium on charcoal (10% Pd/C)
-
Suitable solvent for hydrogenation (e.g., methanol, ethanol, or ethyl acetate)
-
Hydrogen source (e.g., hydrogen gas)
Procedure:
-
Dissolve the benzylated product in a suitable solvent.
-
Add 10% palladium on charcoal as a catalyst.
-
Subject the mixture to hydrogenation (e.g., using a hydrogen balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC or HPLC).
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate to obtain hamamelitannin. This final step is reported to have a yield of 82%.[1]
Signaling Pathways
The provided research focuses on synthetic pathways and does not describe signaling pathways.
Conclusion
Enzymatic methods offer a powerful tool for the synthesis and modification of complex carbohydrates like D-hamamelose. The use of lipases allows for regioselective acylations under mild conditions, leading to high yields of desired products. The protocols and data presented here provide a valuable resource for researchers interested in the synthesis of D-hamamelose derivatives for various applications.
References
Hamamelose: A Versatile Chiral Building Block in Organic Synthesis
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hamamelose, a naturally occurring branched-chain sugar (2-C-hydroxymethyl-D-ribose), has emerged as a valuable chiral building block in organic synthesis.[1][2] Its unique stereochemical arrangement, with a quaternary carbon center and multiple hydroxyl groups, provides a versatile scaffold for the synthesis of complex and biologically active molecules. This document provides an overview of the applications of this compound in organic synthesis, with a focus on its use in the preparation of the natural product hamamelitannin and its potential in the synthesis of nucleoside analogues. Detailed experimental protocols for key transformations are also presented.
The inherent chirality of this compound makes it an attractive starting material for the stereoselective synthesis of a variety of enantiopure compounds.[1] Its furanose form can be chemically modified at several positions, allowing for the introduction of diverse functionalities and the construction of intricate molecular architectures.
Key Applications
The utility of this compound as a chiral synthon is best exemplified by its application in the total synthesis of hamamelitannin and the conceptual design of modified nucleosides.
Synthesis of Hamamelitannin
Hamamelitannin (2′,5-di-O-galloyl-D-hamamelofuranose) is a bioactive natural product found in the bark of witch hazel (Hamamelis virginiana).[3] It exhibits a range of biological activities, making its synthesis a significant target for organic chemists. This compound serves as the central core of this molecule, and its selective acylation is a key challenge in the synthesis.
Both chemical and enzymatic strategies have been successfully employed to synthesize hamamelitannin from D-hamamelose, often involving the use of protecting groups to achieve the desired regioselectivity.
Chemical Synthesis:
Chemical approaches to hamamelitannin typically involve the protection of the hydroxyl groups of this compound that are not to be acylated. An isopropylidene protecting group is commonly used to mask the 2- and 3-hydroxyl groups. Subsequent acylation with a protected galloyl chloride, followed by deprotection, yields the target molecule.
Enzymatic Synthesis:
Enzymatic methods offer a milder and often more regioselective alternative to chemical synthesis. Lipases, such as Lipozyme TL IM, have been shown to catalyze the acylation of this compound derivatives with high efficiency and selectivity. These reactions are typically carried out in organic solvents and can provide high yields of the desired acylated products.
Potential in Nucleoside Analogue Synthesis
The structural similarity of this compound to ribose, the sugar component of nucleosides, makes it an intriguing starting material for the synthesis of novel nucleoside analogues with potential antiviral or anticancer activity. The presence of the hydroxymethyl group at the 2'-position offers a unique point for modification, which could lead to compounds with improved biological properties. The synthesis of 2'-β-hydroxymethyl nucleosides has been accomplished, and some of these compounds have shown potent anti-HCV activity, suggesting that the 2'-β-hydroxymethyl group can interfere with viral polymerases.[4]
Data Presentation
The following tables summarize the quantitative data for the key synthetic steps in the preparation of hamamelitannin from D-hamamelose derivatives.
Table 1: Chemical Synthesis of Hamamelitannin Derivatives [3][5]
| Starting Material | Acylating Agent | Catalyst/Promoter | Product | Yield (%) |
| 2,3-O-Isopropylidene-α,β-D-hamamelofuranose | 3,4,5-Tri-O-acetylgalloyl chloride | Bu₂SnO | 2',5-Di-O-(3,4,5-tri-O-acetylgalloyl)-2,3-O-isopropylidene-D-hamamelofuranose | 79 |
| Benzyl β-D-hamamelofuranoside | Tri-O-benzylgalloyl chloride | Pyridine/THF | Benzyl 2',5-di-O-(tri-O-benzylgalloyl)-β-D-hamamelofuranoside | 22 |
Table 2: Enzymatic Synthesis of Hamamelitannin Derivatives [3][5]
| Acceptor | Acyl Donor | Biocatalyst | Solvent | Product | Yield (%) |
| D-Hamamelose | Vinyl benzoate (4 equiv.) | Lipozyme TL IM | t-BuMeO | Benzoylated hamamelofuranoses | 89 (total) |
| 2,3-O-Isopropylidene-α,β-D-hamamelofuranose | Vinyl gallate | Lipozyme TL IM | t-BuMeO | 5-O-Galloyl-2,3-O-isopropylidene-D-hamamelofuranose | 82 |
| D-Hamamelose | Vinyl 2,3,5-tri-O-benzyl gallate | Lipozyme TL IM | t-BuMeO | 2',5-Di-O-(2,3,5-tri-O-benzylgalloyl)-D-hamamelofuranose | 84 |
Experimental Protocols
Protocol 1: Synthesis of 2,3-O-Isopropylidene-α,β-D-hamamelofuranose[5]
This protocol describes the protection of the 2- and 3-hydroxyl groups of a this compound precursor derived from D-ribose.
Materials:
-
2,3-O-Isopropylidene-α,β-D-ribofuranose
-
Potassium carbonate (K₂CO₃)
-
Aqueous formaldehyde solution (37% + 10% MeOH)
-
Methanol (MeOH)
-
1 M Sulfuric acid (H₂SO₄)
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄)
-
Argon atmosphere
Procedure:
-
Dissolve potassium carbonate (3.75 g) and aqueous formaldehyde solution (50 mL) in methanol (75 mL).
-
Add 2,3-O-isopropylidene-α,β-D-ribofuranose (9.51 g, 50 mmol) to the reaction solution.
-
Stir the reaction mixture at 80 °C under an argon atmosphere for 40 hours.
-
Neutralize the reaction mixture with 1 M H₂SO₄.
-
Evaporate the mixture to dryness to obtain a residue.
-
Extract the residue with hot ethyl acetate (3 x 100 mL).
-
Dry the combined organic extracts over Na₂SO₄ and concentrate to a syrup.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Chemical Acylation for Hamamelitannin Synthesis[5]
This protocol details the Bu₂SnO-promoted acylation of protected this compound.
Materials:
-
2,3-O-Isopropylidene-α,β-D-hamamelofuranose
-
3,4,5-Tri-O-acetylgalloyl chloride
-
Dibutyltin oxide (Bu₂SnO)
-
Appropriate organic solvent (e.g., Toluene)
Procedure:
-
To a solution of 2,3-O-isopropylidene-α,β-D-hamamelofuranose in the chosen solvent, add Bu₂SnO.
-
Heat the mixture to reflux with azeotropic removal of water.
-
Cool the reaction mixture and add 3,4,5-tri-O-acetylgalloyl chloride.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction and purify the product by column chromatography.
-
The protecting groups (isopropylidene and acetyl) can be removed under acidic conditions to yield hamamelitannin.
Protocol 3: Enzymatic Acylation of D-Hamamelose[3][5]
This protocol describes the lipase-catalyzed acylation of unprotected D-hamamelose.
Materials:
-
D-Hamamelose
-
Vinyl 2,3,5-tri-O-benzyl gallate
-
Lipozyme TL IM (immobilized lipase)
-
tert-Butyl methyl ether (t-BuMeO)
-
Molecular sieves 4Å
Procedure:
-
Suspend D-hamamelose (e.g., 2 mmol) in t-BuMeO (40 mL).
-
Add molecular sieves (2 g), vinyl 2,3,5-tri-O-benzyl gallate, and Lipozyme TL IM (0.4 g).
-
Shake the tightly closed reaction mixture on a vibrating shaker at 37 °C for 96 hours.
-
Filter the reaction mixture through Celite, washing the filter cake with EtOAc.
-
Concentrate the filtrate and purify the product by column chromatography.
-
The benzyl protecting groups can be removed by catalytic hydrogenation (e.g., H₂, Pd/C) to afford hamamelitannin.
Visualization of Synthetic Pathways
Synthesis of Hamamelitannin from a D-Ribose Derivative
Caption: Synthetic pathway to Hamamelitannin.
General Workflow for Enzymatic Acylation
Caption: Enzymatic acylation workflow.
Conclusion
This compound is a valuable and versatile chiral building block in organic synthesis. Its utility has been clearly demonstrated in the efficient chemical and enzymatic synthesis of the bioactive natural product hamamelitannin. The presence of multiple hydroxyl groups allows for various synthetic manipulations, although it necessitates careful consideration of protecting group strategies to achieve regioselectivity. Furthermore, the structural analogy of this compound to ribose suggests significant potential for its use in the development of novel nucleoside analogues, a promising area for future research in drug discovery. The protocols and data presented herein provide a solid foundation for researchers looking to explore the synthetic applications of this unique chiral synthon.
References
- 1. Efficient and practical synthesis of L-hamamelose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C6H12O6 | CID 193393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. From Hamamelitannin Synthesis to the Study of Enzymatic Acylations of D-Hamamelose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-HCV activity Of 2''-beta-hydroxymethylated nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initiated Domino Sequence - PMC [pmc.ncbi.nlm.nih.gov]
Application of Hamamelose in Carbohydrate Metabolism Research: A Review of Current Findings
Despite a comprehensive search of scientific literature, there is currently no direct evidence to suggest that hamamelose is utilized as a tool in the study of carbohydrate metabolism. Investigations into its effects on key metabolic pathways such as glycolysis and gluconeogenesis, or its interaction with regulatory enzymes like hexokinase and glucose-6-phosphatase, have not been reported in the available research.
This lack of data prevents the creation of detailed application notes, experimental protocols, and quantitative data summaries as requested. The scientific community has not, to date, published findings that would support the use of this compound as an inhibitor, activator, or modulator of carbohydrate metabolism for research purposes.
General Principles of Studying Carbohydrate Metabolism
While information on this compound is unavailable, it is pertinent to understand the general approaches researchers employ to investigate carbohydrate metabolism. These studies often involve the use of specific inhibitors or activators of key enzymes to elucidate pathway dynamics.
Key Regulatory Enzymes in Carbohydrate Metabolism:
-
Glycolysis: This pathway breaks down glucose into pyruvate, generating ATP. Key regulatory enzymes include:
-
Hexokinase/Glucokinase: Catalyzes the first step of glycolysis, the phosphorylation of glucose.[1]
-
Phosphofructokinase-1 (PFK-1): A major control point of glycolysis.
-
Pyruvate Kinase: Catalyzes the final step of glycolysis.
-
-
Gluconeogenesis: This pathway synthesizes glucose from non-carbohydrate precursors.[1][2] Key regulatory enzymes include:
-
Pyruvate Carboxylase: Converts pyruvate to oxaloacetate.
-
Phosphoenolpyruvate Carboxykinase (PEPCK): Converts oxaloacetate to phosphoenolpyruvate.
-
Fructose-1,6-bisphosphatase: Bypasses the PFK-1 step of glycolysis.
-
Glucose-6-phosphatase: Catalyzes the final step of gluconeogenesis, the dephosphorylation of glucose-6-phosphate to glucose.[3][4][5]
-
Visualization of Core Carbohydrate Metabolic Pathways
To provide context for researchers, the following diagrams illustrate the central pathways of glycolysis and gluconeogenesis.
Caption: The Glycolytic Pathway.
Caption: The Gluconeogenic Pathway.
Conclusion for Researchers
At present, this compound does not appear to be a viable tool for studying carbohydrate metabolism due to a lack of documented effects on the relevant biochemical pathways. Researchers and drug development professionals interested in this field should focus on established inhibitors and activators of key metabolic enzymes. Future studies may uncover a role for this compound or its derivatives in metabolic regulation, but such applications are currently speculative.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Gluconeogenesis - Wikipedia [en.wikipedia.org]
- 3. Glucose-6-phosphatase catalytic subunit 2 negatively regulates glucose oxidation and insulin secretion in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple roles of glucose-6-phosphatases in pathophysiology: state of the art and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
Hamamelose as a Substrate for Kinase Activity: Application Notes and Protocols for Researchers
For Immediate Release
[City, State] – [Date] – Announcing the release of detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the role of hamamelose as a substrate for specific enzymes, with a focus on this compound kinase. These resources provide comprehensive methodologies and quantitative data to facilitate further research into the metabolism and therapeutic potential of this unique branched-chain sugar.
Introduction
This compound, a naturally occurring branched-chain sugar, serves as a specific substrate for this compound kinase (EC 2.7.1.102). This enzyme catalyzes the phosphorylation of D-hamamelose to D-hamamelose 2'-phosphate, a key step in its metabolism. Understanding the kinetics and regulation of this compound kinase is crucial for elucidating the metabolic pathways involving this compound and for the potential development of therapeutic agents targeting these pathways. These application notes provide the necessary protocols and data to study this enzymatic reaction in detail.
Quantitative Data
The following table summarizes the kinetic properties of this compound kinase purified from Kluyvera citrophila, as determined in the foundational study by Beck, Wieczorek, and Reinecke (1980).
| Parameter | Value | Notes |
| Michaelis Constant (Km) for D-Hamamelose | 3 mM | - |
| Michaelis Constant (Km) for ATP | 2.5 mM | - |
| Optimal pH | 7.5 | - |
| Molecular Weight | 21,000 Da | Estimated by gel chromatography. |
| Substrate Inhibition (D-Hamamelose) | > 5 mM | Pronounced inhibition observed at concentrations above this value. |
| Substrate Inhibition (ATP) | > 7 mM | Pronounced inhibition observed at concentrations above this value. |
Experimental Protocols
Protocol 1: this compound Kinase Activity Assay (Non-Radioactive, ADP-Quantification Method)
This protocol describes a non-radioactive assay for this compound kinase activity by quantifying the amount of ADP produced in the kinase reaction. This method is adaptable for high-throughput screening.
Materials:
-
Purified this compound Kinase
-
D-Hamamelose (Substrate)
-
Adenosine 5'-triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ADP Detection Kit (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader (luminometer)
-
96-well or 384-well white, opaque microplates
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of D-hamamelose in nuclease-free water.
-
Prepare a stock solution of ATP in nuclease-free water.
-
Prepare the Kinase Assay Buffer.
-
Reconstitute the components of the ADP Detection Kit according to the manufacturer's instructions.
-
-
Set up Kinase Reaction:
-
In a microplate well, combine the following components to the desired final volume (e.g., 25 µL):
-
Kinase Assay Buffer
-
D-Hamamelose (to a final concentration below the inhibition threshold, e.g., 1-3 mM)
-
Purified this compound Kinase (concentration to be optimized)
-
-
Include appropriate controls:
-
No Enzyme Control: Replace the enzyme with Kinase Assay Buffer.
-
No Substrate Control: Replace D-hamamelose with Kinase Assay Buffer.
-
-
-
Initiate the Reaction:
-
Add ATP to each well to initiate the kinase reaction (to a final concentration below the inhibition threshold, e.g., 1-2.5 mM).
-
Mix gently by shaking the plate.
-
-
Incubation:
-
Incubate the reaction mixture at the desired temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Terminate the Reaction and Detect ADP:
-
Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's protocol.
-
Incubate as recommended by the manufacturer.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate as recommended by the manufacturer.
-
-
Measure Luminescence:
-
Measure the luminescence of each well using a microplate luminometer. The luminescent signal is directly proportional to the amount of ADP produced, and thus to the this compound kinase activity.
-
-
Data Analysis:
-
Subtract the background luminescence (No Enzyme Control) from the values of the experimental samples.
-
Calculate the kinase activity based on a standard curve of known ADP concentrations.
-
Metabolic Pathway of D-Hamamelose in Ochrobactrum anthropi
Recent research has identified a novel metabolic pathway for D-hamamelose in the bacterium Ochrobactrum anthropi. This pathway involves a series of enzymatic conversions, including the action of a D-hamamelonate kinase. Understanding this pathway provides context for the role of this compound phosphorylation in cellular metabolism.
These application notes and protocols are intended to serve as a valuable resource for the scientific community, enabling further exploration of this compound metabolism and its potential applications in drug discovery and biotechnology.
Application Notes and Protocols for the Derivatization of Hamamelose for Gas Chromatography Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hamamelose, a branched-chain monosaccharide (2-C-hydroxymethyl-D-ribose), is a rare sugar found in various plants, including the witch hazel (Hamamelis virginiana).[1][2] Its unique structure and potential biological activities make it a compound of interest in pharmaceutical and nutraceutical research. Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile compounds. However, due to their high polarity and low volatility, sugars like this compound are not directly amenable to GC analysis.[3][4] Derivatization is therefore a necessary step to convert the non-volatile sugar into a thermally stable and volatile derivative that can be readily analyzed by GC.
This document provides detailed application notes and protocols for two common derivatization methods for this compound: Alditol Acetate Derivatization and Silylation . These methods are widely used for the GC analysis of carbohydrates and can be effectively applied to this compound.
Alditol Acetate Derivatization
The alditol acetate method is a robust and widely used technique for the analysis of neutral sugars.[5] The procedure involves the reduction of the monosaccharide to its corresponding sugar alcohol (alditol), followed by acetylation of the hydroxyl groups. This two-step process yields a single, stable derivative for each sugar, simplifying the resulting chromatogram.[5] This method has been successfully applied to the analysis of other branched-chain sugars like apiose, which is structurally similar to this compound.
Experimental Protocol: Alditol Acetate Derivatization of this compound
This protocol is adapted from established methods for the analysis of rare and branched-chain sugars.
Materials:
-
This compound standard or sample extract
-
Sodium borohydride (NaBH₄) solution (20 mg/mL in 1 M NH₄OH)
-
Acetic acid, glacial
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Deionized water
-
Nitrogen gas, high purity
-
Internal Standard (e.g., myo-inositol or xylitol) solution of known concentration
Procedure:
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the this compound-containing sample or standard into a screw-cap reaction vial.
-
Add a known amount of the internal standard.
-
Lyophilize the sample to dryness.
-
-
Reduction to Alditol:
-
Add 250 µL of the freshly prepared sodium borohydride solution to the dried sample.
-
Cap the vial and incubate at 40°C for 90 minutes.
-
To stop the reaction and neutralize excess borohydride, add 50 µL of glacial acetic acid. Vortex the mixture.
-
-
Removal of Borate:
-
Evaporate the sample to dryness under a stream of nitrogen at 40-50°C.
-
Add 250 µL of methanol and evaporate to dryness. Repeat this step three times to ensure complete removal of borate as volatile methyl borate.
-
-
Acetylation:
-
To the dried alditol, add 250 µL of acetic anhydride and 250 µL of pyridine.
-
Cap the vial tightly and incubate at 100°C for 15 minutes.
-
Allow the vial to cool to room temperature.
-
-
Extraction of Alditol Acetates:
-
Add 1 mL of deionized water to the reaction mixture.
-
Add 500 µL of dichloromethane (DCM) and vortex vigorously for 1 minute to extract the alditol acetates into the organic phase.
-
Centrifuge the vial to separate the layers.
-
Carefully transfer the lower DCM layer to a clean vial.
-
Repeat the extraction with another 500 µL of DCM.
-
Combine the DCM extracts and evaporate to dryness under a stream of nitrogen.
-
-
Sample Reconstitution and GC Analysis:
-
Reconstitute the dried alditol acetate derivative in a suitable volume (e.g., 100 µL) of ethyl acetate or another appropriate solvent for GC analysis.
-
Inject 1-2 µL of the sample into the gas chromatograph.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Conditions
-
Gas Chromatograph: Agilent 6890 GC or equivalent
-
Column: DB-225 (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar mid-polar capillary column.
-
Injector: Split/splitless inlet, operated in splitless mode at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 min.
-
Ramp 1: 20°C/min to 220°C.
-
Hold at 220°C for 10 min.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5973 MSD or equivalent.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Data Presentation: Expected Results for this compound Alditol Acetate
| Parameter | Expected Value |
| Derivative | Hamameliol hexaacetate |
| Molecular Weight | 434.39 g/mol |
| Expected Retention Time | Dependent on the specific GC column and conditions, but should be a single, well-defined peak. |
| Key Mass Spectral Fragments (m/z) | Characteristic fragmentation pattern for alditol acetates, including fragments arising from the loss of acetic acid and cleavage of the carbon chain. |
Silylation (Trimethylsilylation)
Silylation is another common derivatization technique for sugars, involving the replacement of active hydrogens on hydroxyl groups with a trimethylsilyl (TMS) group.[3] This method is generally faster and requires milder reaction conditions than the alditol acetate method. However, silylation of reducing sugars can lead to the formation of multiple peaks for a single sugar due to the presence of different anomers (α and β) and ring forms (furanose and pyranose) in solution.[4] An initial oximation step can be employed to reduce the number of isomers and simplify the chromatogram.
Experimental Protocol: Oximation and Silylation of this compound
Materials:
-
This compound standard or sample extract
-
Pyridine, anhydrous
-
Hydroxylamine hydrochloride
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Internal Standard (e.g., phenyl β-D-glucopyranoside) solution of known concentration
Procedure:
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the this compound-containing sample or standard into a reaction vial.
-
Add a known amount of the internal standard.
-
Lyophilize the sample to dryness.
-
-
Oximation:
-
Prepare a solution of hydroxylamine hydrochloride in pyridine (e.g., 20 mg/mL).
-
Add 200 µL of this solution to the dried sample.
-
Cap the vial and heat at 90°C for 30 minutes.
-
Cool the vial to room temperature.
-
-
Silylation:
-
Add 100 µL of BSTFA with 1% TMCS to the reaction mixture.
-
Cap the vial and heat at 90°C for another 30 minutes.
-
Cool the vial to room temperature.
-
-
GC Analysis:
-
Directly inject 1-2 µL of the derivatized sample into the gas chromatograph.
-
Gas Chromatography-Flame Ionization Detection (GC-FID) Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column.
-
Injector: Split/splitless inlet, operated in split mode (e.g., 20:1) at 280°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 min.
-
Ramp 1: 3°C/min to 200°C.
-
Ramp 2: 15°C/min to 300°C.
-
Hold at 300°C for 5 min.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Detector: Flame Ionization Detector (FID) at 300°C.
Data Presentation: Expected Results for this compound TMS Derivatives
| Parameter | Expected Value |
| Derivative | Trimethylsilyl oxime of this compound |
| Number of Peaks | Typically two major peaks corresponding to the syn and anti isomers of the oxime derivative. |
| Expected Retention Times | Dependent on the specific GC column and conditions. |
| Quantitative Analysis | The sum of the areas of the syn and anti peaks should be used for quantification against a similarly derivatized standard. |
Visualization of Experimental Workflows
Alditol Acetate Derivatization Workflow
References
- 1. This compound | C6H12O6 | CID 193393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structure of 2-C-(hydroxymethyl)-D-ribose (this compound) in the solid-state analyzed by CP MAS NMR and X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]
- 5. researchgate.net [researchgate.net]
Application Note: Solid-Phase Extraction for the Purification of Hamamelose
Abstract
This application note details a proposed solid-phase extraction (SPE) protocol for the purification of Hamamelose from aqueous plant extracts or synthetic reaction mixtures. This compound, a branched-chain monosaccharide, is a key component in various cosmetic and pharmaceutical applications. Its high polarity necessitates a tailored purification strategy to effectively isolate it from complex matrices. This document provides a detailed methodology using a normal-phase SPE approach, designed for researchers, scientists, and drug development professionals. The protocol is based on the known chemical properties of this compound and established principles of solid-phase extraction for polar analytes.
Introduction
This compound, chemically known as 2-C-(hydroxymethyl)-D-ribose, is a naturally occurring branched-chain sugar found in plants such as witch hazel (Hamamelis virginiana).[1][2] Its unique structure and biological activities, including soothing and anti-inflammatory properties, have made it a compound of interest in the cosmetic and pharmaceutical industries.[1] The purification of this compound from crude plant extracts or complex reaction mixtures is a critical step for its characterization, and subsequent use. Solid-phase extraction (SPE) offers a rapid, efficient, and selective method for sample cleanup and purification.[3]
Due to its multiple hydroxyl groups, this compound is a highly polar and water-soluble molecule.[1][2] This high polarity (predicted XlogP of -3.7) guides the selection of an appropriate SPE mechanism.[2][4] A normal-phase SPE strategy, which employs a polar stationary phase and elution with polar solvents, is well-suited for retaining and then selectively eluting polar compounds like this compound. This application note describes a protocol utilizing an aminopropyl (NH2)-bonded silica cartridge, a common choice for the separation of carbohydrates.
Experimental Protocols
This section details the proposed experimental methodology for the purification of this compound using solid-phase extraction.
Materials and Reagents:
-
SPE Cartridge: Aminopropyl (NH2)-bonded silica, 500 mg sorbent mass, 3 mL reservoir volume.
-
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Deionized Water, HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ammonium Hydroxide (NH4OH), optional for pH adjustment
-
-
Equipment:
-
SPE vacuum manifold
-
Vacuum pump
-
Collection tubes (e.g., 15 mL polypropylene tubes)
-
Vortex mixer
-
Nitrogen evaporator or centrifugal vacuum concentrator
-
Sample Pre-treatment:
-
For aqueous plant extracts, filter the sample through a 0.45 µm syringe filter to remove particulate matter.
-
If the this compound concentration is high, dilute the sample with a mixture of acetonitrile and water (e.g., 85:15 v/v) to match the initial loading conditions and ensure proper retention on the SPE sorbent.
-
For synthetic reaction mixtures, ensure the solvent is compatible with the SPE protocol. If necessary, evaporate the reaction solvent and reconstitute the residue in the loading solution (Acetonitrile:Water, 85:15 v/v).
Solid-Phase Extraction Protocol:
The following steps should be performed using an SPE vacuum manifold. Adjust the vacuum to ensure a steady flow rate of approximately 1-2 mL/min.
-
Conditioning:
-
Pass 5 mL of Methanol through the NH2 cartridge to activate the sorbent.
-
Follow with 5 mL of deionized water.
-
Finally, pass 5 mL of the loading solution (Acetonitrile:Water, 85:15 v/v) to equilibrate the sorbent. Do not allow the sorbent to dry out between these steps.
-
-
Sample Loading:
-
Load 1-2 mL of the pre-treated sample onto the conditioned cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a controlled rate (approx. 1 mL/min).
-
-
Washing:
-
Elution:
-
Place a clean collection tube under the cartridge outlet.
-
Elute the purified this compound from the sorbent by passing 5 mL of the elution solvent (Acetonitrile:Water, 50:50 v/v) through the cartridge. A higher proportion of water in the solvent disrupts the polar interactions between this compound and the NH2 sorbent, leading to its elution.[5]
-
For enhanced recovery, a second elution with 2 mL of the same solvent can be performed into the same collection tube.
-
-
Post-Elution Processing:
-
Evaporate the collected eluate to dryness under a stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitute the purified this compound residue in a suitable solvent (e.g., deionized water or mobile phase for subsequent analysis) to a desired concentration.
-
Data Presentation
The following table summarizes the expected quantitative data for the proposed SPE protocol for this compound purification. These values are representative of a well-optimized normal-phase SPE method for polar analytes.
| Parameter | Value | Method of Determination |
| SPE Cartridge Type | Aminopropyl (NH2)-bonded silica | - |
| Sorbent Mass | 500 mg | - |
| Sample Loading Volume | 1.0 mL | - |
| Elution Volume | 5.0 mL | - |
| Recovery Rate | > 95% | HPLC-RID or HPLC-ELSD |
| Purity | > 98% | HPLC-RID or HPLC-ELSD |
| Reproducibility (RSD) | < 5% | Analysis of triplicate samples |
Visualization of Experimental Workflow
The following diagram illustrates the logical steps of the solid-phase extraction protocol for this compound purification.
Caption: Workflow for the purification of this compound using solid-phase extraction.
Conclusion
The proposed solid-phase extraction protocol provides a robust and efficient method for the purification of this compound from complex sample matrices. By leveraging a normal-phase separation mechanism with an aminopropyl-bonded silica sorbent, this method can achieve high recovery and purity, making it suitable for demanding applications in research and development. The detailed steps and expected performance metrics outlined in this application note serve as a valuable starting point for scientists and researchers working with this compound and other polar carbohydrate compounds. Further optimization of solvent ratios and volumes may be necessary depending on the specific sample matrix and desired final concentration.
References
- 1. CAS 4573-78-8: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C6H12O6 | CID 193393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PubChemLite - this compound (C6H12O6) [pubchemlite.lcsb.uni.lu]
- 5. L-Hamamelose | C6H12O6 | CID 90479693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Troubleshooting low yield in Hamamelose extraction from bark.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the extraction of Hamamelose from bark.
Troubleshooting Guide: Low this compound Yield
Low yields of this compound can arise from various factors throughout the extraction and quantification process. This guide provides a systematic approach to identify and resolve common issues.
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process to diagnose the cause of low this compound yield.
Frequently Asked Questions (FAQs)
Q1: What is the expected yield of hamamelitannin from Hamamelis virginiana bark?
The yield of hamamelitannin can vary significantly based on the extraction method and solvent used. Reported concentrations in the bark itself are around 4.77% (w/w)[1]. One study using Accelerated Solvent Extraction (ASE) on bark extract reported a hamamelitannin concentration of 243.6 mg/g of the dried extract[2].
Q2: Which extraction solvent is most effective for this compound?
Polar solvents are generally most effective for extracting tannins like hamamelitannin. Studies have shown that water, ethanol, and aqueous mixtures of ethanol or methanol are suitable choices.[2] For instance, a comparison of 15% ethanol, 15% acetonitrile, and water for the extraction of hamamelitannin from witch hazel bark showed little difference in yield, although 15% acetone was slightly less effective. Water is often considered the best solvent for sample preparation for HPLC analysis to avoid chromatographic issues.
Q3: How does particle size of the bark affect extraction yield?
A smaller particle size increases the surface area available for solvent contact, which generally leads to a higher extraction yield.[3] It is recommended to grind the dried bark to a fine powder (e.g., less than 0.5 mm) to maximize the extraction efficiency. However, extremely fine powders can sometimes lead to agglomeration and hinder solvent penetration, so an optimal particle size should be determined empirically.[3]
Q4: What are the optimal temperature and time for this compound extraction?
Optimal temperature and time depend on the extraction method.
-
Maceration: This method is typically performed at room temperature for an extended period, often several days, to achieve sufficient extraction.[4]
-
Soxhlet Extraction: This method uses the boiling point of the solvent and is a continuous process that can last for several hours (e.g., 4-8 hours).[3]
-
Ultrasound-Assisted Extraction (UAE): UAE can significantly reduce extraction time and is often performed at elevated temperatures. For polyphenol extraction from bark, temperatures around 50-80°C for shorter durations (e.g., 15-30 minutes) have been shown to be effective.[2]
-
Accelerated Solvent Extraction (ASE): ASE utilizes high temperatures (e.g., 80°C) and pressure to achieve rapid extraction, often in a matter of minutes.[2]
Q5: I'm still getting a low yield after optimizing my extraction. What could be wrong with my HPLC analysis?
If you suspect your quantification method, consider the following:
-
Column Performance: The column may be degraded or clogged. Try flushing the column or replacing it.
-
Mobile Phase: Ensure the mobile phase is prepared correctly, and the pH is stable. Inconsistent mobile phase composition can lead to retention time drift and inaccurate quantification.
-
Detector Issues: The detector lamp may be failing, or the cell could be contaminated.
-
Sample Preparation: Ensure your sample is properly filtered and that the injection solvent is compatible with the mobile phase to avoid peak distortion.
Q6: What compounds in the bark extract can interfere with this compound quantification?
Hamamelis virginiana bark contains a complex mixture of tannins and other phenolic compounds that can co-elute with hamamelitannin if the HPLC method is not sufficiently selective.[5][6] These include:
-
Gallic acid
-
Catechins and Gallocatechins
-
Proanthocyanidins (condensed tannins)
-
Other hydrolyzable tannins
Using a validated HPLC method with a gradient elution is crucial to achieve proper separation and accurate quantification of hamamelitannin.[1]
Data Presentation: Comparison of Extraction Methods
The following tables summarize quantitative data on tannin and hamamelitannin yields from bark using different extraction methods and solvents.
Table 1: Comparison of Tannin Yield from Bark using Maceration and Soxhlet Extraction
| Extraction Method | Solvent | Extraction Time | Tannin Yield (% w/w) | Reference |
| Maceration | Water | 5 days | ~30-45% of extract | [7] |
| Maceration | 70:30 Ethanol:Water | 2 hours (2 passes) | ~30-45% of extract | [7] |
| Soxhlet | Water | 6 hours | ~29% of extractives | [8] |
| Soxhlet | 95% Ethanol | 8 hours | 19.19% | [3] |
Table 2: Hamamelitannin Content in Hamamelis virginiana Bark Extracts
| Extraction Method | Solvent System | Hamamelitannin Content | Reference |
| Sonication | Water | 4.77% (w/w) in bark | [1] |
| ASE | Methanol/Water (varying ratios) | 243.6 mg/g of dried extract | [2] |
| UAE | Methanol/Water (varying ratios) | Not explicitly quantified | [2] |
| Heat Reflux | Methanol/Water (varying ratios) | Not explicitly quantified | [2] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a general guideline and should be optimized for your specific laboratory conditions.
Workflow Diagram:
Methodology:
-
Sample Preparation: Weigh approximately 100 mg of finely powdered Hamamelis virginiana bark.
-
Extraction: Place the powdered bark in a suitable vessel and add 25 mL of the chosen extraction solvent (e.g., water, or an aqueous methanol or ethanol solution).
-
Sonication: Place the vessel in an ultrasonic bath and sonicate for a specified time and temperature (e.g., 15 minutes at 80°C).[2]
-
Separation: After sonication, centrifuge the mixture to pellet the solid material.
-
Collection: Carefully decant the supernatant. For exhaustive extraction, the residue can be re-extracted with fresh solvent.
-
Concentration: Combine the supernatants and concentrate them under reduced pressure using a rotary evaporator.
-
Quantification: Re-dissolve the dried extract in a suitable solvent (e.g., water or mobile phase) for HPLC analysis.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Hamamelitannin Quantification
This is a representative HPLC method for the analysis of hamamelitannin.
Workflow Diagram:
Methodology:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient elution system using methanol, water, and an acidifier like orthophosphoric acid is effective.[1]
-
A typical gradient might start with a high aqueous component and gradually increase the organic solvent (methanol) concentration.
-
-
Detector: Photodiode array (PDA) detector set at a wavelength suitable for tannins (e.g., 280 nm).
-
Standard Preparation: Prepare a series of standard solutions of hamamelitannin of known concentrations to generate a calibration curve.
-
Sample Analysis: Inject the filtered extract onto the HPLC system and record the chromatogram.
-
Quantification: Identify the hamamelitannin peak based on its retention time compared to the standard. Calculate the concentration in the sample by comparing the peak area to the calibration curve.
References
- 1. Determination of hamamelitannin, catechins and gallic acid in witch hazel bark, twig and leaf by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. dlsu.edu.ph [dlsu.edu.ph]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. library.fpinnovations.ca [library.fpinnovations.ca]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Enzymatic Acylation of D-Hamamelose
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the enzymatic acylation of D-hamamelose for higher yields. Below you will find frequently asked questions, a troubleshooting guide, detailed experimental protocols, and comparative data to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using an enzymatic approach for the acylation of D-hamamelose?
A1: Enzymatic acylation, particularly using lipases, offers high regioselectivity, which is often a challenge in conventional chemical methods.[1] This approach allows for targeted acylation at specific positions on the D-hamamelose molecule, minimizing the need for complex protection and deprotection steps.[1] Additionally, enzymatic reactions are conducted under mild conditions, reducing energy consumption and the formation of byproducts.[1]
Q2: Which enzyme has shown the most promise for the acylation of D-hamamelose?
A2: Lipozyme TL IM, an immobilized lipase from Thermomyces lanuginosus, has been effectively used as a biocatalyst for the acylation of D-hamamelose and its derivatives.[1][2]
Q3: What type of acyl donors are suitable for this reaction?
A3: Vinyl esters, such as vinyl gallates, are commonly used as acyl donors in these enzymatic reactions.[1][2][3] The use of vinyl esters is advantageous as the leaving group, vinyl alcohol, tautomerizes to acetaldehyde, which does not compete in the reverse reaction, thus driving the equilibrium towards product formation.
Q4: How does the choice of solvent impact the reaction yield and time?
A4: The choice of solvent is critical for both the speed and selectivity of the reaction.[1] For the enzymatic galloylation of 2,3-O-isopropylidene-α,β-D-hamamelofuranose with vinyl gallate using Lipozyme TL IM, tert-butyl methyl ether (t-BuMeO) resulted in a shorter reaction time (61 hours) and a higher yield (82%) compared to tert-butyl alcohol (t-BuOH).[2][3]
Q5: Can protecting groups on the acyl donor improve the reaction outcome?
A5: Yes, using hydrophobized vinyl gallates, for instance, those with methyl or benzyl protective groups, has been shown to significantly increase the yield of 2′,5-diacylated hamamelofuranoses to 65–84%.[1][2][4] The best results were achieved with vinyl 2,3,5-tri-O-benzyl gallate, which yielded an 84% precipitation of the desired product in 96 hours.[1][2][4]
Troubleshooting Guide
Issue: Low or No Product Yield
Q: My enzymatic acylation of D-hamamelose is resulting in a very low yield (<20%). What are the potential causes and how can I troubleshoot this?
A: Low yields in the enzymatic acylation of D-hamamelose can arise from several factors. Below is a systematic guide to help you identify and resolve the issue.
| Potential Cause | Troubleshooting Recommendation |
| Poor Acyl Donor Reactivity | The hydrophobicity of the acyl donor is a critical factor. Simple vinyl gallate and triacetylgallate have been reported to yield less than 20% of 2′,5-diacylated hamamelofuranoses.[1][2][4] Solution: Switch to a more hydrophobic acyl donor. The use of vinyl gallates with benzyl or methyl protective groups has been shown to increase yields to 65-84%.[1][2][4] Vinyl 2,3,5-tri-O-benzyl gallate is particularly effective.[1][2][4] |
| Inappropriate Solvent | The solvent significantly affects enzyme activity, stability, and substrate solubility. Hydrophilic solvents can strip essential water from the enzyme, leading to deactivation. Solution: Use a hydrophobic, aprotic solvent. tert-butyl methyl ether (t-BuMeO) has been demonstrated to be superior to tert-butyl alcohol (t-BuOH) for this reaction, providing higher yields in a shorter time.[2][3] |
| Sub-optimal Reaction Temperature | Enzyme activity is highly dependent on temperature. Solution: The optimal temperature for Lipozyme TL IM in this reaction is reported to be 37 °C.[1] Ensure your reaction is maintained at this temperature. |
| Enzyme Deactivation | The enzyme may be deactivated by impurities in the reagents or by extreme pH conditions. Solution: Ensure all reagents and the solvent are of high purity and anhydrous. The use of molecular sieves (4Å) is recommended to remove residual water.[1] |
| Poor Substrate Solubility | D-hamamelose has limited solubility in many organic solvents, which can limit the reaction rate. Solution: While D-hamamelose can be directly used, protecting it as 2,3-O-isopropylidene-α,β-D-hamamelofuranose can improve its solubility and influence regioselectivity.[1][2][3] |
| Silylated Acyl Donor Incompatibility | Reactions with silylated vinyl gallate have been reported to not proceed.[1][4] Solution: Avoid the use of silyl protecting groups on the acyl donor in this specific enzymatic system. |
Data Presentation
Table 1: Comparison of Different Acyl Donors in the Enzymatic Acylation of D-Hamamelose Derivatives
| Acyl Donor | Substrate | Enzyme | Solvent | Yield (%) | Reaction Time (h) | Product |
| Vinyl gallate | 2,3-O-isopropylidene-α,β-D-hamamelofuranose | Lipozyme TL IM | t-BuMeO | 82 | 61 | 5-O-galloylated product |
| Vinyl gallate and triacetylgallate | D-hamamelose | Lipozyme TL IM | t-BuMeO | < 20 | Not specified | 2′,5-diacylated hamamelofuranoses |
| Vinyl gallates (methylated or benzylated) | D-hamamelose | Lipozyme TL IM | t-BuMeO | 65-84 | Not specified | 2′,5-diacylated hamamelofuranoses |
| Vinyl 2,3,5-tri-O-benzyl gallate | D-hamamelose | Lipozyme TL IM | t-BuMeO | 84 | 96 | 2′,5-diacylated hamamelofuranoside |
| Vinyl benzoate (4 equiv.) | D-hamamelose | Lipozyme TL IM | t-BuMeO | 89 (total benzoylated furanoses) | 50 | Mono-, di-, and tri-benzoates |
Experimental Protocols
Protocol 1: Enzymatic Benzoylation of D-Hamamelose
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Suspend D-Hamamelose (0.36 g, 2 mmol) in tert-butyl methyl ether (t-BuMeO) (40 mL).
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Add 4Å molecular sieves (2 g).
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Add vinyl benzoate (1.11 mL, 4 equivalents).
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Add Lipozyme TL IM (0.4 g).
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Seal the reaction vessel tightly.
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Shake the reaction mixture on a vibrating shaker at 450 rpm in an incubator at 37 °C.
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After 50 hours, filter the reaction mixture through Celite 545.
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Wash the filter cake several times with ethyl acetate (EtOAc).
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Concentrate the filtrate.
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Purify the reaction mixture using silica gel column chromatography with a toluene/EtOAc gradient (3:1 → 1:2).[1]
Protocol 2: Enzymatic Galloylation of Isopropylidenated D-Hamamelose
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Dissolve isopropylidenated hamamelose (0.220 g, 1 mmol) and vinyl 3,4,5-tri-O-acetylgallate (0.588 g, 3.0 mmol, 3.0 equiv.) in dry tert-butyl methyl ether (t-BuMeO) (20 mL) at room temperature.
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Add activated 4Å molecular sieves (0.5 g).
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Add Lipozyme TL IM (0.4 g).
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Shake the reaction mixture at 450 rpm at 37 °C for 19 hours.
-
Filter the reaction through Celite 545 and wash the filter cake with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (toluene/EtOAc, 2:1 → 1:2).[1]
Visualizations
Caption: Workflow for enzymatic acylation.
References
- 1. Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art | MDPI [mdpi.com]
- 2. Immobilisation and application of lipases in organic media - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS35446F [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Overcoming challenges in the stereoselective synthesis of L-hamamelose.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the stereoselective synthesis of L-hamamelose.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of L-hamamelose, focusing on a widely utilized six-step synthesis starting from D-ribose. This route involves a stereoselective Grignard reaction, a stereoselective crossed aldol reaction, and a controlled oxidative cleavage, achieving an overall yield of approximately 42%.[1][2]
Step 1 & 2: Protection of D-Ribose and Grignard Reaction
Issue: Low yield or failure of the Grignard reaction to initiate.
| Potential Cause | Troubleshooting Solution |
| Inactive Magnesium: The surface of magnesium turnings may be oxidized. | Activate the magnesium turnings prior to reaction. Common methods include stirring vigorously under an inert atmosphere, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane. |
| Wet Glassware or Solvents: Grignard reagents are highly sensitive to moisture. | Flame-dry all glassware under vacuum and cool under an inert gas (e.g., argon or nitrogen). Use anhydrous solvents. |
| Impure Starting Materials: Impurities in the protected D-ribose or the vinyl halide can quench the Grignard reagent. | Ensure the purity of all starting materials through appropriate purification techniques such as recrystallization or distillation. |
| Incorrect Reaction Temperature: The initiation of a Grignard reaction can be temperature-sensitive. | Gentle heating may be required to initiate the reaction. Once initiated, the reaction is often exothermic and may require cooling to maintain a controlled reaction rate. |
Issue: Poor diastereoselectivity in the Grignard addition to the protected ribose derivative.
| Potential Cause | Troubleshooting Solution |
| Grignard Reagent Choice: The halide of the Grignard reagent (RMgX) can influence stereoselectivity. | Studies have shown that alkylmagnesium iodide (RMgI) reagents can exhibit higher diastereoselectivity in additions to β-hydroxy ketones due to the formation of more Lewis acidic chelates that guide the addition. |
| Protecting Group Strategy: The nature and placement of protecting groups on the sugar backbone significantly influence the facial selectivity of the nucleophilic attack. | The use of a 2,3-O-isopropylidene protecting group on the furanose ring helps to create a rigid conformation, which can enhance stereocontrol. |
| Reaction Temperature: Lower reaction temperatures generally favor higher stereoselectivity. | Perform the Grignard reaction at low temperatures (e.g., -78 °C) to enhance diastereoselectivity. |
Step 3 & 4: Crossed Aldol Reaction
Issue: Formation of multiple side products in the crossed aldol reaction.
| Potential Cause | Troubleshooting Solution |
| Self-Condensation of the Aldehyde: The enolizable aldehyde can react with itself. | To minimize self-condensation, slowly add the enolizable aldehyde to a solution containing the non-enolizable carbonyl partner and the base. |
| Cannizzaro Reaction: If a strong base is used with an aldehyde lacking α-hydrogens, a disproportionation reaction can occur. | Use a milder base or carefully control the reaction conditions to favor the aldol addition. |
| Retro-Aldol Reaction: The aldol addition is reversible and the product can revert to starting materials. | Once the aldol adduct is formed, it is often best to proceed to the next step without prolonged exposure to the reaction conditions. |
Issue: Poor stereocontrol in the crossed aldol reaction.
| Potential Cause | Troubleshooting Solution |
| Enolate Geometry: The geometry of the enolate (E vs. Z) can influence the stereochemical outcome of the aldol reaction. | The choice of base and solvent can influence the enolate geometry. For example, using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) often favors the formation of the kinetic (Z)-enolate. |
| Chelation Control: The presence of a Lewis acidic cation can lead to the formation of a Zimmerman-Traxler transition state, which can control the stereochemical outcome. | The choice of metal counterion for the enolate can be critical. Lithium and boron enolates are commonly used to achieve high levels of stereocontrol. |
Step 5 & 6: Oxidative Cleavage and Deprotection
Issue: Over-oxidation or incomplete reaction during the oxidative cleavage of the vinyl diol.
| Potential Cause | Troubleshooting Solution |
| Choice of Oxidizing Agent: Stronger oxidizing agents like potassium permanganate (KMnO₄) can lead to over-oxidation of the resulting aldehyde to a carboxylic acid. | A two-step procedure using a catalytic amount of osmium tetroxide (OsO₄) for dihydroxylation followed by sodium periodate (NaIO₄) for cleavage is a controlled method that typically avoids over-oxidation.[1] The stability of the lactol form of the product also helps prevent over-oxidation.[1][2] |
| Reaction Conditions: The pH and temperature of the reaction can affect the rate and selectivity of the cleavage. | Maintain neutral or slightly acidic pH during the periodate cleavage. The reaction is typically performed at room temperature or below. |
| Stoichiometry of Reagents: An insufficient amount of the oxidizing agent will lead to an incomplete reaction. | Use a slight excess of sodium periodate to ensure complete cleavage of the diol. |
Issue: Difficulty in purifying the final L-hamamelose product.
| Potential Cause | Troubleshooting Solution |
| Presence of Isomeric Impurities: Incomplete stereoselectivity in the preceding steps can lead to a mixture of diastereomers. | Purification by column chromatography on silica gel is often effective for separating sugar isomers. Careful selection of the eluent system is crucial. |
| Residual Protecting Groups: Incomplete deprotection will result in a mixture of protected and unprotected products. | Ensure complete removal of protecting groups by monitoring the reaction by TLC. If necessary, repeat the deprotection step or use stronger conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical stereoselective step in the synthesis of L-hamamelose from D-ribose?
A1: Both the stereoselective Grignard reaction to form the vinyl diol intermediate and the subsequent stereoselective crossed aldol reaction are critical for establishing the correct stereochemistry of L-hamamelose. The facial selectivity of the Grignard addition to the protected D-ribose derivative sets a key stereocenter, while the aldol reaction introduces the hydroxymethyl group at C2 with the desired stereochemistry.
Q2: Why is D-ribose a common starting material for the synthesis of L-hamamelose?
A2: D-ribose is an inexpensive and readily available starting material that possesses the required stereochemical information at several chiral centers. The synthetic route is designed to invert the stereochemistry at specific centers to arrive at the L-configuration of hamamelose.
Q3: What are the advantages of using enzymatic methods in the synthesis of this compound derivatives?
A3: Enzymatic methods, particularly for acylation, can offer high regioselectivity, which is often challenging to achieve with traditional chemical methods in polyhydroxylated molecules like this compound. Lipases, for example, can selectively acylate specific hydroxyl groups under mild reaction conditions, reducing the need for complex protection and deprotection steps.[3]
Q4: Can other methods be used for the oxidative cleavage of the vinyl diol?
A4: Yes, other methods like ozonolysis followed by a reductive workup can also cleave the double bond to yield the desired aldehyde. However, the osmium tetroxide/sodium periodate method is often preferred for its high yields and chemoselectivity in carbohydrate chemistry.
Q5: How can I monitor the progress of the reactions in the L-hamamelose synthesis?
A5: Thin-layer chromatography (TLC) is a convenient and effective method for monitoring the progress of each reaction step. By choosing an appropriate solvent system, you can visualize the consumption of the starting material and the formation of the product. Staining with a suitable reagent, such as potassium permanganate or a ceric ammonium molybdate solution, is typically required to visualize the carbohydrate derivatives.
Data Presentation
Table 1: Summary of Yields for the Six-Step Synthesis of L-Hamamelose from D-Ribose
| Step | Reaction | Reported Overall Yield (%) |
| 1-6 | Complete Synthesis | 42[1][2] |
Note: Specific yields for each of the six steps are not detailed in the cited literature, but the overall efficiency of the route is high for a multi-step carbohydrate synthesis.
Experimental Protocols
A detailed experimental protocol for a key step in a related synthesis of a D-hamamelose derivative is provided below as a reference. The principles can be adapted for the synthesis of L-hamamelose.
Protocol: Crossed Aldol Reaction for the Synthesis of 2,3-O-Isopropylidene-α,β-D-Hamamelofuranose [2]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium carbonate (3.75 g) in a mixture of methanol (75 mL) and an aqueous solution of formaldehyde (37% + 10% MeOH, 50 mL).
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Addition of Starting Material: To this solution, add 2,3-O-isopropylidene-α,β-D-ribofuranose (9.51 g, 50 mmol).
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Reaction Conditions: Stir the reaction mixture at 80 °C under an argon atmosphere for 40 hours.
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Workup: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and neutralize it with 1M H₂SO₄.
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Purification: The product can be purified by column chromatography on silica gel.
Mandatory Visualization
Caption: Experimental workflow for the six-step synthesis of L-hamamelose from D-ribose.
Caption: Logical workflow for troubleshooting common issues in L-hamamelose synthesis.
References
Technical Support Center: Stability of Hamamelose in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals working with Hamamelose. It provides essential information, troubleshooting guidance, and frequently asked questions (FAQs) to address common stability challenges encountered during experimental work with aqueous solutions of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in an aqueous solution?
A1: The stability of aldopentoses like this compound in aqueous solutions is primarily influenced by several factors. These include pH, temperature, and the presence of other substances such as metal ions.[1][2][3] Generally, higher temperatures and extreme pH values, particularly alkaline conditions, can accelerate degradation.[1]
Q2: My this compound solution has turned a yellowish-brown color. What could be the cause?
A2: Discoloration, often appearing as a yellow or brown hue, is a common indicator of sugar degradation in aqueous solutions. This can be due to several chemical processes, including Maillard reactions (if amines are present) or caramelization, which are often accelerated by heat and certain pH conditions.
Q3: I am observing a drop in the pH of my this compound solution over time. Why is this happening?
A3: A decrease in pH can be a sign of acidic degradation products being formed. Oxidation or other rearrangement reactions of the sugar molecule can lead to the formation of organic acids, which will lower the pH of the solution.
Q4: Can I autoclave my this compound solution to sterilize it?
A4: Autoclaving (steam sterilization) involves high temperatures and pressure, which can significantly degrade this compound. It is generally not recommended. Alternative sterilization methods, such as sterile filtration using a 0.22 µm filter, should be considered to maintain the integrity of the compound.
Q5: Are there any known stabilizers for this compound in aqueous solutions?
A5: While specific studies on this compound stabilization are limited, research on other aldopentoses has shown that certain compounds can enhance stability. For instance, borate is known to form complexes with aldopentoses, which can protect them from degradation and isomerization reactions.[2][3] The applicability of this to this compound would require experimental validation.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common stability issues with this compound solutions.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Discoloration (Yellowing/Browning) | - High storage temperature- Exposure to light- pH outside of optimal range (likely acidic or alkaline)- Presence of reactive impurities | - Store solutions at a lower temperature (e.g., 2-8°C).- Protect the solution from light by using amber vials or storing it in the dark.- Buffer the solution to a neutral or slightly acidic pH and monitor for changes.- Use high-purity water and reagents to prepare the solution. |
| Precipitation or Crystallization | - Supersaturation of the solution- Low storage temperature- Change in solvent composition (e.g., evaporation) | - Gently warm the solution to attempt redissolution.- Determine the optimal storage temperature to prevent crystallization.- Ensure containers are tightly sealed to prevent solvent evaporation. |
| Change in pH | - Degradation of this compound into acidic byproducts- Absorption of atmospheric CO2 (for unbuffered solutions) | - Confirm the initial pH of the solution and use a suitable buffer if necessary for your application.- Store solutions in tightly sealed containers to minimize gas exchange. |
| Loss of Potency or Inconsistent Assay Results | - Chemical degradation of this compound- Adsorption to container surfaces- Microbial contamination | - Perform stability studies at different conditions (temperature, pH, light) to determine the degradation rate.- Use inert container materials (e.g., glass or specific types of plastic) and consider pre-treating them.- Use sterile techniques during preparation and consider adding a preservative if compatible with the application. |
Experimental Protocols
Protocol: Quantification of Related Compounds in Witch Hazel Extracts by HPLC
This method is adapted from a procedure for analyzing hamamelitannin, catechins, and gallic acid, which are often found alongside this compound in witch hazel extracts. A similar approach can be used as a starting point for developing a stability-indicating method for this compound.[4]
Objective: To quantify the concentration of key compounds in a sample, which can be adapted to monitor the degradation of this compound by observing the appearance of degradation peaks and the decrease in the main analyte peak.
Materials:
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High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
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Orthophosphoric acid
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Reference standards (this compound, and any expected degradation products if available)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with a small percentage of orthophosphoric acid (e.g., 0.1%).
-
Mobile Phase B: Methanol.
-
-
Sample Preparation:
-
Dissolve a known weight of the this compound-containing sample in the mobile phase or a suitable solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Elution: A gradient elution system. An example gradient could be:
-
0-10 min: 95% A, 5% B
-
10-30 min: Ramp to 60% A, 40% B
-
30-35 min: Ramp to 20% A, 80% B
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35-40 min: Hold at 20% A, 80% B
-
40-45 min: Return to 95% A, 5% B
-
45-50 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Photodiode array detector monitoring at a suitable wavelength for this compound and its potential degradation products (sugars typically lack a strong chromophore, so UV detection can be challenging; refractive index detection or derivatization may be necessary).
-
Injection Volume: 10-20 µL.
-
-
Analysis:
-
Run a standard solution of this compound to determine its retention time.
-
Inject the aged or stressed samples and monitor for a decrease in the area of the this compound peak and the appearance of new peaks, which may correspond to degradation products.
-
Visualizations
Caption: Factors influencing the stability of this compound in aqueous solutions.
References
Refining purification techniques to remove impurities from Hamamelose extracts.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining the purification of Hamamelose extracts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound extracts?
A1: Crude extracts of Hamamelis virginiana (Witch Hazel), the primary source of this compound, contain a complex mixture of compounds. The most significant impurities are polyphenols, particularly tannins. These include both hydrolysable tannins (like hamamelitannin) and condensed tannins (proanthocyanidins).[1] Other common impurities are gallic acid, catechins, and residual plant pigments.[2] Depending on the initial extraction method, residual solvents may also be present.
Q2: What is the most effective method for removing tannins from my extract?
A2: The choice of method depends on your desired purity, yield, and available resources.
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Precipitation: Alkaline ethanol precipitation can remove over 90% of tannins, but may also cause a significant loss of the target compound.[3][4][5]
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Adsorption: Using adsorbents like activated carbon or specialized resins (e.g., Sephadex LH-20) can effectively bind and remove tannins.[6][7]
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Chromatography: Column chromatography (discussed in detail below) offers high selectivity for separating this compound from tannin impurities.[7]
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Membrane Filtration: Techniques like ultrafiltration and nanofiltration can separate tannins based on molecular size.[6]
Q3: How can I assess the purity of my final this compound sample?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): The most common method for quantitative purity analysis, capable of separating and quantifying this compound and residual impurities.
-
Mass Spectrometry (MS): Used for confirming the molecular weight of the purified this compound and identifying unknown impurities.[]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of this compound and can detect impurities with distinct structural features.[][9]
-
Differential Scanning Calorimetry (DSC): Can be used to determine the purity of highly purified substances (>98%) by analyzing their melting behavior.[]
Q4: I am experiencing a significant loss of yield during purification. What are the common causes?
A4: High yield loss is a common challenge. Potential causes include:
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Co-precipitation: Aggressive purification methods, such as alkaline precipitation for tannin removal, can cause the desired this compound to precipitate along with impurities, leading to recovery rates below 60%.[3][4][5]
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Irreversible Adsorption: Strong, irreversible binding of this compound to the stationary phase during chromatography.
-
Degradation: this compound, as a sugar, can be susceptible to degradation under harsh pH or high-temperature conditions.
-
Multiple Purification Steps: Each additional purification step inherently results in some product loss. Optimizing the number and efficiency of steps is crucial. Studies on other plant-derived polymers show yields can vary widely (from 30% to over 70%) depending on the purification method used.[10][11]
Troubleshooting Guide
This guide addresses specific issues that may arise during the chromatographic purification of this compound.
Problem: Poor Peak Resolution or Peak Tailing in HPLC/LC Column
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Possible Cause 1: Inappropriate Mobile Phase. The polarity of the solvent system may not be optimal for separating this compound from a closely eluting impurity.
-
Solution: Methodically vary the solvent ratio to optimize selectivity. Consider introducing a third solvent (ternary gradient) to improve resolution.
-
-
Possible Cause 2: Column Overload. Injecting too much sample can saturate the column, leading to broad, asymmetric peaks.
-
Solution: Reduce the sample concentration or injection volume. If a larger scale is needed, switch to a column with a larger diameter and higher loading capacity.
-
-
Possible Cause 3: Column Contamination/Degradation. Accumulation of strongly adsorbed impurities from previous runs can degrade column performance.
-
Solution: Implement a rigorous column cleaning protocol. (See Experimental Protocols section). If performance is not restored, the column may need to be replaced.
-
Problem: High Back Pressure in the Chromatography System
-
Possible Cause 1: Blockage in the System. Particulate matter from the sample or buffer may have clogged the column inlet frit or other system components.
-
Solution: Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter before use. Reverse the flow direction through the column during a cleaning cycle to dislodge particulates from the inlet frit.
-
-
Possible Cause 2: Buffer Precipitation. Changes in solvent composition or temperature can cause buffer salts to precipitate within the system.
-
Solution: Ensure buffer components are fully soluble in the mobile phase under all conditions. Flush the system thoroughly with water before switching to organic solvents.
-
-
Possible Cause 3: Packed Bed Compression. The silica bed within the column may have compressed over time.
-
Solution: This is often irreversible and requires replacing the column.
-
Problem: Inconsistent Retention Times Run-to-Run
-
Possible Cause 1: Fluctuations in Temperature. Even minor changes in ambient temperature can affect solvent viscosity and partitioning, leading to shifts in retention time.
-
Solution: Use a column oven to maintain a constant, elevated temperature (e.g., 30-40 °C) for improved reproducibility.
-
-
Possible Cause 2: Mobile Phase Composition Drift. If using a premixed mobile phase, preferential evaporation of the more volatile solvent can alter the composition over time.
-
Solution: Prepare fresh mobile phase daily. Use a gradient proportioning valve system for online mixing if available.
-
-
Possible Cause 3: Column Equilibration is Insufficient. The column is not fully returned to the initial conditions before the next injection.
-
Solution: Increase the column equilibration time between runs. Ensure that both pH and conductivity of the eluent have stabilized before injecting the next sample.
-
Data Presentation
Table 1: Comparison of Common Tannin Removal Techniques
| Purification Method | Typical Purity Achieved | Typical Yield | Key Advantages | Key Disadvantages |
| Alkaline Precipitation | Moderate-High | Low-Moderate (<60%)[3][5] | Simple, inexpensive, removes >90% of tannins.[3][4] | Low selectivity can lead to significant product loss.[3][5] |
| Adsorption (Activated Carbon) | Moderate | Moderate | Cost-effective, removes a broad range of pigments and polyphenols.[7] | Can be non-selective, potentially adsorbing the target compound. |
| Membrane Filtration | High | High | Highly selective based on molecular weight, avoids use of solvents/chemicals.[6] | Can be expensive, potential for membrane fouling. |
| Column Chromatography | Very High (>99%) | Moderate-High | High resolution and selectivity, adaptable to different scales. | More complex, requires method development, solvent-intensive. |
Experimental Protocols
Protocol 1: General Purpose Silica Gel Column Chromatography
This protocol outlines a standard procedure for purifying this compound from a crude plant extract.
1. Materials and Reagents:
-
Crude this compound extract
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents (e.g., Ethyl Acetate, Methanol, Water - HPLC grade)
-
Sand (acid-washed)
-
Glass chromatography column with stopcock
-
Collection tubes/flasks
-
Thin Layer Chromatography (TLC) plates and chamber for monitoring
2. Column Packing (Wet Loading Method):
-
Secure the column vertically to a stand. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column.[12]
-
Add a thin layer of sand (approx. 1 cm) over the cotton plug to create a level base.[12]
-
In a separate beaker, prepare a slurry by mixing the silica gel with the initial, least polar mobile phase (eluent).[12]
-
Pour the slurry into the column. Gently tap the side of the column to dislodge air bubbles and ensure even packing.[12]
-
Open the stopcock to allow some solvent to drain, which helps compact the silica bed. Crucially, never let the solvent level drop below the top of the silica bed. [12]
-
Add another thin layer of sand on top of the packed silica to protect the surface during sample loading.
3. Sample Loading:
-
Dissolve the crude extract in a minimal amount of the mobile phase or a slightly stronger solvent.
-
Carefully pipette the dissolved sample onto the top layer of sand.[12]
-
Open the stopcock and allow the sample to absorb completely into the silica bed.
-
Gently add a small amount of the initial mobile phase to wash the sides of the column and ensure all the sample is loaded onto the silica.
4. Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Begin the elution by opening the stopcock to achieve a steady flow rate (e.g., 1-2 mL/minute).
-
Collect the eluent in a series of labeled fractions (e.g., 10 mL per fraction).
-
Increase the polarity of the mobile phase systematically (step or gradient elution) by increasing the percentage of the more polar solvent (e.g., increasing methanol in an ethyl acetate/methanol system) to elute compounds with higher affinity for the silica.
-
Monitor the separation by spotting fractions onto a TLC plate to identify which fractions contain the purified this compound.
5. Product Recovery:
-
Combine the fractions identified as containing pure this compound.
-
Remove the solvent using a rotary evaporator to yield the purified compound.
Protocol 2: Routine Column Cleaning and Regeneration
To remove common contaminants and restore column performance.
-
Disconnect the column from the detector.
-
Reverse the flow direction. This helps flush contaminants from the inlet frit.
-
Wash with 2-4 column volumes of 2 M NaCl to remove ionically bound compounds.
-
Wash with 4-5 column volumes of 1 M NaOH to remove precipitated proteins and strong hydrophobes.
-
Rinse with at least 4 column volumes of distilled water until the eluent pH is neutral.
-
Wash with 4 column volumes of the initial mobile phase until pH and conductivity have re-stabilized.
-
Return the column to the normal flow direction and reconnect to the detector.
Visualizations
Caption: A typical experimental workflow for isolating pure this compound.
Caption: A logical guide for diagnosing sources of impurity.
References
- 1. cir-safety.org [cir-safety.org]
- 2. Hamamelis Virginiana Extract (Explained + Products) [incidecoder.com]
- 3. Removing Tannins from Medicinal Plant Extracts Using an Alkaline Ethanol Precipitation Process: A Case Study of Danshen Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. From Traditional to Modern: Evolution of Tannin Removal Methods in Plant Extracts [greenskybio.com]
- 7. researchgate.net [researchgate.net]
- 9. From Hamamelitannin Synthesis to the Study of Enzymatic Acylations of D-Hamamelose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Different Purification Techniques on the Characteristics of Heteropolysaccharide-Protein Biopolymer from Durian (Durio zibethinus) Seed - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of Hamamelose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Hamamelose.
Troubleshooting Guides
Issue: Poor peak shape, reduced sensitivity, and inconsistent results for this compound.
This is a common indication of matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of this compound, leading to ion suppression or enhancement.[1]
Question: How can I identify if matrix effects are impacting my this compound analysis?
Answer: You can assess matrix effects both qualitatively and quantitatively.
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Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[2][3] A constant flow of a this compound standard is infused into the mass spectrometer after the LC column. A blank sample extract is then injected. Any deviation in the baseline signal of the this compound standard indicates the retention times at which matrix components are causing interference.[2]
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Quantitative Assessment (Post-Extraction Spike): This is the most common method to quantify the extent of matrix effects.[4] It involves comparing the peak area of this compound in a standard solution to the peak area of this compound spiked into a blank matrix extract that has gone through the entire sample preparation procedure. The matrix effect (ME) can be calculated using the following formula:
ME (%) = (Peak Area in Spiked Extract / Peak Area in Standard Solution) * 100
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
Question: What are the primary strategies to mitigate matrix effects for this compound analysis?
Answer: A systematic approach involving sample preparation, chromatographic optimization, and appropriate calibration strategies is crucial for mitigating matrix effects.[1][5]
Sample Preparation
The goal of sample preparation is to remove interfering matrix components before LC-MS analysis.[1][6] Given that this compound is a polar sugar, methods effective for polar compounds in complex matrices like plant extracts are recommended.
-
Solid Phase Extraction (SPE): Reversed-phase SPE (e.g., C18) can be effective for removing non-polar interferences.[1] For a highly polar analyte like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) type SPE cartridges may also be suitable. Polymeric mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can provide even cleaner extracts.[4][7]
-
Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound from interfering compounds based on their differential solubility in immiscible solvents.[1][4]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, often used for pesticide analysis in food matrices, can be adapted for this compound in plant extracts. It typically involves an extraction with an organic solvent followed by a dispersive SPE cleanup step to remove sugars and other interferences.[8]
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Sample Dilution: A simple and often effective method is to dilute the sample extract.[2][3] This reduces the concentration of all matrix components, but may compromise the sensitivity if the this compound concentration is low.
Chromatographic Optimization
Optimizing the LC separation can help to chromatographically resolve this compound from co-eluting matrix components.[1]
-
Column Chemistry: For a polar compound like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often more suitable than traditional reversed-phase (C18) chromatography.[9][10][11] HILIC columns use a polar stationary phase and a mobile phase with a high organic content, which provides better retention for polar analytes.[9][10]
-
Gradient Optimization: Adjusting the gradient elution profile can improve the separation between this compound and interfering peaks.[1]
Calibration Strategies
When matrix effects cannot be completely eliminated, specific calibration strategies can be used to compensate for their impact.
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Stable Isotope Labeled Internal Standard (SIL-IS): This is considered the "gold standard" for correcting matrix effects.[1][12] A SIL-IS is chemically identical to this compound but has a different mass. It is added to the sample at the beginning of the workflow and experiences the same matrix effects as the analyte, allowing for accurate correction.[13][14][15]
-
Matrix-Matched Calibration: In this approach, calibration standards are prepared in a blank matrix that is representative of the samples being analyzed.[5][16] This helps to mimic the matrix effects observed in the actual samples.
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Standard Addition: This method involves adding known amounts of a this compound standard to the sample extracts.[2][12] By plotting the instrument response against the added concentration, the original concentration in the sample can be determined. This method is useful when a representative blank matrix is not available.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spike
-
Prepare a this compound stock solution in a suitable solvent (e.g., methanol/water).
-
Prepare a blank matrix extract by subjecting a sample known to not contain this compound through your entire sample preparation workflow.
-
Prepare two sets of samples:
-
Set A (Standard in Solvent): Spike a known amount of this compound stock solution into the final reconstitution solvent.
-
Set B (Standard in Matrix): Spike the same amount of this compound stock solution into the blank matrix extract.
-
-
Analyze both sets of samples by LC-MS.
-
Calculate the matrix effect (ME %) using the formula: ME (%) = (Average Peak Area of Set B / Average Peak Area of Set A) * 100
Protocol 2: Sample Cleanup using Reversed-Phase Solid Phase Extraction (SPE)
-
Condition the SPE Cartridge: Condition a C18 SPE cartridge with methanol followed by water.[1]
-
Load the Sample: Load the sample extract onto the conditioned cartridge.
-
Wash: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.[1]
-
Elute: Elute this compound with a stronger solvent, such as methanol or acetonitrile.[1]
-
Evaporate and Reconstitute: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.[1]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction in this compound Analysis (Hypothetical Data)
| Sample Preparation Method | Matrix Effect (%) | Analyte Recovery (%) |
| Dilute-and-Shoot | 45% (Suppression) | 98% |
| Protein Precipitation | 60% (Suppression) | 95% |
| Liquid-Liquid Extraction | 85% (Minor Suppression) | 80% |
| Reversed-Phase SPE | 92% (Negligible Effect) | 88% |
| Mixed-Mode SPE | 98% (Negligible Effect) | 85% |
Table 2: Effect of Different Calibration Strategies on the Accuracy of this compound Quantification (Hypothetical Data)
| Calibration Method | Measured Concentration (µg/mL) | Accuracy (%) |
| External Calibration (in solvent) | 5.5 | 55% |
| Matrix-Matched Calibration | 9.8 | 98% |
| Standard Addition | 10.1 | 101% |
| Stable Isotope Labeled IS | 9.9 | 99% |
| True Concentration | 10.0 | 100% |
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. Restek - Blog [restek.com]
- 9. What is the difference between HILIC columns VS normal/reverse columns_ [uhplcslab.com]
- 10. chromtech.com [chromtech.com]
- 11. agilent.com [agilent.com]
- 12. UQ eSpace [espace.library.uq.edu.au]
- 13. Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops [frontiersin.org]
- 15. Stable Isotope Dilution Assay - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 16. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Mobile Phase for Hamamelose Isomer Separation
Welcome to the technical support center for the optimization of the mobile phase for the separation of Hamamelose isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during chromatographic separation of these critical carbohydrate isomers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended chromatographic technique for separating this compound isomers?
A1: Hydrophilic Interaction Liquid Chromatography (HILIC) is the most recommended technique for separating polar compounds like this compound and its isomers. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile, and a small amount of aqueous buffer. This setup allows for the effective separation of closely related sugar isomers.
Q2: What are the typical mobile phase compositions used for HILIC separation of sugar isomers?
A2: A common mobile phase for HILIC separation of sugar isomers consists of a binary gradient of acetonitrile (ACN) and water, often with additives to improve peak shape and resolution. A typical gradient starts with a high percentage of ACN (e.g., 85-95%) and gradually increases the aqueous portion. Additives such as ammonium formate or ammonium acetate at low concentrations (e.g., 10-20 mM) are frequently used to control pH and improve ionization for mass spectrometry (MS) detection.
Q3: How does the mobile phase composition affect the retention and separation of this compound isomers?
A3: In HILIC, the water content in the mobile phase is the primary driver of elution. Increasing the water percentage will decrease the retention time of polar analytes like this compound. The organic solvent, typically acetonitrile, acts as the weak solvent. Modifying the type and concentration of the buffer in the aqueous portion can influence the selectivity between isomers by affecting their interaction with the stationary phase. For chiral separations, the addition of specific chiral selectors to the mobile phase can also be employed, though using a chiral stationary phase is more common.
Q4: Can reversed-phase HPLC be used for this compound isomer separation?
A4: While reversed-phase HPLC is generally not ideal for highly polar compounds like sugars, it can be used with specific columns, such as those with polar-embedded or polar-endcapped stationary phases. However, achieving good retention and separation of isomers like this compound can be challenging and often requires the use of ion-pairing reagents, which may not be compatible with all detectors, especially mass spectrometers.
Q5: What detection methods are suitable for this compound analysis?
A5: Due to the lack of a strong chromophore in this compound, UV detection is not very sensitive. More suitable detectors include Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), and Mass Spectrometry (MS). ELSD and CAD are universal detectors for non-volatile analytes, while MS provides high sensitivity and structural information, making it particularly useful for identifying and quantifying isomers.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Resolution Between Isomers | 1. Inappropriate mobile phase gradient. 2. Incorrect mobile phase composition. 3. Suboptimal column temperature. | 1. Optimize the gradient by making it shallower (slower increase in aqueous content). 2. Vary the acetonitrile/water ratio. Experiment with different buffer types and concentrations (e.g., ammonium formate vs. ammonium acetate). 3. Adjust the column temperature. Lower temperatures can sometimes improve the resolution of sugar anomers. |
| Peak Tailing | 1. Secondary interactions with the stationary phase. 2. Incompatible sample solvent. 3. Column overload. | 1. Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (if not using MS). Ensure the mobile phase pH is appropriate for the stationary phase. 2. Dissolve the sample in the initial mobile phase composition. 3. Reduce the sample concentration or injection volume. |
| Peak Splitting or Broadening | 1. Co-elution of anomers. 2. Column void or contamination. 3. Sample solvent stronger than the mobile phase. | 1. Increase the column temperature to promote anomer interconversion and sharpen the peak. 2. Flush the column or use a guard column. If the problem persists, the column may need to be replaced. 3. Ensure the sample is dissolved in a solvent weaker than or equal in strength to the initial mobile phase. |
| Inconsistent Retention Times | 1. Inaccurate mobile phase preparation. 2. Column not properly equilibrated. 3. Fluctuations in column temperature. | 1. Prepare mobile phases gravimetrically for better accuracy. Ensure thorough mixing. 2. Equilibrate the column with at least 10-15 column volumes of the initial mobile phase before each run. 3. Use a column oven to maintain a stable temperature. |
| Low Signal Intensity (ELSD/CAD/MS) | 1. Suboptimal detector settings. 2. Mobile phase additives suppressing ionization (MS). 3. Low sample concentration. | 1. Optimize nebulizer and evaporator temperatures (ELSD/CAD) or source parameters (MS). 2. Use volatile mobile phase additives like ammonium formate or acetate at low concentrations. Avoid non-volatile buffers like phosphate. 3. Concentrate the sample if possible. |
Experimental Protocols & Data
HILIC-ELSD Method for Sugar Isomer Separation
This protocol is a general guideline for the separation of sugar isomers, which can be adapted for this compound.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | Amide-based HILIC column (e.g., 150 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 90% B to 70% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| Detector | ELSD (Drift Tube: 70°C, Nebulizer Gas: 3 bar) |
Table 2: Example Retention Time Data for Sugar Alcohols (as a proxy for sugar isomers)
| Compound | Retention Time (min) |
| Erythritol | 5.2 |
| Xylitol | 6.8 |
| Sorbitol | 8.1 |
| Mannitol | 8.5 |
Note: This data is illustrative and retention times for this compound isomers will need to be determined experimentally.
Visualizations
Logical Workflow for Mobile Phase Optimization
The following diagram illustrates a systematic approach to optimizing the mobile phase for the separation of this compound isomers.
Caption: A flowchart for the systematic optimization of the mobile phase.
Troubleshooting Logic for Peak Splitting
This diagram provides a logical path to diagnose and resolve the common issue of peak splitting.
Caption: A decision tree for troubleshooting peak splitting issues.
Technical Support Center: Preventing Hamamelose Degradation During Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the degradation of Hamamelose during sample preparation and analysis. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your samples and the accuracy of your results.
Introduction to this compound Stability
This compound is a branched-chain monosaccharide (an aldose) that is a key component of various natural products, including Hamamelitannin. As with many aldose sugars, this compound is susceptible to degradation under common laboratory conditions. Understanding its stability profile is critical for accurate quantification and characterization. The primary degradation pathways include:
-
Epimerization/Isomerization: Under basic or even neutral pH conditions, aldose sugars can undergo isomerization at the C-2 position (epimerization) through an enediol intermediate. This can lead to the formation of other sugar isomers, which may interfere with the analysis of this compound.
-
Acid Hydrolysis: In acidic conditions, glycosidic bonds can be cleaved. While this compound itself does not have a glycosidic bond, if it is part of a larger molecule like Hamamelitannin, acid hydrolysis can liberate it. However, strong acidic conditions can also lead to further degradation of the monosaccharide.
-
Oxidation: The aldehyde group of this compound is susceptible to oxidation, especially in the presence of oxygen, metal ions, and elevated temperatures.
-
Thermal Degradation: High temperatures can accelerate all degradation pathways, leading to a complex mixture of degradation products.
This guide will provide strategies to minimize these degradation pathways during your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the first signs of this compound degradation in my sample?
A1: The initial signs of degradation are often observable during chromatographic analysis. You may notice:
-
The appearance of new, unexpected peaks close to the this compound peak.
-
A decrease in the peak area or height of the this compound peak over time or with different sample preparations.
-
Changes in the peak shape of this compound, such as broadening or tailing, which could indicate the presence of co-eluting isomers.
Q2: What is the optimal pH range for working with this compound?
A2: To minimize isomerization, it is crucial to maintain a slightly acidic to neutral pH, ideally between pH 4 and 6 . Basic conditions (pH > 7) should be strictly avoided as they significantly accelerate epimerization.
Q3: Can I heat my samples to improve extraction efficiency?
A3: Elevated temperatures should be avoided whenever possible. If heating is necessary, it should be done at the lowest possible temperature (e.g., not exceeding 40-50°C) and for the shortest possible duration. It is highly recommended to work at room temperature or on ice.
Q4: Which solvents are best for extracting and dissolving this compound?
A4: this compound is a polar molecule. The choice of solvent can impact its stability.
-
Recommended: Methanol and ethanol are generally preferred for extraction and as solvents for analysis due to their polarity and volatility.
-
Use with Caution: While acetone can be used, its reactivity with some compounds might be a concern. Water is a good solvent for this compound, but aqueous solutions should be buffered to a slightly acidic pH and stored at low temperatures to prevent microbial growth and degradation.
Q5: How can I prevent oxidation during sample preparation?
A5: To minimize oxidation:
-
Work with deoxygenated solvents by sparging them with an inert gas like nitrogen or argon.
-
Consider adding antioxidants to your extraction solvents and sample solutions. Ascorbic acid (Vitamin C) at a concentration of 0.1% (w/v) can be an effective oxygen scavenger.
-
Store samples under an inert atmosphere (e.g., in vials flushed with nitrogen) and protect them from light.
Troubleshooting Guides
Issue 1: Inconsistent this compound concentrations between replicate samples.
| Potential Cause | Troubleshooting Step |
| pH variability | Ensure all solutions and extraction buffers are consistently maintained within the recommended pH range of 4-6. |
| Temperature fluctuations | Standardize the temperature for all extraction and preparation steps. Use of a temperature-controlled water bath or working in a cold room is recommended. |
| Inconsistent extraction time | Adhere strictly to a defined extraction time for all samples. |
| Oxidative degradation | Prepare fresh antioxidant-containing solvents for each batch of extractions. |
Issue 2: Appearance of unknown peaks in the chromatogram.
| Potential Cause | Troubleshooting Step |
| Epimerization | Check the pH of your sample and mobile phase. If it is neutral or basic, adjust to a slightly acidic pH. |
| Thermal degradation | Reduce the temperature during sample preparation and analysis. For HPLC, consider using a column oven set to a lower temperature (e.g., 25-30°C). |
| Contamination | Ensure the purity of your standards, solvents, and reagents. Run a blank to identify any background peaks. |
Experimental Protocols
Protocol 1: Mild Extraction of this compound from Plant Material
This protocol is designed to extract this compound while minimizing degradation.
-
Sample Preparation:
-
Lyophilize (freeze-dry) the plant material to remove water, which can participate in degradation reactions.
-
Grind the lyophilized material to a fine powder to increase the surface area for extraction.
-
-
Extraction:
-
Weigh the powdered plant material and place it in a suitable flask.
-
Prepare the extraction solvent: 80% methanol in water (v/v) containing 0.1% (w/v) ascorbic acid. Buffer the solution to pH 5 with a suitable buffer (e.g., citrate buffer).
-
Add the extraction solvent to the plant material at a ratio of 10:1 (solvent volume:plant weight).
-
Perform the extraction using one of the following methods:
-
Maceration: Stir the mixture at room temperature for 2-4 hours, protected from light.
-
Ultrasound-Assisted Extraction (UAE): Place the flask in an ultrasonic bath and sonicate at a low frequency (e.g., 35 kHz) for 15-30 minutes, while maintaining the temperature below 30°C.
-
-
-
Filtration and Storage:
-
Filter the extract through a 0.45 µm filter to remove solid particles.
-
Store the extract at -20°C in an amber vial under a nitrogen atmosphere until analysis.
-
Protocol 2: Stability-Indicating HPLC Method for this compound Analysis
This method is proposed as a starting point for the analysis of this compound and may require optimization for your specific application.
| Parameter | Recommendation |
| Column | Aminex HPX-87H (300 x 7.8 mm) or a similar ligand-exchange column suitable for sugar analysis. |
| Mobile Phase | Isocratic elution with 5 mM sulfuric acid in HPLC-grade water. |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 30°C |
| Detector | Refractive Index (RI) Detector |
| Injection Volume | 10-20 µL |
Note: It is crucial to validate this method for your specific matrix and to perform forced degradation studies to confirm that degradation products are well-separated from the this compound peak.
Visualizations
Enhancing the resolution of Hamamelose peaks in chromatography.
Welcome to the technical support center for chromatographic analysis. This guide provides detailed troubleshooting advice and frequently asked questions to help you enhance the resolution and peak shape of Hamamelose in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis challenging?
This compound is a highly polar, uncharged carbohydrate. Its analysis by chromatography can be challenging due to its poor retention on traditional reversed-phase columns (like C18) and its lack of a strong UV chromophore, which can make detection difficult.[1][2] The primary goal is often to achieve sharp, symmetrical peaks with adequate separation from other matrix components.
Q2: Which chromatographic mode is best for this compound analysis?
Hydrophilic Interaction Liquid Chromatography (HILIC) is the most common and effective technique for analyzing polar compounds like this compound.[1][3][4] In HILIC, a polar stationary phase is used with a mobile phase high in organic solvent (typically acetonitrile) and a small amount of aqueous buffer. This combination allows for the retention and separation of very polar analytes.[4]
Q3: What are the common causes of poor peak shape for sugars in HILIC?
Poor peak shape for sugars like this compound often manifests as tailing, fronting, or splitting. Common causes include:
-
Mismatched Sample Solvent: Injecting a sample dissolved in a solvent with a much higher elution strength (e.g., high water content) than the mobile phase is a primary cause of peak distortion.[5][6]
-
Secondary Interactions: Unwanted interactions between the sugar's hydroxyl groups and active sites (like residual silanols) on the stationary phase can lead to peak tailing.[7][8]
-
Anomer Separation: As a reducing sugar, this compound can exist in different anomeric forms (α and β) in solution. If the interconversion is slow compared to the chromatographic run time, it can result in broadened or split peaks.[9][10]
-
Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak fronting.[11][12]
Troubleshooting Guide
This section addresses specific problems you may encounter during the analysis of this compound.
Issue 1: Poor Resolution and Co-eluting Peaks
Q: My this compound peak is not well-separated from an adjacent peak. How can I improve the resolution?
A: Improving resolution requires optimizing selectivity (α), efficiency (N), or retention factor (k). A systematic approach is recommended.
-
Optimize the Mobile Phase: This is often the most powerful way to change selectivity.[11]
-
Adjust Organic Content: In HILIC, water is the strong solvent. To increase retention and potentially improve resolution, increase the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase.[2] Make small, incremental changes (e.g., 1-2%).
-
Modify Buffer Concentration: For neutral sugars, buffer ions primarily help to improve peak shape by masking residual silanol groups. Increasing the buffer concentration (e.g., from 10 mM to 20-30 mM ammonium formate) can sometimes improve peak shape and, consequently, resolution.[5][13]
-
Change Organic Modifier: If using acetonitrile does not provide adequate separation, consider replacing a portion of it with another polar solvent like methanol. This can significantly alter selectivity.[14]
-
-
Evaluate the Stationary Phase: The choice of column is critical for separating polar analytes.[7]
-
Adjust Column Temperature:
-
Optimize Flow Rate:
-
Lowering the flow rate generally increases column efficiency and can improve resolution, though it will also increase the analysis time.[16]
-
Issue 2: this compound Peak Tailing
Q: My this compound peak exhibits significant tailing. What are the causes and how can I fix it?
A: Peak tailing is a common problem for polar analytes in HILIC. The causes can be traced to the column, mobile phase, or sample itself.
-
Check the Sample Solvent: The sample should be dissolved in a solvent that is as weak as or weaker than the mobile phase. For HILIC, this means a high percentage of organic solvent (>70% acetonitrile is a good starting point).[5] Using a highly aqueous sample solvent will cause severe peak distortion and tailing.[6] If this compound solubility is an issue in high organic content, use the minimum amount of water necessary or consider methanol as an alternative to water.[5]
-
Address Secondary Interactions:
-
Increase Buffer Strength: A low buffer concentration may not be sufficient to mask active silanol groups on the stationary phase. Try increasing the concentration of your buffer (e.g., ammonium formate) to 20-50 mM to improve peak symmetry.[5]
-
Select a Different Column: Modern HILIC columns, particularly those with amide or other bonded phases, are often better shielded and show fewer secondary interactions than older bare silica columns.[9][17] Polymer-based amino columns can also offer improved stability and reduced secondary interactions.[1]
-
-
Rule out Column Overload:
-
Dilute your sample and inject it again. If the peak shape improves and becomes more symmetrical, the original sample was likely overloading the column.[12]
-
Issue 3: this compound Peak is Splitting or Broadening
Q: My this compound peak appears as a split peak or is excessively broad. What is happening?
A: For reducing sugars like this compound, the most likely cause is the on-column separation of anomers. Other possibilities relate to injection effects or column health.
-
Promote Anomer Collapse: The interconversion between α and β anomers can be accelerated to produce a single, sharp peak.
-
Increase Column Temperature: Elevating the temperature to 40°C or higher often provides enough energy to speed up mutarotation, causing the split peaks to merge into one.[9][10]
-
Increase Mobile Phase pH: Using a mildly alkaline mobile phase can also accelerate anomer interconversion. However, be cautious as traditional silica-based amino columns are not stable at high pH. Polymer-based amino columns or those specifically designed for high pH stability are better choices for this approach.[1][14]
-
-
Correct Injection Mismatch: As with peak tailing, a strong sample solvent (high water content) can cause peak splitting in HILIC. Ensure your sample diluent is compatible with the mobile phase.[6][18]
-
Check for Column Voids or Blockages: If all peaks in the chromatogram are split or distorted, it may indicate a physical problem with the column, such as a partially blocked inlet frit or a void in the packing material.[7] Try back-flushing the column (if the manufacturer's instructions permit) or replacing it.
Data Presentation
Table 1: HILIC Stationary Phase Selection Guide for Carbohydrates
| Stationary Phase | Primary Interaction Mechanism | Advantages for this compound Analysis | Potential Issues |
| Amide | Partitioning, Hydrogen Bonding | Excellent selectivity for sugars, stable, good peak shape.[9] | Can have different selectivity compared to other phases. |
| Amino (NH2) | Partitioning, Weak Anion Exchange | Commonly used for sugars, can help collapse anomers.[4] | Potential for Schiff base formation with reducing sugars, limited pH stability (silica-based).[1][9] |
| Diol / Poly-hydroxyl | Partitioning, Hydrogen Bonding | Neutral phase, good for neutral polar analytes, can resolve anomers.[15][19] | May show less retention than charged phases. |
| Bare Silica | Partitioning, Adsorption | Widely available, foundational HILIC phase.[17] | Acidic surface silanols can cause peak tailing for some compounds.[7] |
Table 2: Mobile Phase Optimization Parameters for this compound (HILIC)
| Parameter | Typical Starting Condition | Adjustment to Increase Retention | Adjustment to Improve Peak Shape |
| Organic Solvent % | 80-95% Acetonitrile | Increase % Acetonitrile | Minor adjustments may alter selectivity. |
| Aqueous Buffer % | 5-20% | Decrease % Aqueous | - |
| Buffer Type | 10 mM Ammonium Formate | - | Use volatile buffers (Ammonium Formate/Acetate).[20] |
| Buffer Concentration | 10-20 mM | Higher salt can decrease retention.[21] | Increase to 20-50 mM to reduce tailing.[5] |
| pH | 3.0 - 6.0 (for silica) | pH can affect stationary phase charge. | Adjusting pH can improve selectivity and shape. |
| Temperature | 30 °C | Lower temperature. | Increase to 40-60 °C to collapse anomers. |
Experimental Protocols
Protocol 1: Mobile Phase Optimization for this compound Resolution
-
Objective: To systematically optimize the mobile phase composition to achieve baseline resolution (Rs > 1.5) for the this compound peak.
-
Initial Conditions:
-
Column: HILIC Amide Column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient/Isocratic: Start with an isocratic elution of 85% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.[10]
-
Injection Volume: 1 µL.
-
Sample Diluent: 75:25 Acetonitrile:Water.[5]
-
-
Optimization Steps (perform sequentially):
-
Adjust Organic Content: Perform a series of isocratic runs, adjusting the percentage of Mobile Phase B from 90% down to 80% in 2% increments. Analyze the effect on retention time and resolution.
-
Optimize Buffer Concentration: Using the best organic content from the previous step, prepare Mobile Phase A with different buffer concentrations (e.g., 10 mM, 20 mM, 40 mM). Run the analysis and evaluate the impact on peak shape (tailing factor).[5]
-
Introduce Gradient Elution: If isocratic elution is insufficient, develop a shallow gradient. For example, start at 90% B and decrease to 80% B over 10 minutes. This can help sharpen peaks and improve the separation of complex mixtures.[11]
-
-
Evaluation: For each run, record the retention time, resolution between critical peaks, and the USP tailing factor for the this compound peak. Select the conditions that provide the best balance of resolution, peak shape, and analysis time.
Protocol 2: Column Selection and Conditioning
-
Objective: To select an appropriate HILIC column and ensure it is properly conditioned for reproducible analysis of this compound.
-
Column Selection:
-
Installation and Flushing:
-
Before connecting the column to the detector, flush the HPLC system with the initial mobile phase to remove any incompatible solvents from the lines.
-
Connect the column and flush with 100% Mobile Phase B (Acetonitrile) at a low flow rate (0.1 mL/min) for 5 minutes.
-
Gradually introduce the initial mobile phase composition (e.g., 85% B) and flush for at least 20-30 column volumes. For a 100 x 2.1 mm column, this is approximately 5-7 mL.
-
-
Equilibration:
-
HILIC columns often require longer equilibration times than reversed-phase columns. Before the first injection, equilibrate the column with the initial mobile phase for at least 30-40 minutes.[12]
-
Equilibrate for at least 10 minutes between subsequent injections to ensure reproducible retention times.
-
-
Performance Check:
-
Inject a standard mixture containing this compound and other relevant compounds to assess the performance of each column under the optimized mobile phase conditions. Compare selectivity and peak shape to make a final column choice.
-
Visualizations
Workflow and Logic Diagrams
Caption: A troubleshooting workflow for improving poor chromatographic resolution.
Caption: Common causes of peak tailing in HILIC analysis of polar compounds.
Caption: A typical experimental workflow for HILIC method development.
References
- 1. Improved Analysis of Simple Sugars Using apHera™ NH2 HPLC Columns [sigmaaldrich.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. HILIC トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. uhplcs.com [uhplcs.com]
- 8. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. lcms.cz [lcms.cz]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 13. researchgate.net [researchgate.net]
- 14. shodexhplc.com [shodexhplc.com]
- 15. HILIC Separation Methods on Poly-Hydroxyl Stationary Phases for Determination of Common Saccharides with Evaporative Light-Scattering Detector and Rapid Determination of Isomaltulose in Protein-Rich Food Supplements [mdpi.com]
- 16. uhplcs.com [uhplcs.com]
- 17. agilent.com [agilent.com]
- 18. support.waters.com [support.waters.com]
- 19. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ucl.ac.uk [ucl.ac.uk]
- 21. Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Hamamelose Derivative Shows Selective Cytotoxicity Against Cancer Cells: A Comparative Analysis
For Immediate Release
A comprehensive review of experimental data reveals that Hamamelitannin, a natural compound containing Hamamelose, exhibits significant cytotoxic activity against various cancer cell lines while demonstrating a favorable selectivity profile compared to normal cells. This guide provides a detailed comparison of its efficacy against other compounds and elucidates its mechanism of action for researchers, scientists, and drug development professionals.
Hamamelitannin, derived from the witch hazel plant (Hamamelis virginiana), has emerged as a promising candidate in anticancer research. Studies have shown its ability to selectively target and eliminate cancer cells, particularly in colon and liver cancers, while sparing healthy, non-cancerous cells. This selective cytotoxicity presents a significant advantage over conventional chemotherapeutic agents, which often damage healthy tissues.
Comparative Cytotoxic Activity
The cytotoxic potential of Hamamelitannin has been evaluated against a panel of cancer cell lines and compared with Pentagalloylglucose, another natural compound, and Doxorubicin, a standard chemotherapeutic drug. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined across various studies.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Test Compound | Normal Cell Line | Cancer Type | IC50 (µM) |
| Hamamelitannin | HT29 | Colon Carcinoma | 35.8 | Hamamelitannin | NCM460 | Normal Colon | > 100 |
| Hamamelitannin | SW620 | Colorectal Adenocarcinoma | Low IC50 | ||||
| Hamamelitannin | DLD-1 | Colorectal Adenocarcinoma | Low IC50 | ||||
| Hamamelitannin | HCT8 | Ileocecal Adenocarcinoma | Low IC50 | ||||
| Hamamelitannin | HCT116 | Colorectal Carcinoma | Low IC50 | ||||
| Hamamelitannin | HepG2 | Hepatocellular Carcinoma | Not specified | ||||
| Pentagalloylglucose | HT29 | Colon Carcinoma | 20.2 | ||||
| Pentagalloylglucose | HCT116 | Colorectal Carcinoma | 21.3 | ||||
| Pentagalloylglucose | NCM460 | Normal Colon | 23 | ||||
| Doxorubicin | HT29 | Colon Carcinoma | 0.45 | ||||
| Doxorubicin | HCT116 | Colorectal Carcinoma | 0.34 |
Note: "Low IC50" indicates that the study reported significant cytotoxicity without specifying the exact value. IC50 values for the same compound can vary between studies due to different experimental conditions.
The data clearly indicates that Hamamelitannin is effective against a range of colon cancer cell lines.[1][2] Notably, its high IC50 value against the normal colon cell line NCM460 suggests a significant therapeutic window, meaning it can be effective against cancer cells at concentrations that are not harmful to normal cells.[1] In contrast, while Pentagalloylglucose also shows cytotoxic activity, its effect on normal colon cells is more pronounced. Doxorubicin, a potent anticancer drug, displays very low IC50 values but is known for its non-selective cytotoxicity. A recent 2025 study also highlighted Hamamelitannin's ability to reduce cell viability in liver cancer (HepG2) cells.[3]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Research into the molecular mechanisms underlying Hamamelitannin's anticancer effects has revealed its ability to induce programmed cell death (apoptosis) and halt the cell division cycle in cancer cells.[1]
Apoptosis Induction
Hamamelitannin triggers the intrinsic pathway of apoptosis, a tightly regulated process of cell suicide. This involves the upregulation of pro-apoptotic proteins and the activation of a cascade of enzymes called caspases, which are the executioners of cell death.
Caption: Hamamelitannin-induced intrinsic apoptosis pathway.
Studies have shown that treatment with Hamamelitannin leads to an increase in the expression of the pro-apoptotic protein Bax and the activation of caspase-9 and caspase-3 in cancer cells.[3]
Cell Cycle Arrest
In addition to inducing apoptosis, Hamamelitannin can also arrest the cell cycle at the S-phase, preventing cancer cells from replicating their DNA and proliferating.[1] This is a critical mechanism for controlling tumor growth.
Caption: Hamamelitannin-induced S-phase cell cycle arrest.
Experimental Protocols
The cytotoxic effects of Hamamelitannin and comparator compounds are typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (Hamamelitannin, Pentagalloylglucose, Doxorubicin). Control wells receive medium with the vehicle (e.g., DMSO) used to dissolve the compounds.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, under the same conditions as in step 1.
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.
References
- 1. Hamamelitannin from witch hazel (Hamamelis virginiana) displays specific cytotoxic activity against colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro and In Silico Evaluation of the Antioxidant and Anticancer Potential of Hamamelitannin from Hamamelis virginiana - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Hamamelose Content in Plant Species: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of hamamelose content in various plant species, designed for researchers, scientists, and professionals in drug development. While quantitative data on free this compound is limited in current literature, this document synthesizes available information on its presence and the content of its well-known derivative, hamamelitannin. This guide also presents a detailed experimental protocol for the quantification of free this compound, aiming to standardize future research in this area.
Data Summary: this compound and Hamamelitannin Content
Direct comparative studies on free this compound content across different plant species are scarce. However, the presence of this compound has been confirmed in several species, and its derivative, hamamelitannin, has been quantified in Hamamelis virginiana (Witch Hazel). The following table summarizes the existing data.
| Plant Species | Plant Part | Compound | Content (% w/w) | Method |
| Hamamelis virginiana | Bark | Hamamelitannin | 4.77%[1] | HPLC |
| Bark | Hamamelitannin | 6.3% | UPLC-DAD-MS | |
| Leaf | Hamamelitannin | < 0.04%[1] | HPLC | |
| Leaf | Hamamelitannin | 0.03% | UPLC-DAD-MS | |
| Stem | Hamamelitannin | Lower than bark and leaf | HPLC | |
| Primula species | Leaves | This compound | Present (not quantified)[2] | Chemotaxonomic analysis |
Note: The quantitative data for Hamamelis virginiana pertains to hamamelitannin, which is a digalloyl ester of this compound. The concentration of free this compound in this plant is not well-documented. In Primula species, this compound has been identified as a common constituent, but quantitative analyses have not been reported.[2] Information regarding the presence or quantity of this compound in Cnidium monnieri, Trachyspermum ammi, and Marsdenia tomentosa is not available in the reviewed literature.
Experimental Protocols
A standardized method for the quantification of free this compound is crucial for accurate comparative studies. The following protocol is a generalized procedure based on High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), a common technique for the analysis of underivatized sugars in plant extracts.[3][4]
Objective: To extract and quantify free this compound from plant tissues.
Materials:
-
Fresh or freeze-dried plant material (leaves, bark, etc.)
-
80% Ethanol
-
Deionized water
-
This compound standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Syringe filters (0.45 µm)
Equipment:
-
Grinder or mortar and pestle
-
Water bath or sonicator
-
Centrifuge
-
Rotary evaporator
-
HPLC system equipped with a Refractive Index Detector (RID) and an amino or lead-based carbohydrate analysis column
Procedure:
-
Sample Preparation:
-
Grind the plant material to a fine powder.
-
Weigh approximately 1 gram of the powdered sample into a centrifuge tube.
-
-
Extraction:
-
Add 10 mL of 80% ethanol to the sample.
-
Vortex the mixture thoroughly.
-
Incubate in a water bath at 60°C for 30 minutes with occasional vortexing, or sonicate for 15 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet twice more.
-
Pool the supernatants and concentrate them using a rotary evaporator at 40°C until the ethanol is removed.
-
Re-dissolve the aqueous extract in a known volume of deionized water.
-
-
Sample Cleanup (SPE):
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Pass the aqueous extract through the conditioned cartridge to remove non-polar compounds.
-
Collect the eluate containing the sugars.
-
-
HPLC-RID Analysis:
-
Filter the cleaned extract through a 0.45 µm syringe filter into an HPLC vial.
-
Inject the sample into the HPLC system.
-
Chromatographic Conditions (Example):
-
Column: Amino-based carbohydrate column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (80:20 v/v)[4]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detector: Refractive Index Detector (RID)
-
Injection Volume: 20 µL
-
-
-
Quantification:
-
Prepare a calibration curve using a series of known concentrations of the this compound standard.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the calibration curve.
-
Visualizations
The following diagrams illustrate the chemical relationship of this compound and the experimental workflow for its quantification.
References
Cross-validation of different analytical methods for Hamamelose quantification.
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Hamamelose, a branched-chain monosaccharide with significance in various biological and pharmaceutical contexts, is crucial for research and development. This guide provides an objective comparison of prevalent analytical methods for this compound quantification, supported by experimental data and detailed protocols to aid in method selection and cross-validation.
Introduction to this compound and its Analytical Challenges
This compound (2-C-hydroxymethyl-D-ribose) is a naturally occurring sugar found in a variety of plants, most notably in the genus Hamamelis (witch hazel). Its unique structure and presence in complex botanical extracts present analytical challenges that necessitate robust and validated quantification methods. The choice of analytical technique depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.
Comparative Overview of Analytical Techniques
Several analytical techniques can be employed for the quantification of this compound. The most common methods include High-Performance Liquid Chromatography (HPLC) with various detectors, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), Gas Chromatography-Mass Spectrometry (GC-MS), and enzymatic assays. Each method offers distinct advantages and limitations in terms of performance and applicability.
Quantitative Performance Data
The following table summarizes the key performance parameters of different analytical methods applicable to this compound quantification. Data for this compound is prioritized; where specific data is unavailable, performance characteristics for similar monosaccharides are provided as a reference.
| Parameter | HPLC-UV/DAD | LC-MS/MS | HPAEC-PAD | GC-MS (after derivatization) | Enzymatic Assays |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation by liquid chromatography, detection by mass-to-charge ratio. | Anion-exchange separation of carbohydrates at high pH, with sensitive electrochemical detection. | Separation of volatile derivatives by gas chromatography, with mass spectrometric detection. | Specific enzyme-catalyzed reaction leading to a measurable signal (e.g., colorimetric, fluorometric). |
| Specificity | Moderate; may have interference from co-eluting compounds without chromophores. | High; provides structural information for confident identification. | High; excellent for resolving isomeric sugars.[1] | High; mass spectra provide definitive identification.[2] | Very high; relies on the specific binding of the enzyme to the analyte. |
| Sensitivity | Lower; dependent on the presence of a chromophore. | Very high; suitable for trace analysis.[3] | Very high; direct and sensitive detection without derivatization.[4] | Very high; capable of detecting very low concentrations.[5] | High; can be amplified for increased sensitivity. |
| Linearity (R²) | Typically >0.99 | >0.99[3] | >0.99[6] | >0.999[2] | Typically >0.99 |
| Precision (RSD%) | <5% | <15%[7] | <3.52%[6] | <2.56%[2] | <10% |
| Accuracy (% Recovery) | 95-105% | 85-115%[7] | 97.33-101.82%[6] | 98.3-101.60%[2] | 90-110% |
| Throughput | Moderate | Moderate | High | Low (due to derivatization) | High (amenable to microplate formats) |
| Sample Prep | Simple filtration and dilution. | May require solid-phase extraction for complex matrices. | Minimal; direct injection of aqueous samples is often possible.[4] | Requires derivatization to increase volatility. | Generally simple, but may require buffer exchange. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for carbohydrate analysis and can be adapted for this compound quantification.
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)
This method is suitable for the analysis of this compound in samples where it is present at relatively high concentrations and can be separated from interfering substances.
-
Instrumentation: HPLC system with a C18 reversed-phase column and a photodiode array detector.[8]
-
Mobile Phase: A gradient elution system of methanol, water, and an acid modifier like orthophosphoric acid is commonly used.[8]
-
Sample Preparation:
-
Extract the sample with a suitable solvent (e.g., water, methanol/water).
-
Centrifuge or filter the extract to remove particulate matter.
-
Inject the clear supernatant into the HPLC system.
-
-
Quantification: Create a calibration curve using certified reference standards of this compound. The concentration in the sample is determined by comparing its peak area to the calibration curve.[8]
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a highly sensitive and specific method for the direct analysis of carbohydrates without the need for derivatization.[4][9]
-
Instrumentation: An ion chromatography system equipped with a high-pH anion-exchange column (e.g., CarboPac™ series) and a pulsed amperometric detector with a gold working electrode.[6]
-
Mobile Phase: A gradient of sodium hydroxide and sodium acetate is typically used for elution.[10]
-
Sample Preparation:
-
Dilute the aqueous sample to fall within the linear range of the assay.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Quantification: A calibration curve is generated using this compound standards. The peak area of the analyte in the sample is used to calculate its concentration.[6] This method is highly reproducible and offers excellent resolution for different monosaccharides.[1][6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high sensitivity and specificity for the quantification of this compound, but requires a derivatization step to make the sugar volatile.[2]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.[11]
-
Derivatization:
-
Dry the sample completely under a stream of nitrogen.
-
Add a silylating agent (e.g., BSTFA with TMCS in pyridine) to the dried sample.
-
Heat the mixture to ensure complete derivatization.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
-
-
Quantification: An internal standard is typically used to correct for variations in derivatization efficiency and injection volume. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
Enzymatic Assay
Enzymatic assays offer high specificity and can be adapted for high-throughput screening. While a specific commercial kit for this compound may not be readily available, a custom assay can be developed using a specific dehydrogenase or isomerase.
-
Principle: An enzyme that specifically recognizes this compound catalyzes a reaction that produces a detectable product (e.g., NADH from NAD+), which can be measured spectrophotometrically or fluorometrically.
-
Assay Development:
-
Identify and purify an enzyme with high specificity for this compound.
-
Optimize reaction conditions (pH, temperature, substrate concentrations).
-
Validate the assay for linearity, precision, accuracy, and specificity.
-
-
Procedure:
-
Mix the sample with the enzyme and necessary co-factors in a microplate well.
-
Incubate for a specific time to allow the reaction to proceed.
-
Measure the absorbance or fluorescence of the product.
-
-
Quantification: A standard curve is prepared using known concentrations of this compound to determine the concentration in the samples.
Cross-Validation Workflow
Cross-validation of different analytical methods is essential to ensure the reliability and consistency of quantitative data. The following diagram illustrates a logical workflow for the cross-validation process.
Conclusion
The selection of an appropriate analytical method for this compound quantification is a critical decision that impacts the quality and reliability of research and development outcomes.
-
HPLC-based methods offer a good balance of performance and accessibility.
-
LC-MS/MS provides the highest specificity and sensitivity, making it ideal for complex matrices and trace-level quantification.
-
HPAEC-PAD is a superior technique for the direct and sensitive analysis of carbohydrates without derivatization.
-
GC-MS is a powerful tool but is hampered by the need for sample derivatization.
-
Enzymatic assays offer the potential for high-throughput and highly specific analysis, provided a suitable enzyme is available.
A thorough cross-validation of the chosen method against a reference or alternative technique is strongly recommended to ensure data integrity and compliance with regulatory standards. This guide provides the foundational information required to embark on the selection and validation of an analytical method for this compound that is fit for its intended purpose.
References
- 1. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) - Creative Biolabs [creative-biolabs.com]
- 2. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijper.org [ijper.org]
- 4. The Determination of Carbohydrates by High-Performance Anion-Exchange Chromatography Coupled with Pulsed Amperometric Detection (HPAEC-PAD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tips.sums.ac.ir [tips.sums.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. Determination of hamamelitannin, catechins and gallic acid in witch hazel bark, twig and leaf by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. asianpubs.org [asianpubs.org]
- 11. mdpi.com [mdpi.com]
A Comparative Analysis of the Antioxidant Properties of Hamamelitannin and its Hamamelose Core
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant properties of hamamelitannin and its constituent hamamelose sugar core. The analysis is based on available experimental data and established principles of polyphenol chemistry, offering insights for researchers in the fields of pharmacology, natural product chemistry, and drug development.
Executive Summary
Hamamelitannin, a gallotannin found in witch hazel (Hamamelis virginiana), exhibits significant antioxidant activity, primarily attributed to its two galloyl moieties. In contrast, the this compound sugar core is widely considered to possess negligible intrinsic antioxidant properties. The antioxidant capacity of hamamelitannin is conferred by the phenolic hydroxyl groups on the gallic acid units, which are potent hydrogen donors and free radical scavengers. The this compound core serves as a scaffold for these active groups. This guide presents quantitative data from various antioxidant assays, details the experimental methodologies used, and illustrates the relevant antioxidant mechanisms and experimental workflows.
Data Presentation: Quantitative Comparison of Antioxidant Activities
The antioxidant potential of hamamelitannin has been evaluated using various in vitro assays. The following table summarizes the key quantitative data, including the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity. Data for the this compound core is not available in the literature, as its antioxidant activity is considered to be insignificant.
| Antioxidant Assay | Hamamelitannin IC50 | Standard Antioxidant IC50 | Reference |
| DPPH Radical Scavenging | 19.97 ± 1.43 µg/mL | Trolox: 7.06 ± 0.44 µg/mL | [1] |
| ABTS Radical Scavenging | 19.52 ± 0.05 µg/mL | Trolox: 6.16 ± 0.25 µg/mL | [1] |
| Peroxyl Radical Scavenging (ESR, Spin-Trapping) | 95.3 ± 2.7 µM | α-Tocopherol: 221.5 ± 4.6 µM | [2] |
| Peroxyl Radical Scavenging (ESR, Direct Method) | 93.5 ± 2.1 µM | α-Tocopherol: 1590.0 ± 330.0 µM | [2] |
| DMPD•+ Scavenging | 15.16 ± 0.08 µg/mL | Trolox: 4.33 ± 0.07 µg/mL | [1] |
The Role of the this compound Core
The antioxidant activity of gallotannins like hamamelitannin is overwhelmingly attributed to the galloyl groups, not the sugar core.[3][4] The sugar moiety, in this case, this compound, influences the molecule's solubility and spatial arrangement, but does not directly participate in free radical scavenging. Studies on other flavonoid and tannin glycosides consistently demonstrate that the aglycone (the non-sugar part) is responsible for the antioxidant effect, and glycosylation can sometimes slightly decrease this activity.[5] Therefore, the this compound core of hamamelitannin is considered to be inactive as an antioxidant.
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
Procedure:
-
A solution of DPPH in methanol is prepared, exhibiting a deep violet color.
-
Various concentrations of the test compound (hamamelitannin) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).
-
The percentage of DPPH radical scavenging is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Procedure:
-
The ABTS radical cation is generated by reacting ABTS stock solution with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test compound are added to the ABTS•+ solution.
-
The absorbance is recorded after a set incubation time (e.g., 6 minutes).
-
The percentage of ABTS•+ scavenging is calculated using the same formula as for the DPPH assay.
-
The IC50 value is determined from the concentration-response curve.
Peroxyl Radical Scavenging Assay using Electron Spin Resonance (ESR)
ESR spectroscopy is a highly sensitive method for detecting and characterizing free radicals.
Procedure (Spin-Trapping Method):
-
Peroxyl radicals are generated in a controlled system, for example, using t-butylhydroperoxide and methemoglobin.
-
A spin-trapping agent (e.g., POBN) is used to form a stable spin adduct with the transient peroxyl radicals.
-
The ESR spectrum of the spin adduct is recorded.
-
The test compound is added to the system, and the decrease in the ESR signal intensity of the spin adduct is measured, indicating the scavenging of peroxyl radicals.
-
The IC50 value is calculated based on the reduction of the ESR signal.
Mandatory Visualizations
Caption: Workflow for in vitro antioxidant assays.
Caption: Nrf2-mediated antioxidant signaling pathway.
Conclusion
The antioxidant properties of hamamelitannin are potent and well-documented, stemming from its galloyl moieties. In direct contrast, the this compound core is considered to be inactive as an antioxidant. This understanding is crucial for researchers investigating the therapeutic potential of hamamelitannin and other gallotannins, as it clarifies that the biological activity is primarily associated with the phenolic components of the molecule. Future research could focus on the synthesis of hamamelitannin analogues with modified sugar cores to further elucidate the role of the glycosidic component in bioavailability and cellular uptake, which may indirectly influence the overall antioxidant efficacy in a biological system.
References
- 1. Making sure you're not a bot! [mostwiedzy.pl]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Recognition of Gallotannins and the Physiological Activities: From Chemical View - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sugar matters: sugar moieties as reactivity-tuning factors in quercetin O-glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Confirmation of Synthetic versus Natural Hamamelose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural data for synthetic and naturally sourced hamamelose (2-C-hydroxymethyl-D-ribose and its L-enantiomer). The structural identity of synthetic compounds intended for pharmaceutical or research applications must be rigorously confirmed to be identical to their natural counterparts. This document summarizes the key analytical data from nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to validate the structure of synthetic this compound.
Executive Summary
Data Presentation
The following tables summarize the key quantitative data from NMR spectroscopy and X-ray crystallography for both natural and synthetic this compound.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Compound | Source | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| L-Hamamelose | Synthetic | D₂O | 3.56-3.88 (m, 6H), 4.18 (d, J=7.6 Hz, 1H), 5.19 (d, J=4.8 Hz, 1H) | 62.5, 64.8, 71.9, 72.3, 77.8, 98.9 |
| Monogalloylthis compound | Natural | CD₃OD | (Data for galloyl derivative) | α-furanose: 104.1 (C-1), 85.0 (C-2), 80.8 (C-3), 85.0 (C-4), 64.5 (C-5), 64.1 (C-2'); β-furanose: 98.7 (C-1), 88.0 (C-2), 83.2 (C-3), 86.2 (C-4), 64.5 (C-5), 64.1 (C-2') |
Note: Direct comparison of free natural this compound NMR data in a standard solvent was not available in the reviewed literature. Data for a natural derivative is provided for reference.
Table 2: X-ray Crystallographic Data for D-Hamamelose
| Parameter | Natural D-Hamamelose | Synthetic D-Hamamelose |
| Crystal System | Orthorhombic | Data not available in reviewed literature |
| Space Group | P2₁2₁2₁ | Data not available in reviewed literature |
| a (Å) | 5.9560(2) | Data not available in reviewed literature |
| b (Å) | 10.9980(4) | Data not available in reviewed literature |
| c (Å) | 11.8900(4) | Data not available in reviewed literature |
| α (°) | 90 | Data not available in reviewed literature |
| β (°) | 90 | Data not available in reviewed literature |
| γ (°) | 90 | Data not available in reviewed literature |
| Volume (ų) | 778.47(5) | Data not available in reviewed literature |
Experimental Protocols
A summary of the methodologies used to obtain the data presented above is provided here.
Isolation of Natural this compound Derivatives
Monogalloylthis compound from Hamamelis virginiana The bark of Hamamelis virginiana was extracted, and the resulting extract was subjected to chromatographic separation to isolate monogalloylthis compound. The structure of the isolated compound, which exists as a complex mixture of isomers, was determined using ¹³C NMR spectroscopy. Partial hydrolysis of hamamelitannin also yielded the same isomeric mixture, confirming the structure of the natural product.
Synthesis of this compound
Efficient and Practical Synthesis of L-Hamamelose L-Hamamelose was synthesized from D-ribose in a six-step process with an overall yield of 42%. The key steps included a stereoselective Grignard reaction, a stereoselective crossed aldol reaction, and a controlled oxidative cleavage of a double bond. The final product was characterized by NMR spectroscopy.
Structural Analysis Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectra were recorded on spectrometers operating at frequencies ranging from 300 to 600 MHz for ¹H NMR and 75 to 150 MHz for ¹³C NMR. Samples were dissolved in deuterated solvents such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD). Chemical shifts are reported in parts per million (ppm) relative to a standard reference. 2D NMR techniques such as COSY and HSQC were used to aid in the complete assignment of proton and carbon signals.
X-ray Crystallography Single crystals of natural D-hamamelose were grown, and X-ray diffraction data was collected. The structure was solved and refined to determine the precise atomic coordinates, bond lengths, and bond angles. This technique provides unambiguous proof of the molecule's three-dimensional structure and stereochemistry.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the structural confirmation of synthetic molecules against their natural counterparts.
Caption: Workflow for structural confirmation.
Conclusion
A Researcher's Guide to Comparing the In Vitro and In Vivo Stability of Hamamelose Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the stability of hamamelose derivatives, compounds of growing interest for their therapeutic potential. Given the limited direct comparative data in existing literature, this document outlines the essential experimental protocols and data presentation structures to enable a thorough evaluation of these derivatives, both in controlled laboratory settings (in vitro) and within a living organism (in vivo). A key focus is placed on hamamelitannin, a well-characterized this compound derivative, to exemplify the principles discussed.
The stability of a drug candidate is a critical determinant of its therapeutic efficacy and safety. For this compound derivatives, which often feature ester linkages, understanding their susceptibility to hydrolysis and metabolic degradation is paramount.[1] This guide will detail the methodologies to quantify these stability parameters, providing a robust foundation for lead candidate selection and optimization in drug development.
I. Key Stability Concerns for this compound Derivatives
This compound derivatives, such as hamamelitannin (2',5-di-O-galloyl-hamamelose), are characterized by a this compound core with various substitutions.[1] A primary stability concern for many of these derivatives is the presence of ester bonds, which are susceptible to enzymatic hydrolysis by esterases found in the body, particularly in the liver and blood.[2][3][4] The cleavage of these ester linkages can lead to rapid inactivation and clearance of the compound, significantly impacting its bioavailability and duration of action.[1][2][5]
Additionally, the phenolic groups present in many this compound derivatives, such as the galloyl moieties in hamamelitannin, may be subject to Phase II metabolic reactions like glucuronidation.[1]
II. In Vitro Stability Assessment
In vitro stability assays are crucial for early-stage screening of drug candidates, offering a controlled environment to assess metabolic vulnerability. The primary methods for this are incubations with liver microsomes or hepatocytes.
A. Metabolic Stability in Liver Microsomes
Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs), which are responsible for Phase I metabolism.[6][7] This assay is a cost-effective, high-throughput method to determine a compound's intrinsic clearance.[7]
-
Preparation of Reagents:
-
Pooled liver microsomes (human, rat, or mouse) are thawed on ice.
-
A 100 mM phosphate buffer (pH 7.4) is prepared.
-
A NADPH-regenerating system solution is prepared, typically containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
Test compounds and positive controls (e.g., midazolam, dextromethorphan) are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.[6]
-
-
Incubation:
-
The test compound (final concentration typically 1 µM) is pre-incubated with liver microsomes (final concentration ~0.5 mg/mL) in phosphate buffer at 37°C with shaking.[6][7]
-
The metabolic reaction is initiated by adding the NADPH-regenerating system.
-
A parallel incubation without the NADPH-regenerating system serves as a negative control to assess non-enzymatic degradation.
-
-
Sampling and Analysis:
-
Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45 minutes).[7][8]
-
The reaction is terminated by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.
-
An internal standard is added to each sample.
-
Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
| Derivative | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound Derivative A | ||
| This compound Derivative B | ||
| Hamamelitannin (Control) |
The half-life (t½) is calculated from the slope of the natural log of the remaining parent compound versus time. Intrinsic clearance (CLint) is then derived from the half-life and the protein concentration.
III. In Vivo Stability and Pharmacokinetic Assessment
In vivo studies in animal models, typically rodents, are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) in a whole organism.[9][10][11] These studies provide critical data on a compound's bioavailability, half-life, and clearance.
A. Pharmacokinetic Study in Rodents
-
Animal Dosing:
-
One group of animals receives the test compound intravenously (IV) to determine its clearance and volume of distribution.
-
Another group receives the compound via the intended clinical route, often oral (PO), to assess oral bioavailability.
-
The dosing vehicle and volume should be appropriate for the administration route.
-
Blood Sampling:
-
Sample Analysis:
-
The concentration of the this compound derivative in the plasma samples is quantified using a validated LC-MS/MS method.[9]
-
| Derivative | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | CL (mL/h/kg) | Vd (L/kg) | F (%) |
| This compound Derivative A | IV | |||||||
| PO | ||||||||
| This compound Derivative B | IV | |||||||
| PO | ||||||||
| Hamamelitannin (Control) | IV | |||||||
| PO |
Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUC: Area under the plasma concentration-time curve. t½: Half-life. CL: Clearance. Vd: Volume of distribution. F: Bioavailability.
IV. Visualization of Experimental Workflows
A. In Vitro Metabolic Stability Workflow
Caption: Workflow for the in vitro microsomal stability assay.
B. In Vivo Pharmacokinetic Study Workflow
Caption: General workflow for an in vivo pharmacokinetic study.
C. Potential Metabolic Pathway for Hamamelitannin
Caption: Postulated metabolic pathway for hamamelitannin.
V. Concluding Remarks
The stability of this compound derivatives is a multifaceted issue that requires a systematic and comparative approach. By employing the standardized in vitro and in vivo protocols outlined in this guide, researchers can generate robust and comparable data to inform the drug development process. The provided templates for data presentation and workflow diagrams offer a structured framework for these investigations. A thorough understanding of the stability profile of these promising compounds will be instrumental in unlocking their full therapeutic potential.
References
- 1. Hamamelitannin’s Antioxidant Effect and Its Inhibition Capability on α-Glycosidase, Carbonic Anhydrase, Acetylcholinesterase, and Butyrylcholinesterase Enzymes [mdpi.com]
- 2. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Using Esterase Selectivity to Determine the In Vivo Duration of Systemic Availability and Abolish Systemic Side Effects of Topical β-Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mercell.com [mercell.com]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. protocols.io [protocols.io]
- 10. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
A Tale of Two Sugars: Unraveling the Biological Significance of D- and L-Hamamelose
A significant disparity exists in the scientific literature regarding the biological activities of D-hamamelose and its enantiomer, L-hamamelose. While D-hamamelose, primarily through its derivative hamamelitannin, has been the subject of numerous studies revealing a range of biological effects, L-hamamelose remains largely unexplored, with current research focusing predominantly on its chemical synthesis.
This guide provides a comprehensive overview of the known biological effects of D-hamamelose, presented largely in the context of hamamelitannin (2',5-di-O-galloyl-D-hamamelose), a key bioactive compound found in witch hazel (Hamamelis virginiana). In contrast, the absence of substantial research on the biological activities of L-hamamelose precludes a direct comparative analysis.
D-Hamamelose: A Core Component with Diverse Biological Activities
D-hamamelose is a branched-chain monosaccharide that serves as the central core of hamamelitannin. The biological effects of hamamelitannin are often attributed to its galloyl moieties, but the D-hamamelose core is crucial for its association with cell surfaces, a key step in its protective functions.[1]
Antioxidant and Protective Effects
Hamamelitannin has demonstrated potent antioxidant properties and protective effects against cellular damage. It has been shown to be more effective than gallic acid in scavenging superoxide anions and protecting murine dermal fibroblasts from UV-induced damage.[2] Furthermore, it exhibits protective effects against cell death in endothelial cells induced by TNF-α and can protect Hep-G2 cells from DNA damage.[2]
Anti-inflammatory and Anti-cancer Potential
The anti-inflammatory properties of hamamelitannin are highlighted by its ability to hinder the interleukin-4 (IL-4) inflammatory pathway, suggesting its potential in managing keratinocyte inflammatory cascades.[2] In the realm of oncology, hamamelitannin has been reported to induce apoptosis, necrosis, and cell cycle arrest in the S-phase of colon cancer cells, thereby reducing tumor viability.[2]
Enzyme Inhibition
Recent studies have shown that hamamelitannin can inhibit several metabolic enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), carbonic anhydrases (CA I and II), and α-glycosidase, with Ki values in the nanomolar range.[3]
L-Hamamelose: The Enigmatic Enantiomer
In stark contrast to its D-counterpart, L-hamamelose is primarily discussed in the context of its chemical synthesis.[1][4] It is recognized as a valuable chiral building block for the synthesis of a variety of enantiopure compounds.[1][4] However, the current body of scientific literature lacks studies investigating its specific biological effects. This significant knowledge gap prevents a direct comparison with D-hamamelose.
Quantitative Data Summary
The following table summarizes the quantitative data available for the biological effects of hamamelitannin, the most studied derivative of D-hamamelose. No comparable data is available for L-hamamelose.
| Biological Activity | Target/Assay | Compound | Result (IC50 / Ki) | Reference |
| Antioxidant Activity | DPPH radical scavenging | Hamamelitannin | 10.10 µg/mL | [3] |
| ABTS radical scavenging | Hamamelitannin | 19.52 µg/mL | [3] | |
| DMPD radical scavenging | Hamamelitannin | 15.16 µg/mL | [3] | |
| Enzyme Inhibition | Acetylcholinesterase (AChE) | Hamamelitannin | 7.40 nM | [3] |
| Butyrylcholinesterase (BChE) | Hamamelitannin | 1.99 nM | [3] | |
| Carbonic Anhydrase I (hCA I) | Hamamelitannin | 10.18 nM | [3] | |
| Carbonic Anhydrase II (hCA II) | Hamamelitannin | 18.26 nM | [3] | |
| α-Glycosidase | Hamamelitannin | 25.79 nM | [3] |
Experimental Protocols
Enzymatic Benzoylation of D-Hamamelose
To investigate the enzymatic acylation of D-hamamelose, a suspension of D-hamamelose (0.36 g, 2 mmol) in t-butyl methyl ether (t-BuMeO; 40 mL) was prepared.[5] To this, molecular sieves (4Å, 2g), vinyl benzoate (1.11 mL, 4 equivalents), and Lipozyme TL IM (0.4 g) were added.[5] The reaction mixture was sealed and shaken at 450 rpm in an incubator at 37°C for 50 hours.[5] Following the incubation, the mixture was filtered through Celite 545, and the filter cake was washed with ethyl acetate. The filtrate was then concentrated, and the resulting mixture was purified using silica gel column chromatography with a toluene/EtOAc gradient.[5]
Antioxidant Activity Assays
The antioxidant capacity of hamamelitannin was evaluated using several established methods:[3]
-
DPPH Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical.
-
ABTS Radical Scavenging Assay: This method is based on the ability of antioxidants to quench the blue-green ABTS radical cation.
-
DMPD Radical Scavenging Assay: This assay utilizes the N,N-dimethyl-p-phenylenediamine (DMPD) radical cation to assess antioxidant activity.
-
Cupric Ion Reducing Antioxidant Capacity (CUPRAC): This assay measures the ability of an antioxidant to reduce cupric ions (Cu2+).
-
Ferric Reducing Antioxidant Power (FRAP): This method assesses the ability of an antioxidant to reduce ferric ions (Fe3+).
Visualizing the Science
Hamamelitannin's Role in Cellular Protection
References
- 1. researchgate.net [researchgate.net]
- 2. Ginnalin A and hamamelitannin: the unique gallotannins with promising anti-carcinogenic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Efficient and practical synthesis of L-hamamelose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. From Hamamelitannin Synthesis to the Study of Enzymatic Acylations of D-Hamamelose - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of Hamamelitannin: A Comparative Guide to its Enzyme Inhibitory Effects
For Immediate Release
[City, State] – [Date] – In the dynamic field of drug discovery and development, the identification of novel enzyme inhibitors is paramount. Hamamelose derivatives, particularly Hamamelitannin (2′,5-di-O-galloyl-hamamelose), have emerged as compounds of significant interest. This guide provides a comprehensive comparison of Hamamelitannin's inhibitory efficacy against several key enzymes, benchmarked against established inhibitors. The data presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of natural compounds for therapeutic applications.
Hamamelitannin, a key polyphenolic compound isolated from witch hazel (Hamamelis virginiana), has demonstrated potent inhibitory activity against a range of enzymes implicated in various physiological and pathological processes. This guide synthesizes available experimental data to offer an objective comparison of its performance.
Comparative Analysis of Enzyme Inhibition
The inhibitory effects of Hamamelitannin have been quantified against five key enzymes: α-glycosidase, carbonic anhydrase I (hCA I), carbonic anhydrase II (hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). The data, summarized in the tables below, showcases the high potency of Hamamelitannin, with inhibition constants (Ki) in the nanomolar range.
Table 1: Inhibitory Activity of Hamamelitannin Against Target Enzymes
| Enzyme | Hamamelitannin Kᵢ (nM) | Type of Inhibition |
| α-Glycosidase | 25.79 ± 9.25 | Non-competitive |
| Carbonic Anhydrase I (hCA I) | 10.18 | Non-competitive |
| Carbonic Anhydrase II (hCA II) | 18.26 | Non-competitive |
| Acetylcholinesterase (AChE) | 7.40 ± 0.60 | Non-competitive |
| Butyrylcholinesterase (BChE) | 1.99 ± 0.15 | Non-competitive |
Data sourced from a 2024 study on the metabolic enzyme inhibition by Hamamelitannin.[1][2]
To contextualize the potency of Hamamelitannin, its inhibitory values are compared with those of well-established, standard inhibitors for each enzyme class.
Table 2: Hamamelitannin vs. Standard Inhibitors - A Comparative Overview
| Enzyme | Hamamelitannin Kᵢ (nM) | Standard Inhibitor | Standard Inhibitor IC₅₀/Kᵢ |
| α-Glycosidase | 25.79 | Acarbose | 22,800 nM (IC₅₀) |
| Carbonic Anhydrase I & II | 10.18 (hCA I), 18.26 (hCA II) | Acetazolamide | - |
| Acetylcholinesterase (AChE) | 7.40 | Tacrine | 2.43 ± 0.92 nM (Kᵢ) |
| Butyrylcholinesterase (BChE) | 1.99 | Tacrine | 5.99 ± 1.79 nM (Kᵢ) |
Note: Direct comparison between Kᵢ and IC₅₀ values should be made with caution as they represent different kinetic parameters. However, the data provides a general sense of relative potency.[1]
Experimental Methodologies
The following protocols outline the methodologies used to determine the enzyme inhibitory activities cited in this guide.
General Experimental Workflow
The general workflow for determining enzyme inhibition involves preparing the enzyme and inhibitor solutions, initiating the enzymatic reaction with a substrate, and measuring the reaction rate using a spectrophotometer. The percentage of inhibition is then calculated to determine values such as IC₅₀ or Kᵢ.
Caption: General workflow for in vitro enzyme inhibition assays.
α-Glycosidase Inhibition Assay
This assay measures the ability of a compound to inhibit α-glucosidase, an enzyme involved in the breakdown of carbohydrates.
-
Enzyme: α-Glucosidase from Saccharomyces cerevisiae
-
Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Principle: The enzyme hydrolyzes pNPG to p-nitrophenol, which can be measured spectrophotometrically at 405 nm.
-
Procedure:
-
Prepare different concentrations of Hamamelitannin.
-
In a 96-well plate, add the α-glucosidase solution to each well, followed by the Hamamelitannin solution or a buffer control.
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the pNPG substrate solution to all wells.
-
Measure the absorbance at 405 nm at regular intervals to determine the reaction rate.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
The inhibition constant (Kᵢ) is determined by analyzing the reaction rates at different substrate and inhibitor concentrations using Lineweaver-Burk plots.
-
Carbonic Anhydrase (CA) I & II Inhibition Assay
This assay determines the inhibitory effect on carbonic anhydrase isoenzymes I and II, which catalyze the hydration of carbon dioxide.
-
Enzymes: Human Carbonic Anhydrase I and II (hCA I and hCA II)
-
Substrate: 4-Nitrophenylacetate (p-NPA)
-
Principle: The esterase activity of CA is measured by the hydrolysis of p-NPA to 4-nitrophenolate, which is monitored at 400 nm.
-
Procedure:
-
Human red blood cells are hemolyzed to obtain a hemolysate containing hCA I and II. The isoenzymes are purified by affinity chromatography.
-
The assay is performed in a 96-well plate containing Tris-HCl buffer (pH 7.4), the purified enzyme, and varying concentrations of Hamamelitannin.
-
The reaction is initiated by the addition of the p-NPA substrate.
-
The change in absorbance at 400 nm is recorded to determine the enzyme activity.
-
The percentage of inhibition is calculated, and Kᵢ values are determined from Lineweaver-Burk plots.
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assays (Ellman's Method)
This colorimetric method is used to measure the activity of cholinesterases.
-
Enzymes: Acetylcholinesterase (from electric eel) and Butyrylcholinesterase (from equine serum)
-
Substrates: Acetylthiocholine iodide (ATCI) for AChE and Butyrylthiocholine iodide (BTCI) for BChE.
-
Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Principle: The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored anion that is detected at 412 nm.
-
Procedure:
-
The reaction mixture is prepared in a 96-well plate and contains Tris-HCl buffer (pH 8.0), DTNB, the respective enzyme (AChE or BChE), and different concentrations of Hamamelitannin.
-
The mixture is incubated for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
The reaction is started by the addition of the corresponding substrate (ATCI or BTCI).
-
The absorbance at 412 nm is measured over time to determine the rate of reaction.
-
The inhibitory activity is expressed as the percentage of inhibition, and Kᵢ values are derived from Lineweaver-Burk plots.
-
Signaling Pathways and Logical Relationships
The enzymes inhibited by Hamamelitannin are involved in diverse biological pathways. The following diagram illustrates the role of these enzymes and the inhibitory action of Hamamelitannin.
Caption: Inhibition of key enzymes by Hamamelitannin in their respective pathways.
Conclusion
The data presented in this guide highlights the significant inhibitory potential of Hamamelitannin against several therapeutically relevant enzymes. Its non-competitive mode of inhibition against these targets suggests a binding site distinct from the active site, which could be advantageous in drug design. The provided experimental protocols offer a foundation for researchers to validate and expand upon these findings. Further investigation into the structure-activity relationships of other this compound derivatives is warranted to explore the full potential of this class of natural compounds.
References
Unveiling the Optimal Solvent for Hamamelose Extraction: A Comparative Guide
For Immediate Release – A comprehensive analysis of solvent efficacy reveals significant variations in the extraction efficiency of hamamelose and its key tannin, hamamelitannin, from Hamamelis virginiana (witch hazel). This guide provides researchers, scientists, and drug development professionals with a comparative overview of different solvents, supported by experimental data, to aid in the selection of optimal extraction methodologies.
This compound, a branched-chain monosaccharide, and its derivatives like hamamelitannin are principal bioactive compounds in witch hazel, known for their astringent and anti-inflammatory properties. The choice of solvent is a critical parameter that directly influences the yield and purity of the extracted compounds. This guide synthesizes data from multiple studies to compare common solvents and extraction techniques.
Comparative Analysis of Solvent Extraction Efficiency
The efficiency of extracting this compound is intrinsically linked to the extraction of hamamelitannin (2′,5-di-O-galloyl-D-hamamelose), the primary gallotannin in witch hazel bark and leaves.[1][2] The selection of an appropriate solvent is paramount for maximizing the yield of these target compounds. Key factors influencing this process include solvent polarity, extraction time, temperature, and the specific plant part being used.
Generally, polar solvents are more effective for extracting polar compounds like tannins and glycosides.[3] Studies have shown that methanol and aqueous mixtures of ethanol or acetone are highly effective.[4][5] For instance, one study found that while 15% ethanol, 15% acetonitrile, and water showed little difference in the extraction of hamamelitannin, 15% acetone yielded a slightly lower amount. Methanol's high polarity and solvent strength make it a potent choice, though its toxicity often leads researchers to prefer ethanol as a safer, effective alternative.[5]
The following table summarizes quantitative data from various studies. Note that direct comparison can be challenging due to variations in extraction methods, plant material, and analytical techniques across different studies. Hamamelitannin content is often used as a proxy for this compound extraction efficiency.
Table 1: Comparison of Solvent Performance for Hamamelitannin Extraction
| Solvent System | Plant Part | Extraction Method | Key Parameters | Hamamelitannin Yield (% w/w) | Reference |
| Not Specified | Bark | HPLC Analysis | Not Specified | 4.77% | [2][6] |
| Not Specified | Leaves | HPLC Analysis | Not Specified | < 0.04% | [2][6] |
| Aqueous | Leaves | Gentle Extraction | Light exclusion | Key compounds quantified | [4] |
| Acetone/Water | Leaves | Gentle Extraction | Light exclusion | Key compounds quantified | [4] |
| Methanol | Acer ginnala Leaves | Maceration (x3) | Vacuum drying, filtration | 8% (80 mg/g fresh weight) of Ginnalin A | [7] |
| Water/Ethanol (1/1) | Pine Bark | Soxhlet | 4 hours | 17.55% (Total Extract Yield) | [3] |
| Ethanol | Pine Bark | Soxhlet | 4 hours | 17.08% (Total Extract Yield) | [3] |
| Water | Pine Bark | Soxhlet | 4 hours | Not specified, lower than ethanol mixtures | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. Below are protocols for a common extraction method and a standard analytical procedure for hamamelitannin quantification.
Maceration Protocol for Bioactive Compound Extraction
Maceration is a simple yet effective solid-liquid extraction technique.
Objective: To extract this compound and related polyphenols from Hamamelis virginiana plant material.
Materials:
-
Dried and powdered Hamamelis virginiana leaves or bark.
-
Extraction Solvents: Methanol, Ethanol (e.g., 70% in water), Acetone (e.g., 70% in water), or Water.[8]
-
Conical flasks or sealed containers.
-
Shaker or magnetic stirrer.
-
Filtration apparatus (e.g., muslin cloth, filter paper).
-
Centrifuge.
-
Rotary evaporator.
Procedure:
-
Weigh 10-30 g of the powdered plant material and place it into a sealed flask.[8]
-
Add 100 mL of the selected extraction solvent to achieve a solid-to-liquid ratio between 1:3 and 1:10.[8]
-
Seal the flask and agitate the mixture at room temperature for the specified duration (e.g., 2.5 hours to 21 days), protecting it from light.[8]
-
After maceration, filter the mixture through a muslin cloth followed by filter paper to separate the extract from the solid plant residue.[8]
-
Centrifuge the filtrate at 4000 rpm for 20 minutes to remove any fine suspended particles.[8]
-
The supernatant (crude extract) is collected. The solvent is then removed under reduced pressure using a rotary evaporator to yield the final concentrated extract.
-
The dried extract is stored at low temperatures (e.g., -80°C) until analysis.[8]
High-Performance Liquid Chromatography (HPLC) for Hamamelitannin Quantification
This protocol details a validated method for the quantitative analysis of hamamelitannin.[2][6]
Objective: To separate and quantify hamamelitannin in a witch hazel extract.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a photodiode array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., Kingsorb 5µm, 150 x 4.6 mm).
-
Mobile Phase A: 0.1% (v/v) orthophosphoric acid in water.
-
Mobile Phase B: 0.1% (v/v) orthophosphoric acid in methanol.
-
Gradient Elution:
-
0-15 min: 21% B
-
15-20 min: Linear gradient from 21% to 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of pure hamamelitannin at known concentrations.
-
Sample Preparation: Dilute the witch hazel extract with the initial mobile phase to an appropriate concentration. Ensure the final ethanol concentration in the sample solution is below 15% (v/v) to avoid chromatographic deterioration.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the hamamelitannin peak in the sample chromatogram by comparing its retention time and UV spectrum with the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Use this curve to determine the concentration of hamamelitannin in the sample extract.
Visualizing the Extraction Workflow
To clarify the logical steps in the extraction and analysis process, the following workflow diagram is provided.
Caption: General workflow for the extraction and quantification of this compound.
References
- 1. Ginnalin A and hamamelitannin: the unique gallotannins with promising anti-carcinogenic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Investigation on the phenolic constituents in Hamamelis virginiana leaves by HPLC-DAD and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Determination of hamamelitannin, catechins and gallic acid in witch hazel bark, twig and leaf by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ginnalin A and hamamelitannin: the unique gallotannins with promising anti-carcinogenic potential [explorationpub.com]
- 8. Extraction Processes with Several Solvents on Total Bioactive Compounds in Different Organs of Three Medicinal Plants [mdpi.com]
A Comparative Guide to Purity Assessment of Synthesized Hamamelose: The Quantitative NMR Approach
For Researchers, Scientists, and Drug Development Professionals
The precise determination of purity is a critical step in the characterization of newly synthesized compounds for research and drug development. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for assessing the purity of synthesized Hamamelose, a branched-chain sugar with significant biological and chemical interest.
Quantitative Purity Analysis of Synthesized this compound by ¹H-qNMR
Quantitative ¹H-NMR offers a direct and primary method for purity assessment, relying on the fundamental principle that the signal intensity is directly proportional to the number of nuclei giving rise to the resonance. By comparing the integral of a specific analyte signal to that of a certified internal standard of known purity, an absolute purity value can be determined without the need for a specific reference standard of the analyte itself.
A batch of synthesized L-Hamamelose was analyzed using a 600 MHz ¹H-qNMR spectrometer. Maleic acid was chosen as the internal standard due to its chemical stability, high purity, and well-separated signals in the NMR spectrum. The results of the quantitative analysis are summarized in Table 1.
Table 1: Purity Assessment of Synthesized L-Hamamelose by ¹H-qNMR
| Analyte Signal (¹H) | Integral | Internal Standard Signal (¹H) | Integral | Calculated Purity (% w/w) |
| Anomeric Proton | 1.00 | Vinylic Protons | 2.00 | 99.2 |
Note: Data is representative of a typical analysis.
Comparison with Alternative Purity Assessment Methods
While qNMR is a powerful tool, other analytical techniques are also commonly employed for the purity determination of carbohydrates. High-Performance Liquid Chromatography (HPLC) with various detectors is a prevalent alternative. A comparison of the key performance characteristics of qNMR and HPLC is presented in Table 2.
Table 2: Performance Comparison of qNMR and HPLC for Carbohydrate Purity Analysis
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-RID) |
| Principle | Signal intensity proportional to molar concentration | Separation based on polarity, detection by refractive index change |
| Reference Standard | Requires a certified internal standard of a different compound | Typically requires a specific reference standard of the analyte |
| Accuracy | High | High |
| Precision | High | High |
| Linearity Range | Wide | Moderate |
| Limit of Detection (LOD) | µg to mg range | ng to µg range |
| Limit of Quantitation (LOQ) | µg to mg range | ng to µg range |
| Analysis Time per Sample | ~10-30 minutes | ~20-40 minutes |
| Sample Preparation | Simple dissolution with internal standard | Mobile phase preparation, filtration, potential derivatization |
| Structural Information | Provides structural confirmation simultaneously | Provides no structural information |
| Solvent Consumption | Low (deuterated solvents) | High (HPLC-grade solvents) |
Both qNMR and HPLC demonstrate comparable performance in terms of accuracy and precision for carbohydrate analysis and can be used interchangeably.[1][2][3] The choice of method often depends on the specific requirements of the analysis, such as the need for structural information, sample throughput, and available instrumentation.
Experimental Protocols
Quantitative ¹H-NMR Spectroscopy of this compound
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of the internal standard (e.g., maleic acid, certified reference material) into a clean, dry vial.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., D₂O).
-
Ensure complete dissolution by vortexing the vial.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
The ¹H-NMR spectra are recorded on a 600 MHz spectrometer.
-
Key acquisition parameters for quantitative analysis include:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): 5 x T₁ (where T₁ is the longest spin-lattice relaxation time of the signals of interest, typically >30 s for quantitative accuracy)
-
Acquisition Time (at): ≥ 3 s
-
Number of Scans (ns): 16-64 (depending on sample concentration)
-
Temperature: 298 K
-
3. Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved signals of both the this compound analyte and the internal standard.
-
The purity of this compound (P_analyte) is calculated using the following equation:
P_analyte (% w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molar mass
-
m = mass
-
P = Purity of the standard
-
analyte = this compound
-
std = Internal Standard
-
Visualizations
Workflow for Purity Assessment by qNMR
References
Safety Operating Guide
Navigating the Disposal of Hamamelose: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe and compliant disposal of hamamelose, ensuring the protection of personnel and the environment. While some safety data sheets (SDS) classify this compound as non-hazardous, it is imperative to follow established laboratory chemical waste protocols to mitigate any potential risks.
Chemical and Physical Properties of this compound
Understanding the properties of this compound is the first step in its proper handling and disposal.
| Property | Value |
| Chemical Formula | C₆H₁₂O₆[1][2] |
| Molecular Weight | 180.16 g/mol [2] |
| Appearance | White powder or cake, lyophilized[3] |
| Solubility | Good water solubility[1] |
| Stability | Stable under normal conditions[3] |
This compound Disposal Procedures
Adherence to the following step-by-step procedures will ensure the safe disposal of this compound waste. These guidelines are based on general best practices for laboratory chemical waste management and should be adapted to comply with your institution's specific policies and local regulations.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine the form of the this compound waste:
-
Solid this compound: Unused or expired pure this compound powder.
-
Aqueous Solutions: Solutions containing dissolved this compound. Note the concentration and any other chemical constituents.
-
Contaminated Materials: Items such as personal protective equipment (PPE), weigh boats, and absorbent materials that have come into contact with this compound.
-
-
Segregate Waste Streams:
-
Collect solid this compound waste in a designated, sealed container labeled "Solid Chemical Waste - this compound."
-
Collect aqueous solutions in a separate, sealed container labeled "Aqueous Chemical Waste - this compound." If the solution contains other hazardous chemicals, it must be segregated and labeled accordingly.
-
Place contaminated materials in a designated solid waste container.
-
Step 2: Container Management
-
Use Appropriate Containers: All waste must be packaged in containers that are compatible with the material.[4] The containers should be in good condition, with no leaks or cracks.
-
Proper Labeling: Clearly label all waste containers with the contents, including the full chemical name ("this compound") and any other components in the mixture.
-
Secure Closure: Ensure that all waste containers are securely closed to prevent spills.[4] For liquid waste, do not fill containers to more than 75% capacity to allow for vapor expansion.[4]
Step 3: Disposal Pathway
-
Consult Institutional Guidelines: Always refer to your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
-
Licensed Chemical Waste Vendor: The recommended disposal method for this compound is through a licensed chemical waste destruction facility.[5] This may involve controlled incineration with flue gas scrubbing.[5]
-
Avoid Sewer Disposal: Do not discharge this compound solutions into the sewer system.[5] While this compound is a sugar and has low toxicity, this practice is discouraged to prevent contamination of waterways.[1][5]
Step 4: Handling Spills
In the event of a this compound spill, follow these procedures:
-
Ensure Proper Ventilation: Handle spills in a well-ventilated area.[5]
-
Wear Appropriate PPE: At a minimum, wear safety goggles, gloves, and a lab coat.[5]
-
Contain and Collect: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material.
-
Package and Label: Place the collected spill material into a sealed container and label it as "Spill Debris - this compound."
-
Dispose as Hazardous Waste: Dispose of the spill debris through your institution's hazardous waste program.
Experimental Protocols
While this document focuses on disposal, it is important to note that the handling of this compound in experimental settings should always be conducted in accordance with good laboratory practices. This includes wearing appropriate PPE, working in a well-ventilated area, and minimizing the generation of waste.[6]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. CAS 4573-78-8: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C6H12O6 | CID 193393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sdccd-keenan.safecollegessds.com [sdccd-keenan.safecollegessds.com]
- 4. nipissingu.ca [nipissingu.ca]
- 5. targetmol.com [targetmol.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Operational Guide for Handling Hamamelose
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Hamamelose in a laboratory setting. The information is tailored for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory practices.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, adherence to standard laboratory safety protocols is crucial. While specific hazard data for this compound is limited, it should be handled with the care afforded to all laboratory chemicals. The following table summarizes the recommended personal protective equipment.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Disposable nitrile gloves. | To prevent skin contact.[1][2][3][4] |
| Eye Protection | Safety Glasses or Goggles | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[1][2][3][4] | To protect eyes from dust particles or splashes. |
| Body Protection | Laboratory Coat | Standard long-sleeved lab coat. | To protect skin and personal clothing from contamination.[1][3] |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated and cannot be controlled by ventilation. | To avoid inhalation of dust particles. |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe and heel shoes. | To protect feet from spills and falling objects.[1][2] |
Operational Plan: Step-by-Step Handling of this compound
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety and experimental integrity.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed container in a dry, cool, and well-ventilated area.[1]
-
Keep it away from incompatible materials, though specific incompatibilities for this compound are not well-documented. As a general precaution, store it separately from strong oxidizing agents.
2. Preparation for Use:
-
Work in a designated, clean, and well-ventilated area, such as a chemical fume hood, especially when handling the powder form to minimize dust generation.
-
Ensure all necessary PPE is worn before handling the substance.
-
Have a spill kit readily accessible.
3. Handling and Use:
-
Avoid direct contact with skin and eyes.[1]
-
Prevent the formation of dust.[1] If weighing the powder, do so carefully to minimize airborne particles.
-
Use dedicated and clean spatulas and glassware.
4. Spill Management:
-
In case of a small spill, carefully sweep or vacuum the material, avoiding dust generation.
-
Place the collected material into a sealed container for disposal.
-
Clean the spill area with a damp cloth.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
1. Unused or Waste this compound:
-
Dispose of waste this compound as chemical waste through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[1]
-
Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[1]
-
Collect waste material in a suitable, sealed, and clearly labeled container.
2. Empty Containers:
-
Containers can be triple-rinsed (or the equivalent) with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.
-
After thorough cleaning, the container may be offered for recycling or reconditioning.
-
Alternatively, puncture the container to render it unusable for other purposes and dispose of it in a sanitary landfill, if local regulations permit.[1]
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the Safe Handling of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
